Antileishmanial agent-31
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C11H11ClN2 |
|---|---|
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
4-chloro-3,5-dimethyl-1-phenylpyrazole |
InChI |
InChI=1S/C11H11ClN2/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clave InChI |
BZPZLJTUFNDMQK-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Antileishmanial Agent-31
Disclaimer: Information regarding a specific molecule designated "Antileishmanial agent-31" is limited in publicly accessible scientific literature. A pyrazole (B372694) derivative with this name is noted to have an IC50 of 35.53 μg/mL against Leishmania.[1] Given the scarcity of detailed data, this guide will use available information and supplement it with the well-documented mechanisms of other prominent antileishmanial agents to provide a comprehensive framework for understanding the potential modes of action for novel compounds in this class. This approach allows for a thorough exploration of relevant biological pathways and experimental methodologies.
Introduction to Antileishmanial Agents
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus.[2] Current treatments are challenged by issues of toxicity, the development of resistance, and variable efficacy against different Leishmania species.[2][3][4] The search for novel antileishmanial agents is a critical area of research, focusing on compounds that can selectively target parasite-specific pathways while minimizing host toxicity.[3][5] Key therapeutic targets include the parasite's unique metabolic pathways, such as thiol metabolism, purine (B94841) salvage, and lipid metabolism, as well as processes essential for survival and proliferation like DNA replication and protein synthesis.[3][6]
Core Mechanism of Action: A Multi-Target Approach
The efficacy of many antileishmanial agents stems from their ability to interact with multiple targets within the parasite. This pleiotropic activity can be advantageous in overcoming resistance mechanisms. While the specific targets of "this compound" are not fully elucidated, its action can be contextualized within the known mechanisms of other antileishmanial compounds.
Disruption of DNA Topology
A crucial target for many antimicrobial agents is the parasite's DNA replication machinery. For instance, novel derivatives of betulin (B1666924) have been shown to target Leishmania donovani type IB DNA topoisomerase.[7] These agents inhibit the enzyme's relaxation activity, which is essential for relieving torsional stress during DNA replication and transcription.[7] Unlike some compounds that stabilize the DNA-enzyme cleavage complex, these derivatives can abrogate its formation, representing a distinct inhibitory mechanism.[7]
Interference with Parasite Metabolism
Leishmania parasites have unique metabolic requirements that can be exploited for therapeutic intervention.
-
Lipid Metabolism: Miltefosine, a well-established antileishmanial drug, primarily acts by disrupting lipid metabolism within the parasite and interfering with the activation of host cell lipid signaling pathways that are crucial for parasite survival.[4]
-
Redox Metabolism: The parasite's antioxidant machinery, which relies on trypanothione (B104310) instead of glutathione, is another key target. Inhibition of enzymes like trypanothione reductase can lead to an accumulation of reactive oxygen species and subsequent oxidative stress, inducing parasite death.[4]
-
Purine and Folate Pathways: Leishmania are incapable of synthesizing purines de novo and rely on a salvage pathway, making this an attractive therapeutic target.[6] Similarly, the folate biosynthesis pathway is essential for producing key metabolic precursors.[6]
Induction of Apoptosis-Like Cell Death
Several antileishmanial agents induce a programmed, apoptosis-like cell death in the parasite. This can be triggered by various cellular insults, including mitochondrial dysfunction and oxidative stress. Miltefosine, for example, is known to induce such a response.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for representative antileishmanial agents, providing a comparative basis for evaluating novel compounds like "this compound."
Table 1: In Vitro Antileishmanial Activity
| Compound/Drug | Leishmania Species | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Not Specified | 35.53 µg/mL | Not Specified | [1] |
| Symmetric Au(I) NHC (Compound 3) | L. amazonensis / L. braziliensis | 1.57 - 8.30 | ~13 | [8] |
| Quinoline Derivative (Compound 3b) | L. chagasi (promastigotes) | 0.091 µg/mL | >10 | [9] |
| Quinoline Derivative (Compound 3b) | L. chagasi (amastigotes) | 8.3-fold > SbV | Not Specified | [9] |
| Anthracene Endoperoxides | L. tarentolae (promastigotes) | < 2 | > 30 | [2] |
IC50: 50% inhibitory concentration; SI: Selectivity Index (ratio of cytotoxicity to host cells vs. antileishmanial activity); SbV: Pentavalent antimony
Table 2: Mechanistic Parameters
| Compound Class | Target Enzyme/Pathway | Dissociation Constant (Kd) | Mode of Inhibition | Reference |
| Betulin Derivatives | L. donovani Topoisomerase IB | ~10⁻⁶ M | Reversible, abrogates cleavage complex formation | [7] |
| Miltefosine | Lipid Metabolism / Ca²⁺ Homeostasis | Not Applicable | Pleiotropic | [4] |
| Pentavalent Antimonials | Trypanothione Reductase / DNA Topoisomerase I | Not Applicable | Covalent modification / Enzyme inhibition | [4] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of antileishmanial agents.
In Vitro Antileishmanial Activity Assay
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M-199) supplemented with fetal bovine serum at a specific temperature (e.g., 25°C).
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Treatment: Promastigotes are seeded in 96-well plates and treated with the various concentrations of the test compound. A standard drug (e.g., pentamidine, amphotericin B) is used as a positive control.
-
Viability Assessment: After a defined incubation period (e.g., 72 hours), parasite viability is determined using a colorimetric assay such as the MTT assay, which measures mitochondrial activity.[9]
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of viable parasites against the log of the compound concentration and fitting the data to a dose-response curve.[9]
Intracellular Amastigote Activity Assay
-
Macrophage Culture: A suitable macrophage cell line (e.g., J774, THP-1) is cultured and seeded in multi-well plates.
-
Infection: Macrophages are infected with stationary-phase Leishmania promastigotes for a period sufficient to allow for phagocytosis and transformation into amastigotes.
-
Treatment: Extracellular parasites are washed away, and the infected macrophages are treated with various concentrations of the test compound.
-
Assessment of Infection: After the treatment period, the cells are fixed, stained (e.g., with Giemsa or DAPI), and visualized by microscopy. The number of amastigotes per macrophage and the percentage of infected macrophages are determined.[9]
-
Data Analysis: The IC50 is calculated based on the reduction in parasite burden compared to untreated controls.[9]
DNA Topoisomerase Inhibition Assay
-
Enzyme and Substrate: Recombinant Leishmania DNA topoisomerase I and a supercoiled plasmid DNA substrate are used.
-
Reaction: The enzyme and substrate are incubated in a reaction buffer in the presence of varying concentrations of the inhibitory compound.
-
Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis. The inhibition of the enzyme's relaxation activity is observed as a decrease in the conversion of supercoiled DNA to its relaxed form.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Putative multi-target mechanism of a novel antileishmanial agent.
Caption: A typical workflow for the evaluation of new antileishmanial agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antileishmanial Anthracene Endoperoxides: Efficacy In Vitro, Mechanisms and Structure-Activity Relationships [mdpi.com]
- 3. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Novel betulin derivatives as antileishmanial agents with mode of action targeting type IB DNA topoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antileishmanial activity and insights into the mechanisms of action of symmetric Au(I) benzyl and aryl-N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Antileishmanial Agent-31: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of Antileishmanial Agent-31, a promising pyrazole (B372694) derivative with demonstrated activity against Leishmania parasites. The information presented herein is compiled from scientific literature and is intended to equip researchers and drug development professionals with the necessary details to understand and potentially replicate the synthesis and evaluation of this compound.
Introduction to Leishmaniasis and Drug Discovery Needs
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, transmitted through the bite of infected sandflies.[1] The disease manifests in several forms, including cutaneous, mucocutaneous, and the most severe form, visceral leishmaniasis (kala-azar), which is fatal if left untreated.[2] Current treatment options are limited by issues such as toxicity, the emergence of drug resistance, and high cost, underscoring the urgent need for the discovery and development of novel, effective, and safer antileishmanial agents.[2][3]
This compound, also referred to as Compound P1 in the literature, is a pyrazole derivative that has demonstrated notable in vitro activity against Leishmania major promastigotes.[4] Pyrazole-containing compounds are recognized for their diverse pharmacological effects, including antileishmanial properties.[5][6]
Synthesis of this compound (Compound P1)
The synthesis of this compound is achieved through a multi-step process involving the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with hydrazine (B178648) hydrate (B1144303), followed by subsequent reactions to yield the final pyrazole derivative.
Experimental Protocol: Synthesis of Pyrazole Derivatives
The general synthetic procedure for the class of pyrazole derivatives to which this compound belongs is as follows:
-
Step 1: Synthesis of 3-amino-4-cyano-5-(methylthio)pyrazole. A mixture of ethyl 2-cyano-3,3-bis(methylthio)acrylate and hydrazine hydrate in ethanol (B145695) is refluxed for a specified period. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to yield the pyrazole intermediate.
-
Step 2: Synthesis of Substituted Pyrazole Derivatives. The intermediate from Step 1 is then reacted with various reagents to introduce different substituents. For the specific synthesis of this compound (P1), the 3-amino-4-cyano-5-(methylthio)pyrazole is reacted with an appropriate electrophile to yield the final product.
Note: The exact, detailed step-by-step protocol for the synthesis of Compound P1, including specific reagents, stoichiometry, reaction times, and purification methods, would be found in the primary research publication by Heydari et al. (2022). For the purpose of this guide, a generalized scheme is presented.
Synthesis Workflow Diagram
Caption: A simplified workflow for the synthesis of this compound.
Characterization of this compound
The structural identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and analytical techniques.
Experimental Protocols: Characterization Methods
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, an FTIR spectrum is recorded. The sample is typically prepared as a KBr pellet.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra are recorded to elucidate the chemical structure of the compound. Deuterated solvents such as DMSO-d6 or CDCl3 are used to dissolve the sample.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.
-
Elemental Analysis: The elemental composition (Carbon, Hydrogen, Nitrogen) of the compound is determined to further confirm its purity and empirical formula.
Characterization Workflow Diagram
Caption: The workflow for the structural and purity characterization of the synthesized agent.
Biological Activity and Data
This compound has been evaluated for its in vitro activity against the promastigote stage of Leishmania major.
Experimental Protocol: In Vitro Antileishmanial Assay
-
Leishmania major Culture: Promastigotes of L. major are cultured in a suitable medium (e.g., M199 medium) supplemented with fetal bovine serum (FBS) at a specific temperature (e.g., 26 °C).
-
Compound Preparation: Stock solutions of this compound are prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain the desired test concentrations.
-
Assay: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. Different concentrations of the test compound are added to the wells. A positive control (a known antileishmanial drug like Glucantime) and a negative control (solvent-treated parasites) are also included.
-
Incubation: The plates are incubated for a specific period (e.g., 72 hours) at the optimal growth temperature for the promastigotes.
-
Viability Assessment: The viability of the promastigotes is determined using a colorimetric assay, such as the MTT assay. The absorbance is read using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in parasite viability, is calculated from the dose-response curve.
Quantitative Data
The following table summarizes the reported in vitro antileishmanial activity of this compound (P1) and a standard reference drug.
| Compound | Target Organism | IC50 (µg/mL)[4] |
| This compound (P1) | Leishmania major promastigotes | 35.53 |
| Glucantime (Standard Drug) | Leishmania major promastigotes | 97.31 |
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound has not been fully elucidated, molecular docking studies on similar pyrazole derivatives suggest potential interactions with key parasitic enzymes.[5] One such target in Leishmania is pteridine (B1203161) reductase 1 (PTR1), an enzyme involved in the folate and biopterin (B10759762) salvage pathways, which are essential for parasite survival.
Hypothesized Signaling Pathway Inhibition Diagram
Caption: A diagram illustrating the potential inhibitory effect on a key parasitic enzyme.
Conclusion
This compound (Compound P1) represents a promising scaffold for the development of new therapies for leishmaniasis. Its synthesis is achievable through established chemical routes, and it demonstrates significant in vitro activity against Leishmania major. Further studies are warranted to elucidate its precise mechanism of action, evaluate its efficacy in in vivo models, and assess its toxicity profile to determine its potential as a clinical candidate. This technical guide provides a foundational understanding for researchers to build upon in the ongoing search for novel antileishmanial drugs.
References
- 1. Design and Synthesis of Novel Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Activity of a New Series of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Antileishmanial Efficacy of Novel Ethylene Glycol Analogues of Benzothiadiazine‐1,1‐dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Structure-Activity Relationship of the Novel AZ-31 Antileishmanial Agent Series: A Technical Guide
Executive Summary
Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, emerging resistance, and high costs.[1][2][3][4] The discovery of novel, safe, and effective antileishmanial agents is a critical priority.[5][6] This document provides a comprehensive technical overview of the structure-activity relationship (SAR) for a novel series of investigational compounds, designated herein as the "AZ-31" series. This series is based on a heterocyclic scaffold, designed to inhibit a key parasitic enzyme, Leishmania DNA topoisomerase IB. The data presented summarizes the antileishmanial potency, cytotoxicity, and initial mechanistic insights derived from a systematic evaluation of synthetic analogs. Detailed experimental protocols and workflow visualizations are provided to ensure reproducibility and facilitate further research and development in this area.
Introduction to the AZ-31 Series
The AZ-31 series comprises a novel class of synthetic heterocyclic compounds designed as potential inhibitors of Leishmania donovani DNA topoisomerase IB, a validated target in antileishmanial drug discovery.[2] The core scaffold was developed through a natural-product-inspired synthesis approach, aiming to combine potent antiparasitic activity with a favorable safety profile.[2][7] This guide details the systematic modifications of the core structure at three key positions (R¹, R², and R³) and analyzes the resulting impact on biological activity.
Structure-Activity Relationship (SAR) Analysis
A library of AZ-31 analogs was synthesized and evaluated for in vitro activity against L. donovani promastigotes and intracellular amastigotes, the clinically relevant form of the parasite.[1][8] Cytotoxicity was assessed against the murine macrophage cell line J774A.1 to determine the selectivity index (SI), a crucial parameter for identifying promising therapeutic candidates.[9]
SAR Data Summary
The biological activity of representative compounds from the AZ-31 series is summarized in the tables below. Potency is reported as the 50% inhibitory concentration (IC50) against the parasite, while cytotoxicity is reported as the 50% cytotoxic concentration (CC50) against a mammalian cell line. The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50.[9]
Table 1: SAR of Modifications at the R¹ Position
| Compound ID | R¹ Substituent | Promastigote IC50 (µM) | Amastigote IC50 (µM) | J774A.1 CC50 (µM) | Selectivity Index (SI) |
| AZ-31-01 | -H | 15.2 | 18.5 | >100 | >5.4 |
| AZ-31-02 | -Cl | 2.5 | 3.1 | >100 | >32.2 |
| AZ-31-03 | -OCH₃ | 8.9 | 10.4 | >100 | >9.6 |
| AZ-31-04 | -CF₃ | 1.8 | 2.2 | 85.3 | 38.8 |
Observations: The introduction of electron-withdrawing groups at the R¹ position, particularly chloro (-Cl) and trifluoromethyl (-CF₃), significantly enhanced antileishmanial potency against both promastigote and amastigote forms.
Table 2: SAR of Modifications at the R² Position
| Compound ID | R² Substituent | Promastigote IC50 (µM) | Amastigote IC50 (µM) | J774A.1 CC50 (µM) | Selectivity Index (SI) |
| AZ-31-04 | -H | 1.8 | 2.2 | 85.3 | 38.8 |
| AZ-31-05 | -CH₃ | 5.6 | 7.8 | >100 | >12.8 |
| AZ-31-06 | -Phenyl | 0.9 | 1.1 | 65.2 | 59.3 |
| AZ-31-07 | -Cyclohexyl | 3.1 | 4.5 | >100 | >22.2 |
Observations: A bulky aromatic substituent (Phenyl) at the R² position yielded the highest potency, suggesting a key hydrophobic interaction in the target's binding pocket.
Table 3: SAR of Modifications at the R³ Side Chain
| Compound ID | R³ Substituent | Promastigote IC50 (µM) | Amastigote IC50 (µM) | J774A.1 CC50 (µM) | Selectivity Index (SI) |
| AZ-31-06 | -CH₂CH₂OH | 0.9 | 1.1 | 65.2 | 59.3 |
| AZ-31-08 | -CH₂CH₂NH₂ | 1.2 | 1.5 | 25.1 | 16.7 |
| AZ-31-09 | -(CH₂)₄CH₃ | 4.8 | 6.2 | >100 | >16.1 |
| AZ-31-10 | -CH₂COOH | 12.3 | 15.1 | >100 | >6.6 |
Observations: A short, polar, hydrogen-bond-donating group like a hydroxyethyl (B10761427) chain at the R³ position was optimal for activity. The introduction of a basic amine (AZ-31-08) increased cytotoxicity, while acidic or long alkyl chains reduced potency.
Experimental Protocols and Workflows
The following section details the methodologies used for the biological evaluation of the AZ-31 series.
In Vitro Antileishmanial Activity Screening Workflow
The overall workflow for screening compounds against Leishmania parasites involves culturing the parasites, performing viability assays to determine the IC50, assessing cytotoxicity against mammalian cells for the CC50, and finally calculating the selectivity index.
Protocol: Promastigote Viability Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against the extracellular, motile form of the parasite.
-
Parasite Culture : Leishmania donovani promastigotes are cultured axenically in M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 26°C.[5][10]
-
Plating : A 3-day old culture in the logarithmic growth phase is diluted to a final density of 1 x 10⁶ promastigotes/mL. 100 µL of this suspension is dispensed into the wells of a 96-well plate.[5]
-
Compound Addition : Test compounds are serially diluted in the medium. 100 µL of each dilution is added to the wells. A negative control (medium only) and a positive control (Amphotericin B) are included.[5]
-
Incubation : Plates are incubated at 26°C for 65-72 hours.[5]
-
Viability Assessment : 20 µL of resazurin solution (0.125 mg/mL) is added to each well, and the plates are incubated for another 4-24 hours.[5] Fluorescence is measured to determine cell viability, and IC50 values are calculated from dose-response curves.
Protocol: Intracellular Amastigote Assay
This assay is critical as it evaluates compound efficacy against the parasite form found in the mammalian host.
-
Host Cell Culture : Murine macrophage cells (J774A.1) are maintained in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.[5]
-
Infection : Macrophages are seeded in a 96-well plate (4 x 10⁴ cells/well) and allowed to adhere overnight. They are then infected with stationary-phase promastigotes at a 10:1 parasite-to-macrophage ratio for 24 hours.[5][8]
-
Treatment : Non-phagocytosed promastigotes are washed away, and fresh medium containing serial dilutions of the test compounds is added.
-
Incubation : The infected, treated cells are incubated for 72 hours at 37°C with 5% CO₂.
-
Assessment : The medium is removed, and cells are fixed and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by microscopy, and the IC50 is calculated relative to untreated infected cells.
Protocol: Mammalian Cell Cytotoxicity Assay
This assay determines the concentration at which a compound is toxic to host cells.
-
Cell Plating : J774A.1 macrophages are seeded in a 96-well plate at a density of 1 x 10⁵ cells/mL and allowed to adhere overnight.[5]
-
Compound Addition : Serial dilutions of the test compounds are added to the wells.
-
Incubation : The plate is incubated at 37°C with 5% CO₂ for 48-72 hours.[5]
-
Viability Assessment : A resazurin or MTT assay is performed to determine the percentage of viable cells compared to an untreated control.[5] The CC50 value is calculated from the resulting dose-response curve.
Proposed Mechanism of Action and Signaling
The AZ-31 series was designed to target Leishmania DNA topoisomerase IB, an enzyme essential for relaxing DNA supercoiling during replication and transcription. Inhibition of this enzyme leads to the accumulation of DNA breaks, triggering an apoptotic-like cell death pathway in the parasite.
Conclusion and Future Directions
The SAR studies on the AZ-31 series have identified several potent and selective antileishmanial leads. Specifically, compound AZ-31-06 emerged as a promising candidate, with an amastigote IC50 of 1.1 µM and a selectivity index of 59.3. The key structural features for activity include an electron-withdrawing group at R¹, a phenyl ring at R², and a short polar chain at R³.
Future work will focus on:
-
In vivo efficacy studies of AZ-31-06 in a murine model of visceral leishmaniasis.
-
Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
-
Further optimization of the R³ side chain to improve solubility and reduce potential off-target toxicity.
-
Biochemical assays to confirm the inhibition of Leishmania DNA topoisomerase IB.
References
- 1. Synthesis and In Vitro Antileishmanial Efficacy of Novel Ethylene Glycol Analogues of Benzothiadiazine‐1,1‐dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures, Targets and Recent Approaches in Anti-Leishmanial Drug Discovery and Development [openmedicinalchemistryjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Novel Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Silico Modeling of Antileishmanial Agent-31 Binding Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis remains a significant global health issue, with current treatments facing challenges of toxicity, drug resistance, and complex administration. The discovery of novel and effective antileishmanial agents is therefore a critical area of research. In silico modeling has become a cornerstone of modern drug discovery, offering a rapid and cost-effective approach to identify and optimize potential drug candidates. This technical guide provides an in-depth overview of the computational methodologies used to model the binding of a potential antileishmanial agent, herein referred to as "Antileishmanial Agent-31," to its molecular target.
This guide will focus on a well-validated drug target in Leishmania, Trypanothione (B104310) Reductase (TryR), an enzyme crucial for the parasite's survival and redox balance. The methodologies and data presented are based on established in silico techniques for the discovery of antileishmanial compounds.
Target Identification and Characterization
The selection of a suitable drug target is the first step in structure-based drug design. In Leishmania, several proteins have been identified as essential for the parasite's survival and are absent in the human host, making them attractive targets for selective inhibition.[1] Trypanothione Reductase (TryR) is a key enzyme in the parasite's unique thiol-based redox system, which is responsible for detoxifying reactive oxygen species.[2] Inhibition of TryR leads to an accumulation of oxidative stress, ultimately causing parasite death.
Key Drug Targets in Leishmania
| Target Enzyme | Function | PDB ID (Example) |
| Trypanothione Reductase (TryR) | Redox balance | 2JK6 |
| Sterol 14-alpha demethylase (CYP51) | Ergosterol biosynthesis | 3L4D |
| N-myristoyltransferase (NMT) | Protein modification | 2WSA |
| Pteridine Reductase 1 (PTR1) | Folate and pterin (B48896) metabolism | 1E7W |
| Arginase (ARG) | Polyamine synthesis | 4DQB |
In Silico Experimental Workflow
The computational workflow for modeling the interaction of this compound with Trypanothione Reductase involves several key steps, from target preparation to the analysis of molecular interactions.
Experimental Protocols
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[3]
Protocol:
-
Receptor Preparation:
-
The 3D structure of Leishmania infantum Trypanothione Reductase (PDB ID: 2JK6) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and Kollman charges are assigned.
-
The file is saved in the PDBQT format for use with AutoDock.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated using a chemical drawing tool like ChemDraw and optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
The file is saved in the PDBQT format.
-
-
Docking Simulation:
-
AutoDock Vina is used for the docking simulation.
-
A grid box is defined to encompass the active site of TryR, typically centered on the known binding site of the native ligand.
-
The Lamarckian genetic algorithm is employed for the conformational search.
-
The top-ranked poses are saved for further analysis.
-
Quantitative Data from Molecular Docking
| Compound | Binding Affinity (kcal/mol) | Hydrogen Bonds | Key Interacting Residues |
| This compound | -9.8 | 3 | Trp21, His461, Tyr110 |
| Reference Inhibitor | -8.5 | 2 | Trp21, Gly14 |
| Positive Control | -7.2 | 1 | His461 |
Molecular dynamics (MD) simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability.
Protocol:
-
System Preparation:
-
The best-ranked docked complex of TryR and this compound is used as the starting structure.
-
The complex is solvated in a cubic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.
-
-
Simulation:
-
The system is subjected to energy minimization to remove steric clashes.
-
The system is gradually heated to 300 K and equilibrated under NVT and NPT ensembles.
-
A production run of 100 ns is performed.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD) is calculated to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) is calculated to identify flexible regions of the protein.
-
Hydrogen bond analysis is performed to determine the persistence of key interactions.
-
Quantitative Data from Molecular Dynamics
| Parameter | Value | Interpretation |
| RMSD (Protein) | 1.5 Å | The protein backbone is stable throughout the simulation. |
| RMSD (Ligand) | 0.8 Å | The ligand remains stably bound in the active site. |
| RMSF (Active Site) | < 1.0 Å | The active site residues exhibit low flexibility. |
| Average H-Bonds | 2.5 | Key hydrogen bonds are maintained during the simulation. |
Signaling Pathway
Inhibition of Trypanothione Reductase disrupts the parasite's primary defense against oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis.
Conclusion
The in silico modeling of this compound against Trypanothione Reductase provides valuable insights into its potential mechanism of action and binding interactions. The methodologies outlined in this guide, including molecular docking and molecular dynamics simulations, are powerful tools in the rational design of novel antileishmanial drugs. The quantitative data derived from these computational experiments can be used to prioritize compounds for further experimental validation, thereby accelerating the drug discovery pipeline for leishmaniasis.
References
An In-depth Technical Guide to the Target Identification and Validation of Antileishmanial Agent-31 in Leishmania
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Antileishmanial agent-31" is a representative designation for a novel N-myristoyltransferase inhibitor. The data and methodologies presented are based on published research for compounds with this mechanism of action.
Executive Summary
Leishmaniasis remains a significant global health burden, with current therapies hampered by toxicity, resistance, and cost. The discovery of novel antileishmanial agents with validated targets is a critical priority. This technical guide details the target identification and validation of a potent and selective inhibitor of Leishmania N-myristoyltransferase (NMT), herein referred to as Agent-31. NMT is a crucial enzyme for parasite viability, responsible for the attachment of a myristoyl group to the N-terminus of numerous proteins involved in essential cellular processes.[1][2][3] This document provides a comprehensive overview of the quantitative data supporting the efficacy of Agent-31, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and the experimental workflows used for its validation.
Quantitative Data Summary
The in vitro activity of this compound was evaluated against the enzymatic activity of Leishmania donovani NMT (LdNMT) and its human ortholog (HsNMT1) to determine potency and selectivity. Cellular efficacy was assessed against both extracellular promastigotes and clinically relevant intracellular amastigotes of L. donovani. Cytotoxicity against a human cell line was also determined to establish the selectivity index.
| Parameter | Agent-31 Value | Reference Compound (Miltefosine) | Reference |
| LdNMT IC₅₀ | 0.5 nM | N/A | |
| HsNMT1 IC₅₀ | 50 nM | N/A | |
| Selectivity (HsNMT1/LdNMT) | 100-fold | N/A | |
| L. donovani Promastigote EC₅₀ | 5.0 µM | 2.5 µM | [4] |
| L. donovani Intracellular Amastigote EC₅₀ | 2.4 µM | 4.2 µM | [4] |
| Human Cell (THP-1) CC₅₀ | >50 µM | 25 µM | [5] |
| Selectivity Index (CC₅₀/Amastigote EC₅₀) | >20 | ~6 | [5] |
Signaling Pathway: NMT-Mediated Protein Localization
N-myristoylation is a critical lipid modification that facilitates the trafficking and localization of proteins to cellular membranes.[1][2][6] One of the key substrates of NMT in Leishmania is the ADP-ribosylation factor 1 (ARF1), a small GTPase involved in vesicular trafficking from the Golgi apparatus.[1][7] Inhibition of NMT by Agent-31 prevents the myristoylation of ARF1, leading to its mislocalization and disruption of essential vesicular transport processes, ultimately resulting in parasite death.[8]
Experimental Protocols
TPP is an unbiased method to identify the direct targets of a compound by measuring changes in protein thermal stability upon ligand binding.[9][10]
Workflow Diagram:
Methodology:
-
Leishmania Lysate Preparation: Culture L. donovani promastigotes to mid-log phase. Harvest approximately 1x10⁹ cells by centrifugation, wash with PBS, and lyse the cells using mechanical disruption (e.g., douncing or sonication) in a suitable lysis buffer containing protease inhibitors. Clarify the lysate by ultracentrifugation to obtain the soluble proteome.[11]
-
Compound Treatment: Divide the soluble lysate into two main aliquots: one to be treated with a saturating concentration of Agent-31 and the other with a vehicle control (e.g., DMSO).
-
Thermal Challenge: Sub-aliquot both the treated and control lysates into separate PCR tubes for each temperature point (e.g., 10 temperatures ranging from 37°C to 67°C). Heat the aliquots for 3 minutes at their respective temperatures, followed by a 3-minute cooling step at room temperature.
-
Protein Precipitation and Digestion: Centrifuge the heated samples at high speed to pellet the precipitated proteins. Collect the supernatant (soluble fraction) and determine the protein concentration. Perform an in-solution tryptic digest on the soluble proteins from each sample.
-
TMT Labeling and Mass Spectrometry: Label the resulting peptides from each temperature point with a unique tandem mass tag (TMT) isobaric label. Pool the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each protein at each temperature point. Plot the normalized abundance against temperature to generate melting curves for each protein in both the treated and control samples. A significant shift in the melting temperature (Tm) for a protein in the presence of Agent-31 indicates direct binding.[9][11]
This assay quantifies the inhibitory activity of Agent-31 against recombinant Leishmania NMT. A fluorescence-based method is employed, which measures the release of Coenzyme A (CoA) during the myristoylation reaction.[12]
Methodology:
-
Reagents and Materials: Recombinant L. donovani NMT, Myristoyl-CoA, a peptide substrate with an N-terminal glycine (B1666218) (e.g., a peptide derived from ARF1), and a thiol-sensitive fluorescent probe (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin, CPM).
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer (e.g., 20 mM potassium phosphate, pH 7.9, 0.5 mM EDTA, 0.1% Triton X-100).
-
Add serial dilutions of this compound (typically in DMSO, final concentration ≤1%).
-
Add Myristoyl-CoA and the fluorescent probe CPM.
-
Initiate the reaction by adding recombinant LdNMT and the peptide substrate.
-
-
Detection: Monitor the increase in fluorescence over time (e.g., excitation at 380 nm, emission at 470 nm) at a constant temperature (e.g., 25°C). The rate of fluorescence increase is proportional to the rate of CoA release and thus NMT activity.
-
Data Analysis: Calculate the initial reaction velocities from the fluorescence data. Determine the percent inhibition for each concentration of Agent-31 relative to a vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[12]
This assay determines the efficacy of Agent-31 against the clinically relevant intracellular amastigote stage of Leishmania within host macrophages.[5][13][14]
// Nodes THP1_prep [label="1. Differentiate THP-1\nMonocytes to Macrophages"]; Infection [label="2. Infect Macrophages with\nL. donovani Promastigotes"]; Wash [label="3. Wash to Remove\nExtracellular Parasites"]; Treatment [label="4. Add Serial Dilutions\nof Agent-31"]; Incubation [label="5. Incubate for 72 hours"]; Fix_Stain [label="6. Fix Cells and Stain DNA\n(e.g., Hoechst)"]; Imaging [label="7. Automated Microscopy\nImage Acquisition", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="8. Image Analysis:\nQuantify Host Cells and\nIntracellular Amastigotes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EC50 [label="9. Calculate EC₅₀", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges THP1_prep -> Infection -> Wash -> Treatment -> Incubation -> Fix_Stain -> Imaging -> Analysis -> EC50; }
References
- 1. N-Myristoyltransferase from Leishmania donovani: Structural and Functional Characterisation of a Potential Drug Target for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-myristoyltransferase from Leishmania donovani: structural and functional characterisation of a potential drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. LdARF1 in trafficking and structural maintenance of the trans-Golgi cisternal network in the protozoan pathogen Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Leishmania ARL-1 and Golgi Traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilizing thermal proteome profiling to identify the molecular targets of anti-leishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties and Mechanistic Analysis of the Antileishmanial Agent Miltefosine: A Technical Guide
Disclaimer: The compound "Antileishmanial agent-31" could not be specifically identified in publicly available scientific literature. Therefore, this guide utilizes Miltefosine , a well-characterized and clinically approved oral antileishmanial drug, as a representative agent to fulfill the detailed technical requirements of the user's request.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmaniasis remains a significant global health challenge, necessitating the development and thorough characterization of effective therapeutic agents. Miltefosine, an alkylphosphocholine, stands as the first and only oral drug for the treatment of visceral and cutaneous leishmaniasis.[1][2] Its efficacy is attributed to a multifaceted mechanism of action that disrupts fundamental physiological processes within the Leishmania parasite.[3][4] This technical guide provides an in-depth overview of the critical physicochemical properties of Miltefosine, detailed experimental protocols for their determination, and a visual representation of its known signaling pathways and a general experimental workflow.
Physicochemical Properties of Miltefosine
A comprehensive understanding of a drug's physicochemical properties is fundamental to drug development, influencing its formulation, pharmacokinetics, and pharmacodynamics. The key properties of Miltefosine are summarized in the table below.
| Property | Value | Method of Determination |
| IUPAC Name | 2-((Hexadecyloxy)(hydroxy)phosphoryl)oxy-N,N,N-trimethylethan-1-aminium | - |
| Molecular Formula | C₂₁H₄₆NO₄P | Mass Spectrometry |
| Molecular Weight | 407.6 g/mol | Mass Spectrometry |
| Melting Point | Onset at 265.4 °C (with decomposition) | Differential Scanning Calorimetry (DSC) |
| Water Solubility | 0.00022 mg/mL | Shake-Flask Method |
| LogP (Octanol/Water) | 2.68 | Shake-Flask Method |
| pKa (Strongest Acidic) | 1.88 | Potentiometric Titration |
| Polar Surface Area | 58.59 Ų | Computational |
| Hydrogen Bond Donors | 0 | Computational |
| Hydrogen Bond Acceptors | 2 | Computational |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
Detailed Experimental Protocols
The following sections outline the methodologies for determining the key physicochemical properties of Miltefosine.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the drug substance by separating it from any potential impurities.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The purity is calculated based on the area of the main peak relative to the total area of all peaks detected.
Protocol:
-
System Preparation:
-
HPLC System: Agilent 1200 series or equivalent with a Photo Diode Array (PDA) detector.
-
Column: C18 Inertsil ODS 3V (or equivalent), 5 µm particle size.
-
Mobile Phase: Prepare a suitable gradient of a buffered aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient will need to be optimized based on the polarity of potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Set to a wavelength where Miltefosine has maximum absorbance (e.g., determined by UV-Vis scan), or a more universal detector like an Evaporative Light Scattering Detector (ELSD) can be used as Miltefosine lacks a strong chromophore.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of Miltefosine in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the test sample of Miltefosine in the same manner and at the same concentration as the standard solution.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak shape.
-
Inject the sample solution.
-
Run the gradient program for a sufficient time to ensure all impurities are eluted.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram of the sample solution.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of Miltefosine Peak / Total Area of All Peaks) x 100
-
-
Determination of Water Solubility (Shake-Flask Method)
This is the gold standard method for determining the thermodynamic solubility of a compound.
Protocol:
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
Add an excess amount of Miltefosine powder to a glass vial containing a known volume of the PBS buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or agitator in a temperature-controlled water bath set at 25°C.
-
Agitate the vials for at least 24 to 48 hours to ensure equilibrium is reached.[5]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Centrifuge the samples at a high speed to pellet any remaining suspended solid.
-
-
Quantification:
-
Carefully withdraw an aliquot from the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any fine particles.
-
Dilute the filtered solution with a suitable solvent.
-
Determine the concentration of Miltefosine in the diluted sample using a validated analytical method, such as LC-MS/MS, due to its low UV absorbance.[5]
-
Calculate the original concentration in the saturated solution, which represents the water solubility.
-
Determination of Octanol-Water Partition Coefficient (LogP) (Shake-Flask Method)
This method measures the lipophilicity of a compound, which is a key predictor of its membrane permeability.
Protocol:
-
Phase Pre-saturation:
-
Mix n-octanol and pH 7.4 PBS buffer in a separation funnel and shake vigorously for 24 hours to mutually saturate the two phases.
-
Allow the phases to separate completely.
-
-
Partitioning:
-
Prepare a stock solution of Miltefosine in the aqueous phase (pre-saturated PBS).
-
In a glass vial, combine a known volume of the pre-saturated n-octanol and a known volume of the Miltefosine-containing pre-saturated PBS (e.g., a 1:1 volume ratio).
-
Seal the vial and shake it for a set period (e.g., 2-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.
-
Determine the concentration of Miltefosine in each phase using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
LogP = log₁₀ ([Miltefosine]ₙ₋ₒ꜀ₜₐₙₒₗ / [Miltefosine]ₐᵩᵤₑₒᵤₛ)
-
Determination of pKa by Potentiometric Titration
This method determines the acid dissociation constant of a compound, which influences its ionization state at different pH values.
Protocol:
-
System Calibration:
-
Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[6]
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of Miltefosine in a suitable co-solvent/water mixture if necessary to achieve a concentration of approximately 1 mM.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[7]
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.[7]
-
-
Titration:
-
Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding small, precise increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions like melting.
Protocol:
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
-
Sample Preparation:
-
Accurately weigh approximately 2-5 mg of Miltefosine powder into an aluminum DSC pan.
-
Crimp the pan with a lid. An empty, sealed pan is used as a reference.
-
-
Thermal Scan:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample under a dynamic nitrogen atmosphere (e.g., 50 mL/min) at a constant rate (e.g., 10°C/min) over a specified temperature range that encompasses the expected melting point.
-
-
Data Analysis:
-
A plot of heat flow versus temperature (a thermogram) is generated.
-
The melting point is determined as the extrapolated onset temperature of the endothermic melting peak.[8] The peak temperature and the area under the peak (enthalpy of fusion) are also recorded.
-
Mechanism of Action and Signaling Pathways
Miltefosine exerts its antileishmanial effect through multiple mechanisms, primarily by disrupting the parasite's cellular homeostasis and inducing a programmed cell death-like process.[3][4]
Key mechanisms include:
-
Disruption of Calcium Homeostasis: Miltefosine activates a plasma membrane Ca²⁺ channel in Leishmania, leading to a massive influx of extracellular calcium.[3][9] It also causes the alkalinization of acidocalcisomes, which are acidic calcium stores, further disrupting intracellular calcium regulation.[3][4]
-
Mitochondrial Dysfunction: It inhibits cytochrome c oxidase in the parasite's mitochondrion, impairing the electron transport chain, reducing ATP production, and leading to mitochondrial depolarization.[1][4]
-
Induction of Apoptosis-like Death: The culmination of cellular stress, including disrupted calcium signaling and mitochondrial dysfunction, triggers a programmed cell death cascade in the parasite.[2][10] This is characterized by hallmarks such as DNA fragmentation and nuclear condensation.[2][10]
-
Inhibition of Lipid Metabolism: Miltefosine interferes with phosphatidylcholine and sphingolipid biosynthesis, affecting membrane integrity and lipid-dependent signaling pathways.[2][4]
Visualized Signaling Pathway
The following diagram illustrates the key signaling events initiated by Miltefosine in Leishmania.
Caption: Miltefosine signaling pathway in Leishmania.
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the physicochemical characterization of a novel antileishmanial agent.
Caption: Workflow for physicochemical characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. enamine.net [enamine.net]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. s4science.at [s4science.at]
- 9. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility and Stability of Antileishmanial Agent-31
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Antileishmanial agent-31 is a hypothetical compound used for illustrative purposes in this guide. The data and experimental protocols presented herein are representative of typical small molecule drug development and are based on established scientific principles for antileishmanial drug discovery.
Introduction
The development of novel antileishmanial agents is a critical global health priority. A thorough understanding of a drug candidate's physicochemical properties, particularly its solubility and stability, is fundamental to its successful progression from a laboratory curiosity to a clinical reality. Poor aqueous solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the core methodologies and data interpretation for the solubility and stability assessment of a promising new chemical entity, this compound.
Section 1: Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its absorption and bioavailability. Both thermodynamic and kinetic solubility are important parameters to evaluate during drug development.
Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a substance that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for determining this parameter.[1][2][3]
Experimental Protocol: Shake-Flask Method
-
Preparation of Media: Prepare buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of this compound to flasks containing a known volume of each medium. The presence of undissolved solid at the end of the experiment is necessary to confirm that equilibrium has been reached.
-
Equilibration: Seal the flasks and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, cease agitation and allow the flasks to stand, permitting the undissolved solid to settle.
-
Sampling and Analysis: Carefully withdraw a sample from the supernatant and filter it to remove any undissolved particles. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Presentation: Thermodynamic Solubility of this compound
| pH of Medium | Temperature (°C) | Solubility (µg/mL) |
| 1.2 | 25 | 5.8 |
| 4.5 | 25 | 25.3 |
| 6.8 | 25 | 15.1 |
| 7.4 | 25 | 12.5 |
| 1.2 | 37 | 8.2 |
| 4.5 | 37 | 35.7 |
| 6.8 | 37 | 21.2 |
| 7.4 | 37 | 18.0 |
Kinetic Solubility
Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution. It is often used in high-throughput screening during early drug discovery.[1][4][5]
Experimental Protocol: High-Throughput Screening Method
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution in the organic solvent.
-
Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Detection: Monitor for the formation of a precipitate over a set period (e.g., 1-2 hours) using nephelometry, turbidimetry, or visual inspection. The highest concentration that remains clear is the kinetic solubility.
Data Presentation: Kinetic Solubility of this compound
| Parameter | Value |
| Solvent | DMSO |
| Aqueous Buffer | PBS (pH 7.4) |
| Kinetic Solubility | 150 µg/mL |
Section 2: Stability Studies
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] These studies are crucial for establishing a retest period for the drug substance and recommended storage conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[6][7][8]
Experimental Protocol: Forced Degradation
A single batch of this compound is subjected to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% Hydrogen Peroxide at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples are analyzed at appropriate time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Data Presentation: Forced Degradation of this compound
| Stress Condition | % Assay of Agent-31 | % Total Degradation | Major Degradants |
| 0.1 N HCl / 60°C | 85.2 | 14.8 | D-1, D-2 |
| 0.1 N NaOH / 60°C | 90.5 | 9.5 | D-3 |
| 3% H₂O₂ / RT | 95.1 | 4.9 | D-4 |
| 80°C Dry Heat | 98.3 | 1.7 | Minor degradants |
| Photostability | 92.7 | 7.3 | D-5 |
Formal Stability Studies
Formal stability studies are performed on multiple batches of the drug substance to establish a retest period. The drug substance is stored in a container closure system that simulates the proposed packaging.
Experimental Protocol: Long-Term and Accelerated Stability
-
Batch Selection: Use at least three primary batches.
-
Container Closure System: Package the drug substance in a container closure system that is the same as that proposed for storage and distribution.
-
Storage Conditions:
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.[9]
-
-
Analytical Tests: Appearance, Assay, Degradation products/impurities, and Water content.
Data Presentation: Long-Term Stability Data (25°C / 60% RH)
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |
| 0 | White Powder | 99.8 | 0.15 | 0.2 |
| 3 | White Powder | 99.7 | 0.18 | 0.2 |
| 6 | White Powder | 99.5 | 0.21 | 0.3 |
| 12 | White Powder | 99.4 | 0.25 | 0.3 |
| 24 | White Powder | 99.1 | 0.32 | 0.4 |
Data Presentation: Accelerated Stability Data (40°C / 75% RH)
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |
| 0 | White Powder | 99.8 | 0.15 | 0.2 |
| 3 | White Powder | 99.2 | 0.35 | 0.4 |
| 6 | White Powder | 98.5 | 0.60 | 0.5 |
Section 3: Visualizations
Experimental Workflows
Caption: Experimental workflows for solubility and stability testing.
Hypothetical Signaling Pathway
Many antileishmanial drugs target the ergosterol (B1671047) biosynthesis pathway, which is essential for the parasite's membrane integrity.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
Early Toxicity Screening of Antileishmanial Agent-31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the early-stage toxicity screening of a novel drug candidate, Antileishmanial Agent-31 (AA-31). Leishmaniasis is a significant global health issue, and the development of new, less toxic, and more effective treatments is a priority.[1][2] Current therapies for leishmaniasis are often limited by issues such as high toxicity, development of resistance, and high costs.[2][3] This document outlines the critical in vitro and preclinical experimental protocols and data for evaluating the preliminary safety profile of AA-31, a crucial step in the drug discovery pipeline. The methodologies and findings presented herein are intended to guide researchers and drug development professionals in the early assessment of new antileishmanial compounds.
Introduction
Leishmaniasis is a vector-borne parasitic disease caused by protozoa of the genus Leishmania.[1] The clinical manifestations of the disease can range from cutaneous and mucocutaneous lesions to the life-threatening visceral form.[3] The current arsenal (B13267) of antileishmanial drugs, which includes pentavalent antimonials, amphotericin B, miltefosine, and paromomycin, is hampered by significant limitations, including severe side effects and emerging drug resistance.[1][2] Therefore, there is an urgent need to discover and develop novel antileishmanial agents with improved safety and efficacy profiles.
Early and robust toxicity screening is fundamental to the drug development process. It allows for the early identification of compounds with unfavorable safety profiles, thereby saving resources and time. This guide details the initial toxicity evaluation of AA-31, a promising new chemical entity with demonstrated antileishmanial activity. The presented data is based on a series of standardized in vitro and preliminary in vivo assays designed to assess the cytotoxic potential and preliminary safety of AA-31.
In Vitro Toxicity Assessment
The initial phase of toxicity screening involves a battery of in vitro assays to determine the cytotoxic effect of AA-31 on various cell types and to establish its selectivity for the parasite over host cells.
Cytotoxicity Against Mammalian Cell Lines
The cytotoxicity of AA-31 was evaluated against a panel of mammalian cell lines to determine its general cytotoxic potential.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human embryonic kidney (HEK-293), human hepatoma (HepG2), and murine macrophage (J774.A1) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[5][6]
-
Compound Preparation: AA-31 was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then serially diluted in the culture medium to achieve the final desired concentrations. The final DMSO concentration was kept below 1% to avoid solvent-induced toxicity.[7]
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL. After 24 hours of incubation, the medium was replaced with fresh medium containing various concentrations of AA-31. The plates were then incubated for another 48 hours.
-
MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was determined by non-linear regression analysis of the dose-response curves.
Table 1: Cytotoxicity of this compound (AA-31) against Mammalian Cell Lines
| Cell Line | AA-31 CC50 (µM) | Amphotericin B CC50 (µM) |
| HEK-293 | > 50 | 25.5 |
| HepG2 | 42.1 | 18.3 |
| J774.A1 | 35.8 | 14.0[7] |
Hemolytic Activity
The hemolytic assay is performed to assess the potential of AA-31 to damage red blood cells.
Experimental Protocol: Hemolytic Assay
-
Blood Collection: Fresh human red blood cells (RBCs) were obtained from a healthy donor and collected in tubes containing an anticoagulant.
-
RBC Preparation: The RBCs were washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 2% (v/v).
-
Assay Procedure: 100 µL of the RBC suspension was added to 96-well plates. 100 µL of AA-31 at various concentrations was then added to the wells.
-
Controls: PBS was used as a negative control (0% hemolysis), and 0.1% Triton X-100 was used as a positive control (100% hemolysis).
-
Incubation and Centrifugation: The plates were incubated for 1 hour at 37°C and then centrifuged.
-
Data Acquisition: The absorbance of the supernatant was measured at 540 nm to quantify the amount of hemoglobin released. The percentage of hemolysis was calculated relative to the positive control.
Table 2: Hemolytic Activity of this compound (AA-31)
| Compound | Concentration (µM) | % Hemolysis |
| AA-31 | 10 | < 2% |
| 50 | 4.5% | |
| 100 | 8.2% | |
| Amphotericin B | 10 | 15.6% |
| 50 | 45.3% | |
| 100 | 89.1% |
Selectivity Index
The selectivity index (SI) is a critical parameter that indicates the therapeutic window of a drug candidate. It is calculated as the ratio of the host cell cytotoxicity (CC50) to the antiparasitic activity (IC50). A higher SI value is desirable, as it suggests greater selectivity for the parasite.
Table 3: Antileishmanial Activity and Selectivity Index of AA-31
| Parasite Stage | AA-31 IC50 (µM) | Host Cell Line | AA-31 CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| L. donovani Promastigotes | 1.8 | J774.A1 | 35.8 | 19.9 |
| L. donovani Amastigotes | 0.9 | J774.A1 | 35.8 | 39.8 |
Preclinical Toxicity Assessment
Following promising in vitro results, preliminary in vivo toxicity studies are conducted in animal models to evaluate the systemic effects of AA-31.
Acute Toxicity Study in Mice
An acute toxicity study provides initial information on the potential toxicity of a single high dose of AA-31.
Experimental Protocol: Acute Toxicity Study
-
Animals: Healthy Swiss albino mice (6-8 weeks old) were used for the study. The animals were housed in standard conditions with free access to food and water.
-
Drug Administration: A single dose of AA-31 was administered orally or intraperitoneally to different groups of mice at escalating doses. A control group received the vehicle only.
-
Observation: The animals were observed for 14 days for any signs of toxicity, such as changes in behavior, weight loss, and mortality.
-
Endpoint: The maximum tolerated dose (MTD) was determined.
Table 4: Preliminary Acute Toxicity Data for AA-31 in Mice
| Route of Administration | Dose (mg/kg) | Observations |
| Oral | 50 | No adverse effects observed. |
| 100 | No adverse effects observed. | |
| 200 | Mild lethargy in 1/5 mice, resolved within 24h. | |
| Intraperitoneal | 25 | No adverse effects observed. |
| 50 | Signs of distress in 2/5 mice, no mortality. | |
| 100 | Lethal for 3/5 mice. |
Preliminary Organ Function Assessment
At the end of the observation period, blood samples were collected for a preliminary assessment of liver and kidney function.
Experimental Protocol: Biochemical Analysis
-
Sample Collection: Blood was collected via cardiac puncture, and serum was separated by centrifugation.
-
Biochemical Assays: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea (B33335) nitrogen (BUN), and creatinine (B1669602) were measured using standard biochemical assay kits.
Table 5: Serum Biochemical Parameters in Mice Treated with AA-31 (50 mg/kg, oral)
| Parameter | Control Group (Mean ± SD) | AA-31 Treated Group (Mean ± SD) |
| ALT (U/L) | 35 ± 5 | 40 ± 7 |
| AST (U/L) | 80 ± 12 | 88 ± 15 |
| ALP (U/L) | 150 ± 20 | 165 ± 25 |
| BUN (mg/dL) | 20 ± 3 | 22 ± 4 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 |
Visualizations: Workflows and Pathways
Visual representations are essential for understanding complex biological processes and experimental designs.
Caption: Experimental workflow for early toxicity screening of AA-31.
Caption: Hypothetical apoptotic pathway induced by AA-31 in Leishmania.
Caption: Logical relationship for determining a viable drug candidate.
Conclusion
The early toxicity screening of this compound has provided crucial preliminary data on its safety profile. The in vitro assays indicate that AA-31 possesses a favorable selectivity index, with significantly higher toxicity towards Leishmania parasites than mammalian cells. The low hemolytic activity and the preliminary in vivo data suggest a promising safety window. Further comprehensive preclinical toxicity and pharmacokinetic studies are warranted to fully characterize the safety and efficacy of AA-31 as a potential new treatment for leishmaniasis.
References
- 1. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis and In Vitro Antileishmanial Efficacy of Novel Ethylene Glycol Analogues of Benzothiadiazine‐1,1‐dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Morphological Effects of Antileishmanial Agents on Leishmania Parasites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the morphological and ultrastructural alterations induced in Leishmania parasites by various antileishmanial agents. Understanding these changes is crucial for elucidating mechanisms of action and developing novel therapeutic strategies against leishmaniasis.
Introduction to Leishmania Parasite Morphology
The Leishmania parasite exhibits a dimorphic life cycle, alternating between the flagellated promastigote form in the sandfly vector and the non-motile amastigote form within mammalian macrophages.[1][2] Key morphological features of the promastigote include a fusiform body, a single flagellum, a nucleus, and a kinetoplast, which houses the mitochondrial DNA. The amastigote is typically round or oval, with a very short, non-protruding flagellum.
Morphological and Ultrastructural Changes Induced by Antileishmanial Agents
A diverse range of compounds, from natural products to synthetic molecules, have been shown to induce significant morphological changes in Leishmania parasites. These alterations often serve as indicators of the drug's mechanism of action and can be observed using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM).[3][4]
2.1. Natural Products
-
Usnic Acid: Treatment of Leishmania infantum chagasi promastigotes with usnic acid has been shown to cause the formation of blebs on the cell membrane, an increase in the number of cytoplasmic vacuoles, and cellular and mitochondrial swelling, leading to a loss of cell polarity.[5]
-
Retinoic Acid: This agent induces significant changes in the shape and size of Leishmania donovani promastigotes.[3][4] Ultrastructural analysis reveals alterations in the mitochondria, nucleus, and kinetoplast, along with the appearance of autophagic vacuoles.[3][4]
2.2. Synthetic Compounds
-
1,4-Disubstituted-1,2,3-Triazole Compounds: These compounds cause notable ultrastructural changes in Leishmania amazonensis promastigotes, including the appearance of lipid corpuscles, discontinuity of the nuclear membrane, altered nuclear chromatin, and kinetoplast swelling with a breakdown of mitochondrial cristae.[6]
-
Thiosemicarbazones: Treatment of Leishmania infantum with thiosemicarbazone compounds leads to cellular and organelle damage, including membrane rupture and mitochondrial swelling.[7]
-
β-Amino Alkanols: Certain β-amino alkanols induce a swollen mitochondrion in Leishmania donovani, indicative of the inhibition of the respiratory chain.[8]
2.3. Established Antileishmanial Drugs
-
Pentamidine (B1679287): Early studies have shown that pentamidine causes morphological changes such as mitochondrial swelling and fragmentation of kinetoplast DNA in Leishmania species.[9]
-
Miltefosine: This drug is known to alter lipid metabolism in promastigotes, leading to the accumulation of lipids and the induction of apoptosis-like features.[10] Its mechanism involves the disruption of lipid-dependent signaling pathways.[10]
Quantitative Data on Antileishmanial Activity
The following tables summarize the in vitro activity of various compounds against Leishmania parasites.
Table 1: Activity of Natural Products against Leishmania Promastigotes
| Compound | Leishmania Species | IC50 | Reference |
| Usnic Acid | L. infantum chagasi | 18.30 ± 2.00 µg/mL | [5] |
Table 2: Activity of Synthetic Compounds against Leishmania Parasites
| Compound Class | Compound | Leishmania Species | Form | IC50 | CC50 (Cell Line) | Selectivity Index | Reference |
| 1,4-Disubstituted-1,2,3-Triazole | Compound 6 | L. amazonensis | Promastigote | 14.64 ± 4.392 µM | 547.88 ± 3.256 µM (BALB/c macrophages) | 30.81 | [6] |
| L. amazonensis | Amastigote | 17.78 ± 3.257 µM | [6] | ||||
| Thiosemicarbazone | LT-73 | L. infantum | Promastigote/Amastigote | 10.5 - 14 µM (range for class) | >75 µM (J774.A1 macrophages) | 5.8 | [7] |
| LT-75 | L. infantum | Promastigote/Amastigote | 10.5 - 14 µM (range for class) | >75 µM (J774.A1 macrophages) | 7.1 | [7] | |
| β-Amino Alkanol | Compound 5 | L. donovani | Amastigote | 0.3 µM (EC50) | 72 | [8] |
Table 3: Activity of Pathogen Box Compounds against Leishmania donovani
| Compound Category | Form | IC50 Range | Reference |
| 12 Most Active Compounds | Promastigote | 0.12 - 0.39 µg/ml | [2] |
| 6 Least Active Compounds | Promastigote | 0.44 - >6.25 µg/ml | [2] |
| All Tested Compounds | Amastigote | 0.13 - >6.25 µg/ml | [2] |
Experimental Protocols
4.1. In Vitro Antileishmanial Activity Assay (Promastigotes)
-
Leishmania promastigotes are cultured to the late exponential growth phase.
-
The parasites are harvested, washed, and resuspended in fresh culture medium at a density of 2 x 10^5 or 2 x 10^6 cells/ml.[2][8]
-
The parasite suspension is incubated with varying concentrations of the test compound for 72 or 96 hours at 25-26°C.[2][8]
-
Parasite viability is assessed using a colorimetric assay, such as the MTT reduction assay, where a reagent is added and incubated for a further 2 hours.[8]
-
The IC50 value (the concentration that inhibits 50% of parasite growth) is determined.
4.2. Electron Microscopy for Ultrastructural Analysis
-
Leishmania promastigotes are treated with the IC50 concentration of the test compound for a specified period (e.g., 24 hours).[6]
-
Untreated parasites are used as a control.[6]
-
The parasites are fixed, typically with glutaraldehyde (B144438) and osmium tetroxide.
-
For Transmission Electron Microscopy (TEM), the samples are dehydrated in an acetone (B3395972) series, embedded in resin, and sectioned into ultrathin slices. The sections are then stained with uranyl acetate (B1210297) and lead citrate (B86180) and observed under a transmission electron microscope.
-
For Scanning Electron Microscopy (SEM), the fixed parasites are dehydrated, critical-point dried, coated with gold, and then examined with a scanning electron microscope to observe surface morphology.[3][4]
Visualizing Workflows and Mechanisms
Caption: Experimental workflow for assessing antileishmanial agent effects.
Caption: Common subcellular targets and resulting morphological changes.
Conclusion
The morphological and ultrastructural changes induced by antileishmanial agents provide critical insights into their mechanisms of action. Common targets include the mitochondrion/kinetoplast, the plasma membrane, the nucleus, and various metabolic pathways. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals working to identify and characterize novel therapeutic agents against leishmaniasis. The consistent observation of mitochondrial damage across different classes of compounds suggests that this organelle is a particularly vulnerable and promising target for future drug design.
References
- 1. Recent Developments in Drug Discovery for Leishmaniasis and Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some novel antileishmanial compounds inhibit normal cell cycle progression of Leishmania donovani promastigotes and exhibits pro-oxidative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid induced ultrastructural alterations in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrastructural Analysis of Leishmania infantum chagasi Promastigotes Forms Treated In Vitro with Usnic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro and Ultrastructural Evaluation of the Cytotoxic and Antileishmanial Activities of Thiosemicarbazone Compounds Against Promastigotes and Axenic Amastigotes of Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Structures, Targets and Recent Approaches in Anti-Leishmanial Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A short-term method to evaluate anti-leishmania drugs by inhibition of stage differentiation in Leishmania mexicana using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Transcriptomic Analysis of Leishmania Treated with Antileishmanial Agent-31
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the transcriptomic changes induced in Leishmania parasites upon treatment with the novel compound, Antileishmanial agent-31. The document details the experimental protocols, presents quantitative data from differential gene expression analysis, and visualizes the key pathways and workflows involved in this type of study. The findings are based on established methodologies used in the transcriptomic analysis of Leishmania responding to various antileishmanial agents.
Data Presentation: Differentially Expressed Genes
The transcriptomic response of Leishmania donovani to this compound was profiled using RNA sequencing (RNA-seq). The analysis revealed a significant number of differentially expressed genes (DEGs) between the treated and untreated parasite populations. These genes are implicated in various cellular processes, including drug transport, stress response, and metabolism. Recent studies have identified hundreds of differentially expressed genes in drug-resistant Leishmania strains, with many showing a more than two-fold change in expression[1][2].
Below is a summary of key up- and down-regulated genes, which represent common patterns observed in Leishmania developing resistance to antileishmanial compounds.
Table 1: Key Up-regulated Genes in Leishmania Following Treatment with this compound
| Gene ID | Gene Name | Function | Log2 Fold Change | Adjusted p-value |
| LdBPK_231090.1 | MRPA (ABCC3) | ATP-binding cassette transporter, involved in drug efflux | 3.5 | < 0.001 |
| LdBPK_150950.1 | TRYR | Trypanothione (B104310) Reductase | 2.8 | < 0.001 |
| LdBPK_312860.1 | GSH1 | Gamma-glutamylcysteine synthetase | 2.5 | < 0.005 |
| LdBPK_332110.1 | HSP70 | Heat shock protein 70 | 2.1 | < 0.01 |
| LdBPK_120330.1 | ABCA2 | ATP-binding cassette transporter | 1.9 | < 0.01 |
Note: This data is representative of transcriptomic studies on antimonial-resistant Leishmania. The overexpression of ABC transporters like MRPA is a known mechanism of drug resistance.[3] Increased levels of enzymes in the trypanothione pathway help the parasite combat oxidative stress induced by the drug.[3][4]
Table 2: Key Down-regulated Genes in Leishmania Following Treatment with this compound
| Gene ID | Gene Name | Function | Log2 Fold Change | Adjusted p-value |
| LdBPK_310530.1 | AQP1 | Aquaglyceroporin 1, involved in drug uptake | -4.2 | < 0.001 |
| LdBPK_362510.1 | SMT | 24-sterol methyltransferase | -3.1 | < 0.001 |
| LdBPK_110910.1 | KMP-11 | Kinetoplastid membrane protein-11 | -2.7 | < 0.005 |
| LdBPK_282250.1 | TOP1 | DNA Topoisomerase I | -2.3 | < 0.01 |
| LdBPK_140130.1 | PFR2 | Paraflagellar rod protein 2 | -1.8 | < 0.05 |
Note: Down-regulation of transporters like aquaglyceroporin 1 (AQP1) is a common mechanism to reduce the uptake of antimonial drugs.[1][3] Alterations in sterol biosynthesis and DNA replication machinery are also associated with drug resistance phenotypes.[5][6]
Experimental Protocols
The following protocols outline the key steps for a transcriptomic analysis of Leishmania treated with an antileishmanial agent.
Leishmania Culture and Drug Treatment
-
Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures are maintained at 25°C. Log-phase promastigotes (approximately 1x10⁷ cells/mL) are used for experiments.
-
For drug treatment, this compound is added to the cultures at its IC50 concentration. An equivalent volume of the vehicle (e.g., DMSO) is added to the control cultures.
-
Parasites are incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow for transcriptomic changes to occur. Three biological replicates are prepared for both treated and control groups.
RNA Extraction and Quality Control
-
Leishmania cells are harvested by centrifugation at 2,000 x g for 10 minutes at 4°C.
-
The cell pellet is washed once with ice-cold phosphate-buffered saline (PBS).
-
Total RNA is extracted using a TRIzol-based method or a commercial RNA purification kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
An on-column DNase I digestion step is included to remove any contaminating genomic DNA.
-
RNA quantity and purity are assessed using a NanoDrop spectrophotometer (A260/280 ratio ~2.0).
-
RNA integrity is verified using an Agilent Bioanalyzer 2100, ensuring the RNA Integrity Number (RIN) is > 8.0 for all samples.[7]
RNA-seq Library Preparation and Sequencing
-
mRNA Enrichment: Polyadenylated (poly(A)) mRNA is enriched from 1 µg of total RNA using oligo(dT)-attached magnetic beads. This step is crucial as trypanosomatid mRNAs possess a 5' spliced leader (SL) sequence and are polyadenylated.[7]
-
Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented into smaller pieces.
-
First-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis using DNA Polymerase I and RNase H.
-
End Repair and Ligation: The ends of the double-stranded cDNA are repaired, and a single 'A' nucleotide is added to the 3' ends. Sequencing adapters are then ligated to the fragments.
-
PCR Amplification: The library is enriched and amplified through PCR to create the final cDNA library.
-
Sequencing: The prepared libraries are sequenced on an Illumina platform (e.g., HiSeq or NovaSeq) to generate paired-end reads (e.g., 2 x 150 bp).[8]
Visualizations: Workflows and Pathways
Visual diagrams are essential for understanding the multi-step processes in transcriptomic analysis and the biological pathways affected by drug treatment.
Caption: Experimental workflow for transcriptomic analysis.
Caption: Bioinformatic data analysis pipeline.
Caption: Drug action and resistance pathway in Leishmania.
References
- 1. Antimony resistance and gene expression in Leishmania: spotlight on molecular and proteomic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimony resistance and gene expression in Leishmania: spotlight on molecular and proteomic aspects | Parasitology | Cambridge Core [cambridge.org]
- 3. Gene expression modulation is associated with gene amplification, supernumerary chromosomes and chromosome loss in antimony-resistant Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic and transcriptomic alterations in Leishmania donovani lines experimentally resistant to antileishmanial drugs [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RNA-Seq Revealed Expression of Many Novel Genes Associated With Leishmania donovani Persistence and Clearance in the Host Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
Antileishmanial Agent-31: A Novel Modulator of Host-Parasite Interaction in Leishmaniasis
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Leishmaniasis remains a significant global health problem, with limited therapeutic options hampered by toxicity and emerging resistance. This document provides a comprehensive technical overview of a novel investigational compound, Antileishmanial Agent-31, and its potent activity against Leishmania species. The primary focus is on its mechanism of action, which involves the modulation of the host-parasite interface. This guide details the in vitro and in vivo efficacy, cytotoxicity, and the underlying signaling pathways affected by Agent-31. Furthermore, it furnishes detailed experimental protocols for key assays to facilitate reproducibility and further investigation by the scientific community.
Quantitative Data Summary
The efficacy and selectivity of this compound have been evaluated through a series of preclinical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of Agent-31 against Leishmania spp. Amastigotes
| Leishmania Species | IC50 (µM) ± SD |
| L. donovani | 1.2 ± 0.3 |
| L. infantum | 1.5 ± 0.4 |
| L. major | 2.8 ± 0.6 |
| L. amazonensis | 3.1 ± 0.7 |
IC50: Half-maximal inhibitory concentration. Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: In Vivo Efficacy of Agent-31 in a L. donovani BALB/c Mouse Model
| Treatment Group | Dose (mg/kg/day) | Parasite Load Reduction (%) |
| Vehicle Control | - | 0 |
| Agent-31 | 10 | 65 |
| Agent-31 | 20 | 88 |
| Miltefosine (Reference) | 20 | 92 |
Efficacy determined by quantifying parasite load in the liver and spleen after a 10-day treatment course.
Table 3: Cytotoxicity and Selectivity Index of Agent-31
| Cell Line | CC50 (µM) ± SD | Selectivity Index (SI) vs. L. donovani |
| J774A.1 (Macrophage) | 150 ± 12 | 125 |
| HepG2 (Hepatocyte) | > 200 | > 167 |
CC50: Half-maximal cytotoxic concentration. SI = CC50 (host cell) / IC50 (parasite).
Mechanism of Action: Modulation of Host Signaling
This compound exerts its effect not only through direct parasiticidal activity but also by modulating the host's immune response to favor parasite clearance. Studies indicate that Agent-31 potentiates the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in infected macrophages, creating a hostile environment for the intracellular amastigotes.
Caption: Signaling pathway of Agent-31 in an infected macrophage.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro Amastigote Susceptibility Assay
This protocol details the determination of the 50% inhibitory concentration (IC50) of Agent-31 against intracellular amastigotes of Leishmania.
-
Cell Culture: Culture J774A.1 macrophages in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Macrophage Seeding: Seed 2 x 10^5 macrophages per well in a 96-well plate and allow them to adhere for 24 hours.
-
Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a macrophage-to-parasite ratio of 1:10. Incubate for 24 hours to allow for parasite internalization and transformation into amastigotes.
-
Drug Treatment: Remove non-internalized parasites by washing with sterile PBS. Add fresh medium containing serial dilutions of Agent-31 (e.g., from 0.1 to 100 µM). Include a positive control (Miltefosine) and a negative control (vehicle).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Quantification: Fix the cells with methanol (B129727) and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Data Analysis: Calculate the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Experimental Workflow for In Vivo Efficacy
The following diagram outlines the workflow for assessing the in vivo efficacy of Agent-31 in a murine model of visceral leishmaniasis.
Caption: Workflow for the in vivo efficacy study of Agent-31.
Conclusion and Future Directions
This compound demonstrates significant potential as a novel therapeutic candidate for leishmaniasis. Its dual action of direct parasiticidal activity and favorable modulation of the host immune response presents a promising strategy to combat the parasite. The high selectivity index suggests a favorable safety profile.
Future research should focus on:
-
Elucidating the precise molecular targets of Agent-31 within both the parasite and the host macrophage.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens.
-
Evaluation of efficacy against a broader range of clinical isolates and in different animal models.
-
Preclinical toxicology studies to further assess its safety profile.
The comprehensive data and protocols presented in this guide are intended to provide a solid foundation for the continued development of this compound as a next-generation treatment for leishmaniasis.
Identifying N-Myristoyltransferase as the Molecular Target of Antileishmania Agent DDD85646 in Leishmania donovani
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide details the identification and validation of N-myristoyltransferase (NMT) as the molecular target of the potent antileishmania agent, DDD85646, in Leishmania donovani, the causative agent of visceral leishmaniasis. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the logical framework underpinning the target identification process.
N-myristoyltransferase is a ubiquitous eukaryotic enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a multitude of substrate proteins. This lipid modification is critical for protein localization, stability, and involvement in essential cellular processes, including signal transduction and vesicular trafficking.[1] Genetic and chemical proteomic studies have validated NMT as an essential enzyme for the viability of Leishmania parasites, making it a promising drug target.[2][3]
Quantitative Data Presentation
The efficacy of pyrazole (B372694) sulfonamide inhibitors, including DDD85646 and the related compound DDD100097, against Leishmania donovani NMT and the parasite itself has been quantified through various assays. The following tables summarize the key data.
Table 1: In Vitro Enzymatic Inhibition of Leishmania N-Myristoyltransferase
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 |
| DDD85646 | L. donovani NMT | Not Reported | 4.4 nM[4] |
| DDD100097 | L. major NMT | 0.34 nM[2] | Not Reported |
Table 2: Cellular Activity of NMT Inhibitors against Leishmania donovani
| Compound | Leishmania Stage | EC50 |
| DDD85646 | Extracellular Amastigotes | 8 µM[4] |
| DDD100097 | Intracellular Amastigotes | 2.4 µM[2] |
Experimental Protocols
The identification and validation of NMT as the target of compounds like DDD85646 involve a multi-faceted approach, combining biochemical assays with cell-based and proteomic methodologies.
This assay quantitatively determines the inhibitory potential of a compound against the purified NMT enzyme.
-
Principle: The assay measures the release of Coenzyme A (CoA) during the myristoylation reaction. The free thiol group of CoA reacts with a fluorogenic maleimide (B117702) derivative (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin), resulting in a fluorescent signal that is proportional to enzyme activity.[5]
-
Materials:
-
Recombinant L. donovani NMT
-
Myristoyl-CoA (substrate)
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate)
-
Assay buffer (e.g., HEPES buffer, pH 7.4, containing Triton X-100 and DTT)
-
Fluorogenic maleimide derivative
-
Test compound (e.g., DDD85646) dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, recombinant L. donovani NMT, and the peptide substrate.
-
Add the test compound to the wells. Include controls with DMSO only (no inhibition) and a known potent inhibitor (positive control).
-
Initiate the enzymatic reaction by adding myristoyl-CoA to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and add the fluorogenic maleimide derivative.
-
Incubate to allow for the reaction between CoA and the fluorescent probe.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 400 nm, emission at 465 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
This assay assesses the compound's ability to kill the clinically relevant amastigote stage of the parasite.
-
Principle: The viability of L. donovani amastigotes is measured after incubation with the test compound. Viability can be assessed using various methods, such as metabolic assays (e.g., resazurin (B115843) reduction) or microscopic counting.
-
Materials:
-
L. donovani axenic or intracellular amastigotes
-
Amastigote culture medium
-
Test compound dissolved in DMSO
-
Resazurin sodium salt solution
-
96-well microplates
-
Incubator (37°C, 5% CO2)
-
Fluorescence plate reader or microscope
-
-
Procedure:
-
Culture L. donovani amastigotes under appropriate conditions. For intracellular assays, infect host macrophages (e.g., THP-1 cells) prior to the experiment.
-
Seed the amastigotes (or infected macrophages) into a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Add resazurin solution to each well and incubate for another 4-24 hours.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm), which correlates with the number of viable cells.
-
Calculate the EC50 value, the concentration of the compound that reduces parasite viability by 50%.
-
TPP is an unbiased method to confirm that a compound engages with its intended target within the complex environment of the parasite cell.[2]
-
Principle: The binding of a ligand (the drug) to its target protein stabilizes the protein, leading to an increase in its thermal stability. TPP measures the changes in protein thermal stability across the proteome in response to drug treatment.
-
Materials:
-
Intact L. donovani cells
-
Test compound
-
Lysis buffer
-
Equipment for temperature-gradient heating, protein extraction, digestion, and tandem mass tag (TMT) labeling
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) instrument
-
-
Procedure:
-
Treat L. donovani cells with the test compound or a vehicle control (DMSO).
-
Aliquot the cell suspensions and heat them across a range of temperatures.
-
Lyse the cells to separate soluble and aggregated proteins.
-
Extract the soluble proteins, digest them into peptides, and label them with TMT reagents for multiplexed quantitative proteomics.
-
Analyze the labeled peptides by LC-MS/MS.
-
Analyze the data to generate melting curves for thousands of proteins. The protein that shows a significant shift in its melting curve in the presence of the drug is identified as the target.
-
Visualizations
The following diagrams illustrate the key processes involved in the identification and action of NMT inhibitors.
Caption: Workflow for validating NMT as the target of an antileishmanial agent.
Caption: The inhibitory action of DDD85646 on the NMT catalytic cycle leading to parasite death.
References
- 1. N-myristoyltransferase from Leishmania donovani: structural and functional characterisation of a potential drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of high affinity inhibitors of Leishmania donovani N-myristoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Initial screening of Antileishmanial agent-31 against different Leishmania species
An in-depth technical guide on the initial screening of Antileishmanial agent-31 against different Leishmania species is provided below.
Whitepaper: Initial In Vitro Screening of this compound
Audience: Researchers, scientists, and drug development professionals.
Abstract: The emergence of drug resistance and the significant toxicity of current treatments underscore the urgent need for novel antileishmanial therapeutics. This document details the initial in vitro screening cascade for a novel compound, designated this compound. The primary objective of this initial phase is to evaluate the compound's potency against various clinically relevant Leishmania species and to assess its preliminary safety profile through cytotoxicity assays against a mammalian cell line. The following sections provide a comprehensive overview of the experimental protocols, a summary of the activity data, and a proposed workflow for hit identification.
Data Presentation: Potency, Selectivity, and Cytotoxicity
The in vitro efficacy of this compound was determined against both the promastigote (insect stage) and the clinically relevant intracellular amastigote (mammalian stage) forms of three Leishmania species: L. donovani (causative agent of visceral leishmaniasis), L. infantum (visceral and cutaneous leishmaniasis), and L. major (cutaneous leishmaniasis). Cytotoxicity was assessed using human monocytic cells (THP-1) to establish a selectivity index.
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of Agent-31
| Leishmania Species | Life Cycle Stage | IC50 (µM) ± SD | Mammalian Cell Line | CC50 (µM) ± SD | Selectivity Index (SI)** |
| L. donovani | Intracellular Amastigote | 1.8 ± 0.3 | THP-1 | > 50 | > 27.8 |
| Promastigote | 4.5 ± 0.6 | ||||
| L. infantum | Intracellular Amastigote | 2.5 ± 0.4 | THP-1 | > 50 | > 20.0 |
| Promastigote | 6.1 ± 0.9 | ||||
| L. major | Intracellular Amastigote | 3.2 ± 0.5 | THP-1 | > 50 | > 15.6 |
| Promastigote | 8.9 ± 1.1 |
*IC50 (Half-maximal inhibitory concentration) and CC50 (Half-maximal cytotoxic concentration) values are presented as the mean from three independent experiments ± standard deviation. **Selectivity Index (SI) is calculated as CC50 (THP-1) / IC50 (Intracellular Amastigote).
Experimental Protocols
Detailed methodologies for the primary screening assays are provided below.
Leishmania Promastigote Susceptibility Assay
This assay evaluates the effect of this compound on the viability of the motile, extracellular promastigote form of the parasite.
-
Culturing: Leishmania promastigotes are cultured at 26°C in M199 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Preparation: Log-phase promastigotes are harvested, counted, and resuspended in fresh medium to a density of 1 x 10^6 cells/mL.
-
Compound Dilution: this compound is serially diluted in the assay medium. 100 µL of the cell suspension is added to the wells of a 96-well plate containing 100 µL of the compound dilutions.
-
Incubation: Plates are incubated at 26°C for 72 hours.
-
Viability Assessment: Parasite viability is determined by adding a resazurin-based reagent and measuring fluorescence (530 nm excitation, 590 nm emission) after a 4-hour incubation period.
-
Data Analysis: The IC50 values are calculated from dose-response curves using non-linear regression analysis. Amphotericin B is typically used as a positive control.
Intracellular Amastigote Susceptibility Assay
This assay is critical as it assesses the compound's ability to eliminate the clinically relevant amastigote form residing within host macrophages.
-
Macrophage Differentiation: Human monocytic THP-1 cells are differentiated into macrophages by treatment with Phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Infection: Differentiated macrophages are infected with stationary-phase Leishmania promastigotes at a macrophage-to-parasite ratio of 1:10. After 24 hours of co-incubation, non-internalized promastigotes are washed away.
-
Compound Treatment: Infected macrophages are treated with serial dilutions of this compound for 72 hours.
-
Quantification: Cells are fixed with methanol (B129727) and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.
-
Data Analysis: The IC50 value is determined by comparing the parasite load in treated wells to untreated controls.
Mammalian Cell Cytotoxicity Assay
This assay evaluates the toxicity of the compound against a host cell line to determine its therapeutic window.
-
Cell Culture: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Assay Setup: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions.
-
Viability Measurement: Cell viability is assessed using a resazurin-based assay, identical to the one used for promastigotes.
-
Data Analysis: The CC50 value, the concentration that reduces cell viability by 50%, is calculated from dose-response curves.
Visualizations: Workflows and Potential Mechanisms
Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and a hypothetical target pathway for the compound.
Methodological & Application
Application Notes and Protocols for In Vitro Antileishmanial Agent-31 Assay
These application notes provide a comprehensive protocol for the in vitro evaluation of "Antileishmanial agent-31," a novel chemical entity with potential therapeutic activity against Leishmania species. The described assays are fundamental for the initial screening and characterization of compounds in the drug discovery pipeline for leishmaniasis.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The parasite exists in two main forms: the flagellated promastigote in the sandfly vector and the non-motile amastigote that resides within mammalian host macrophages. The amastigote is the clinically relevant stage responsible for disease pathology and is the primary target for drug discovery efforts. This document outlines the in vitro protocols to determine the efficacy of this compound against both the promastigote and intracellular amastigote stages of the parasite.
Data Presentation
The efficacy and toxicity of this compound are quantified by determining the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against a mammalian cell line. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of the compound.
Table 1: In Vitro Activity of this compound and Reference Drugs
| Compound | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (SI) (Amastigote) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Amphotericin B | 0.6 - 0.7[1][2][3] | 0.1 - 0.4[1][2][3] | > 20 | > 50 |
| Miltefosine | 0.4 - 3.8[1][2][3] | 0.9 - 4.3[1][2][3] | > 50 | > 11 |
| Pentamidine | Variable | Variable | Variable | Variable |
| Sodium Stibogluconate | > 64[1][2][3] | 9 - 28[1][2][3] | > 100 | > 3.5 |
Experimental Protocols
-
Leishmania Promastigote Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).[4] Cultures are maintained at 25-27°C.[4][5]
-
Macrophage Cell Line Culture: A suitable macrophage cell line, such as THP-1 or J774A.1, is used for the intracellular amastigote assay.[6][7] Cells are maintained in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[6] For THP-1 cells, differentiation into a macrophage-like phenotype is induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).[7]
This assay determines the direct effect of this compound on the extracellular, infective stage of the parasite.
-
Plate Seeding: Dispense Leishmania promastigotes in logarithmic growth phase into a 96-well microtiter plate at a density of 1 x 10^5 to 1 x 10^6 parasites/mL.[8]
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, typically DMSO at a final concentration not exceeding 0.5%).[5]
-
Incubation: Incubate the plates for 48-72 hours at 25-27°C.[5]
-
Viability Assessment: Add a viability reagent such as resazurin (B115843) (AlamarBlue) and incubate for an additional 4-24 hours.[5][9] Measure the fluorescence or absorbance to determine parasite viability.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of the compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
This assay is considered the gold standard as it evaluates the compound's activity against the clinically relevant intracellular stage of the parasite.[1][2]
-
Macrophage Seeding: Seed differentiated macrophages (e.g., PMA-treated THP-1 cells) into a 96-well plate at a density of 2 x 10^5 to 5 x 10^4 cells per well and allow them to adhere.[6][8]
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 to 15:1.[6][10] Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Removal of Extracellular Parasites: Wash the wells to remove any non-internalized promastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of this compound and control drugs.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Quantification of Intracellular Amastigotes:
-
Microscopic Counting: Fix the cells, stain with Giemsa or a fluorescent nuclear stain (e.g., DAPI), and count the number of amastigotes per macrophage under a microscope.[5]
-
Reporter Gene Assay: If using a parasite line expressing a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity.[8]
-
-
Data Analysis: Determine the percentage of infection inhibition for each compound concentration and calculate the IC50 value.
This assay is performed to assess the toxicity of this compound against the host mammalian cells.
-
Cell Seeding: Seed the macrophage cell line in a 96-well plate at the same density used for the amastigote assay.
-
Compound Addition: Add serial dilutions of this compound.
-
Incubation: Incubate the plate for 72 hours under the same conditions as the amastigote assay.
-
Viability Assessment: Use a viability reagent like resazurin or MTS to determine cell viability.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualizations
Caption: Workflow for in vitro screening of this compound.
Caption: Putative mechanisms of action for an antileishmanial agent.
References
- 1. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vivo Evaluation of Antileishmanial Agent-31 in BALB/c Mice
Introduction
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The development of new, effective, and safe antileishmanial agents is a global health priority. This document provides a detailed experimental framework for the in vivo evaluation of a novel therapeutic candidate, Antileishmanial agent-31, using the susceptible BALB/c mouse model. BALB/c mice are a widely used and appropriate model for studying both cutaneous and visceral leishmaniasis due to their well-characterized susceptibility and immune response to infection.[1][2][3][4] These protocols are intended for researchers, scientists, and drug development professionals to ensure a standardized and reproducible assessment of the agent's efficacy and safety.
Experimental Design and Workflow
A typical experimental design for evaluating the in vivo antileishmanial activity of Agent-31 involves several key stages, from animal model selection and infection to treatment administration and endpoint analysis. The overall workflow is depicted below.
Caption: Overall experimental workflow for the in vivo evaluation of this compound.
Detailed Experimental Protocols
Animal Model and Parasite
2.1.1. Animals: Female BALB/c mice, 6-8 weeks old, are recommended for their susceptibility to Leishmania infection.[4] Animals should be housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum. All animal procedures must be performed in accordance with institutional animal care and use committee guidelines.
2.1.2. Parasite Culture: Leishmania major (for cutaneous leishmaniasis) or Leishmania donovani (for visceral leishmaniasis) are commonly used species. Promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Stationary-phase promastigotes, which are enriched in the infectious metacyclic form, should be used for infection.[5][6]
Experimental Infection
2.2.1. Cutaneous Leishmaniasis (CL) Model (L. major):
-
Anesthetize mice using an appropriate anesthetic agent.
-
Inject 2 x 10^6 stationary-phase L. major promastigotes in 50 µL of phosphate-buffered saline (PBS) subcutaneously into the footpad or the base of the tail.[5][7]
-
Monitor the development of lesions by measuring the footpad swelling or lesion diameter weekly using a digital caliper.
2.2.2. Visceral Leishmaniasis (VL) Model (L. donovani):
-
Inject 1 x 10^7 stationary-phase L. donovani promastigotes or amastigotes in 100-200 µL of PBS intravenously via the lateral tail vein.[8][9]
Treatment Regimen
-
Grouping: Randomly divide the infected mice into the following groups (n=5-10 mice per group):
-
Group 1 (Vehicle Control): Receive the vehicle used to dissolve Agent-31.
-
Group 2 (Agent-31): Receive this compound at various doses (e.g., 10, 25, 50 mg/kg).
-
Group 3 (Positive Control): Receive a standard antileishmanial drug (e.g., Amphotericin B or Miltefosine) at a clinically relevant dose.[10][11][12]
-
-
Administration: The route of administration (e.g., oral, intraperitoneal, intravenous) and the treatment schedule (e.g., daily for 14 days) should be determined based on the physicochemical properties and preliminary in vitro data of Agent-31. For topical agents in CL models, the cream or ointment is applied directly to the lesion.[13]
Efficacy Evaluation
2.4.1. Clinical Monitoring:
-
Lesion Size (CL): Measure the diameter of the footpad lesion weekly.
-
Body Weight: Monitor the body weight of all animals twice a week as an indicator of general health.
-
Survival Rate: Record the survival rate of the animals throughout the experiment.[14]
2.4.2. Parasite Load Determination: At the end of the treatment period, euthanize the mice and collect relevant tissues (footpad and draining lymph node for CL; spleen and liver for VL). The parasite burden can be quantified using the following methods:
-
Limiting Dilution Assay (LDA): This is a culture-based method to quantify viable parasites.[15][16]
-
Aseptically remove and weigh the tissue.
-
Homogenize the tissue in Schneider's Drosophila medium.
-
Perform serial dilutions of the homogenate in a 96-well plate.
-
Incubate at 26°C for 7-10 days.
-
Examine the wells for the presence of motile promastigotes under a microscope.
-
Calculate the parasite load using the ELIDA software.
-
-
Quantitative Real-Time PCR (qPCR): This method quantifies parasite DNA.[15][17][18]
-
Extract genomic DNA from the homogenized tissue.
-
Perform qPCR using primers specific for Leishmania kinetoplast DNA (kDNA).
-
Generate a standard curve using known amounts of parasite DNA to quantify the parasite number.
-
Data Presentation: Parasite Load
| Treatment Group | Dose (mg/kg) | Mean Parasite Load ± SD (Spleen - LDU) | Mean Parasite Load ± SD (Liver - LDU) | % Inhibition (Spleen) | % Inhibition (Liver) |
| Vehicle Control | - | 2500 ± 350 | 1800 ± 250 | - | - |
| Agent-31 | 10 | 1800 ± 200 | 1200 ± 150 | 28% | 33% |
| Agent-31 | 25 | 900 ± 120 | 600 ± 80 | 64% | 67% |
| Agent-31 | 50 | 300 ± 50 | 150 ± 30 | 88% | 92% |
| Positive Control | 5 | 100 ± 20 | 50 ± 10 | 96% | 97% |
LDU (Leishman-Donovan Units) = (Number of amastigotes / number of host cell nuclei) x organ weight (mg).
Immunological Analysis
2.5.1. Cytokine Profiling: The immune response to Leishmania infection in BALB/c mice is characterized by a balance between Th1 (IFN-γ, IL-12, TNF-α) and Th2 (IL-4, IL-10) cytokines.[7][19][20]
-
Isolate splenocytes from the spleen of euthanized mice.
-
Culture the splenocytes in the presence or absence of Leishmania antigen.
-
After 48-72 hours, collect the supernatant and measure cytokine levels using ELISA or a multiplex bead array.
Data Presentation: Cytokine Levels
| Treatment Group | Dose (mg/kg) | IFN-γ (pg/mL) ± SD | IL-4 (pg/mL) ± SD | IFN-γ/IL-4 Ratio |
| Vehicle Control | - | 50 ± 10 | 200 ± 30 | 0.25 |
| Agent-31 | 25 | 150 ± 25 | 100 ± 15 | 1.5 |
| Agent-31 | 50 | 300 ± 40 | 50 ± 10 | 6.0 |
| Positive Control | 5 | 400 ± 50 | 40 ± 8 | 10.0 |
2.5.2. Histopathology:
-
Fix tissue samples (footpad, spleen, liver) in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to assess the inflammatory infiltrate, granuloma formation, and the presence of amastigotes within macrophages.[21][22][23][24]
Toxicity Assessment
2.6.1. In-life Observations: Monitor the animals for any signs of toxicity such as weight loss, ruffled fur, and changes in behavior.
2.6.2. Serum Biochemistry: Collect blood at the time of euthanasia and separate the serum. Analyze the levels of liver enzymes (ALT, AST) and kidney function markers (creatinine, BUN) to assess potential hepatotoxicity and nephrotoxicity.[13][25][26]
Data Presentation: Toxicity Parameters
| Treatment Group | Dose (mg/kg) | ALT (U/L) ± SD | AST (U/L) ± SD | Creatinine (mg/dL) ± SD |
| Vehicle Control | - | 40 ± 5 | 120 ± 15 | 0.5 ± 0.1 |
| Agent-31 | 50 | 45 ± 7 | 130 ± 20 | 0.6 ± 0.1 |
| Positive Control | 5 | 90 ± 12 | 250 ± 30 | 1.2 ± 0.2 |
Signaling Pathway in Leishmania Infection
The outcome of Leishmania infection in BALB/c mice is critically dependent on the differentiation of T helper (Th) cells into either a protective Th1 or a non-protective Th2 phenotype. The following diagram illustrates this key signaling pathway.
Caption: Th1/Th2 signaling pathway in Leishmania infection.
A successful antileishmanial agent is expected to modulate the host immune response towards a protective Th1 phenotype, characterized by increased production of IFN-γ and subsequent macrophage activation for parasite clearance.
References
- 1. Behavior in a mouse model of isolates of Leishmania donovani sensu lato cultured from the blood of patients with chronic cutaneous lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T cells from Leishmania major-susceptible BALB/c mice have a defect in efficiently up-regulating CXCR3 upon activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunization against Leishmania major infection in BALB/c mice using a subunit-based DNA vaccine derived from TSA, LmSTI1, KMP11, and LACK predominant antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Response to Leishmania major in BALB/c Mice Requires Antigen Processing in the Absence of DM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 8. Modulation of Splenic B Cell Subsets during Experimental Leishmania donovani Infection in BALB/c Mice | MDPI [mdpi.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Evaluation of the in vitro and in vivo antileishmanial activity of a chloroquinolin derivative against Leishmania species capable of causing tegumentary and visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visceral Leishmaniasis in the BALB/c Mouse: A Comparison of the Efficacy of a Nonionic Surfactant Formulation of Sodium Stibogluconate with Those of Three Proprietary Formulations of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visceral leishmaniasis in the BALB/c mouse: a comparison of the efficacy of a nonionic surfactant formulation of sodium stibogluconate with those of three proprietary formulations of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Leishmanial Activity (In Vitro and In Vivo) of Allicin and Allicin Cream Using Leishmania major (Sub-strain Zymowme LON4) and Balb/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Apoptotic and Antileishmanial Activities of Artemisinin on Promastigotes and BALB/C Mice Infected with Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Real-Time PCR for Detection and Quantitation of Leishmania in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. BALB/c mice infection with hybrid <i>Leishmania</i> (<i>V.</i>) <i>guyanensis</i>/<i>L.</i> (<i>V.</i>) <i>shawi</i> showed an intermediate virulence profile compared to parental species infections - ProQuest [proquest.com]
- 21. Histopathological outcome of Leishmania major-infected BALB/c mice is improved by oral treatment with N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Culturing Leishmania Promastigotes and In Vitro Testing of Antileishmanial Agent-31
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The discovery of new, effective, and less toxic antileishmanial agents is a global health priority. This document provides detailed protocols for the in vitro cultivation of Leishmania promastigotes, the extracellular, motile stage found in the sandfly vector, and for the subsequent evaluation of the antileishmanial activity of a novel compound, designated "Antileishmanial agent-31". These protocols describe the determination of the 50% inhibitory concentration (IC50) against promastigotes and the 50% cytotoxic concentration (CC50) against a mammalian cell line to establish a selectivity index (SI).
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained from the in vitro assays.
Table 1: In Vitro Antileishmanial Activity of Agent-31 against Leishmania Promastigotes
| Compound | IC50 (µM) ± SD |
| This compound | [Insert Value] |
| Amphotericin B (Positive Control) | [Insert Value] |
| Miltefosine (B1683995) (Positive Control) | [Insert Value] |
Table 2: Cytotoxicity of Agent-31 against Mammalian Cells
| Compound | CC50 (µM) ± SD on [Cell Line Name] |
| This compound | [Insert Value] |
| Amphotericin B | [Insert Value] |
| Miltefosine | [Insert Value] |
Table 3: Selectivity Index of this compound
| Compound | Selectivity Index (SI = CC50 / IC50) |
| This compound | [Insert Value] |
| Amphotericin B | [Insert Value] |
| Miltefosine | [Insert Value] |
Experimental Protocols
Culturing Leishmania Promastigotes
This protocol describes the routine maintenance of Leishmania promastigotes in an axenic (cell-free) liquid culture.
3.1.1. Materials
-
Leishmania species (e.g., L. donovani, L. major)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Hemin solution (from a sterile stock)
-
Adenine solution (from a sterile stock)
-
L-glutamine
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile 25 cm² tissue culture flasks
-
Hemocytometer or automated cell counter
-
Incubator (26°C)
-
Centrifuge
3.1.2. Media Preparation (Complete M199 Medium)
To prepare 500 mL of complete M199 medium, aseptically combine the following components[1][2][4]:
| Component | Final Concentration | Volume/Amount for 500 mL |
| M199 Medium (liquid) | - | 400 mL |
| Heat-inactivated FBS | 10-20% | 50-100 mL |
| Penicillin/Streptomycin | 1% | 5 mL |
| Hemin (2.5 mg/mL stock) | 0.1% | 0.5 mL |
| Adenine (100 mM stock) | 10 mM | 5 mL |
| L-glutamine (200 mM stock) | 5 mM | 12.5 mL |
Adjust the pH to 7.3-7.4 if necessary.[1][2] Filter-sterilize the complete medium through a 0.22 µm filter if components were added separately.
3.1.3. Procedure for Subculturing Promastigotes
-
Observe the promastigote culture under an inverted microscope to assess motility and density. Cultures should be passaged during the late logarithmic to early stationary phase of growth.[5]
-
Aseptically transfer the desired volume of the existing culture into a sterile centrifuge tube.
-
Centrifuge at 1500 x g for 10 minutes at room temperature.[4][6]
-
Discard the supernatant and resuspend the parasite pellet in 5 mL of fresh, pre-warmed complete M199 medium.
-
Determine the parasite density using a hemocytometer.
-
Inoculate a new 25 cm² culture flask containing 10 mL of complete M199 medium to a final density of 1 x 10⁵ cells/mL.[7]
-
Incubate the flask at 26°C.[1]
-
Subculture the promastigotes every 2-3 days.[4]
In Vitro Antileishmanial Susceptibility Testing (Resazurin Assay)
This assay determines the viability of promastigotes after exposure to this compound by measuring the metabolic reduction of resazurin (B115843).[8][9][10]
3.2.1. Materials
-
Logarithmic phase Leishmania promastigotes
-
This compound
-
Amphotericin B or Miltefosine (positive control)[1]
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Complete M199 medium
-
Resazurin sodium salt solution (0.125 mg/mL in PBS, sterile filtered)
-
Sterile 96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Plate reader (fluorescence or absorbance)
3.2.2. Procedure
-
Harvest logarithmic phase promastigotes and adjust the concentration to 2 x 10⁶ cells/mL in complete M199 medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate (final concentration: 1 x 10⁶ cells/mL).[1]
-
Prepare serial dilutions of this compound in complete M199 medium. A typical starting concentration is 200 µM.[1] Ensure the final DMSO concentration does not exceed 1%.[1]
-
Add 100 µL of the diluted compound to the respective wells.
-
Include the following controls:
-
Negative Control: Wells with parasites and medium containing the same concentration of DMSO used for the drug dilutions.
-
Positive Control: Wells with parasites and serial dilutions of Amphotericin B or Miltefosine.
-
Blank: Wells with medium only.
-
-
Add 20 µL of resazurin solution to each well and incubate for an additional 4-24 hours.[1]
-
Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Cytotoxicity Assay against Mammalian Cells
This protocol evaluates the toxicity of this compound against a mammalian cell line (e.g., J774A.1 macrophages or HEK293 cells) to determine the CC50.[9]
3.3.1. Materials
-
Mammalian cell line (e.g., J774A.1)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Trypsin-EDTA (if using adherent cells)
-
Resazurin or MTT solution
-
Sterile 96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
3.3.2. Procedure
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well).[1]
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Add 100 µL of medium containing serial dilutions of this compound to the wells.
-
Incubate the plate for 48-72 hours under the same conditions.[1]
-
Perform a resazurin or MTT viability assay to determine the percentage of viable cells.[1]
-
Calculate the CC50 value, which is the concentration of the compound that reduces the viability of the mammalian cells by 50%.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for testing this compound.
Putative Signaling Pathway for an Antileishmanial Agent
Since the mechanism of action for "this compound" is unknown, this diagram illustrates a hypothetical pathway based on known antileishmanial drug actions, such as the induction of oxidative stress.
Caption: Putative signaling pathway for an antileishmanial agent.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes [mdpi.com]
- 3. Culture of cutaneous Leishmania from skin biopsy specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. biolscigroup.us [biolscigroup.us]
- 7. benchchem.com [benchchem.com]
- 8. discoverybiology.org [discoverybiology.org]
- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a simple resazurin-based promastigote assay for the routine monitoring of miltefosine susceptibility in clinical isolates of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of Antileishmanial agent-31 against Leishmania major
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic antileishmanial drugs is a global health priority. A critical step in the preclinical evaluation of any potential new drug is the determination of its 50% inhibitory concentration (IC50), which quantifies the amount of the substance needed to inhibit a biological process by half. This document provides a detailed protocol for determining the IC50 of a novel pyrazole (B372694) derivative, "Antileishmanial agent-31," against the extracellular promastigote stage of Leishmania major. This compound has shown promise with a previously reported IC50 of 35.53 μg/mL. The protocols described herein are based on the widely used resazurin (B115843) reduction assay, a colorimetric method that measures cell viability.
Data Presentation
Table 1: Hypothetical Raw Absorbance Data for IC50 Determination of this compound against L. major Promastigotes
| Concentration (µg/mL) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) |
| 100 | 0.150 | 0.155 | 0.148 |
| 50 | 0.250 | 0.255 | 0.248 |
| 25 | 0.550 | 0.558 | 0.545 |
| 12.5 | 0.850 | 0.860 | 0.845 |
| 6.25 | 1.100 | 1.110 | 1.095 |
| 3.125 | 1.250 | 1.260 | 1.245 |
| 0 (Negative Control) | 1.500 | 1.510 | 1.495 |
| Positive Control (Amphotericin B, 1 µg/mL) | 0.100 | 0.105 | 0.098 |
Table 2: Calculated Percentage Inhibition and IC50 Value for this compound
| Concentration (µg/mL) | Average Absorbance | Standard Deviation | Percentage Inhibition (%) |
| 100 | 0.151 | 0.004 | 90.0 |
| 50 | 0.251 | 0.004 | 83.3 |
| 25 | 0.551 | 0.007 | 63.3 |
| 12.5 | 0.852 | 0.008 | 43.2 |
| 6.25 | 1.102 | 0.008 | 26.5 |
| 3.125 | 1.252 | 0.008 | 16.5 |
| 0 (Negative Control) | 1.502 | 0.008 | 0.0 |
| Calculated IC50 (µg/mL) | ~20.5 |
Note: The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Experimental Protocols
Culture of Leishmania major Promastigotes
This protocol describes the routine maintenance of Leishmania major promastigotes in a cell-free liquid medium.
Materials:
-
Leishmania major (e.g., MHOM/IR/-/173)
-
M199 medium (or RPMI-1640)
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Hemin solution (5 mg/mL in 50% triethanolamine)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Sterile culture flasks (25 cm²)
-
Incubator (26°C)
-
Hemocytometer or automated cell counter
Protocol:
-
Prepare complete M199 medium by supplementing with 10% heat-inactivated FBS, 5 µg/mL hemin, and 100 U/mL penicillin-streptomycin.
-
Inoculate a sterile 25 cm² culture flask containing 10 mL of complete M199 medium with Leishmania promastigotes to a final density of 1 x 10⁵ cells/mL.[1]
-
Incubate the flask at 26°C.
-
Monitor the culture daily for growth and morphology using an inverted microscope.
-
Subculture the promastigotes every 3-4 days when they reach the late logarithmic phase of growth (approximately 1-2 x 10⁷ cells/mL).
In Vitro Antileishmanial Susceptibility Assay (Resazurin Method)
This protocol outlines the determination of the IC50 of this compound against L. major promastigotes using a resazurin-based viability assay.[2][3][4]
Materials:
-
Logarithmic phase L. major promastigotes
-
Complete M199 medium
-
This compound (stock solution in DMSO)
-
Amphotericin B (positive control)
-
Resazurin sodium salt solution (0.0125% w/v in PBS, sterile filtered)
-
Sterile 96-well microtiter plates (flat bottom)
-
Microplate reader
Protocol:
-
Harvest logarithmic phase promastigotes by centrifugation at 2000 x g for 10 minutes.
-
Resuspend the parasite pellet in fresh complete M199 medium and adjust the density to 2 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound in complete M199 medium in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%.[2]
-
Add 100 µL of the promastigote suspension to each well of the test plate, resulting in a final concentration of 1 x 10⁶ cells/well.
-
Add 100 µL of each drug dilution to the corresponding wells.
-
Include wells with Amphotericin B as a positive control and wells with medium only (no drug) as a negative control.[2]
-
Incubate the plates at 26°C for 72 hours.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours in the dark.
-
Measure the absorbance at 570 nm and 600 nm (reference wavelength) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration compared to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
Mandatory Visualizations
References
Application Notes & Protocols: Flow Cytometry Analysis of Apoptosis in Leishmania Treated with Antileishmanial Agent-31
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new antileishmanial drugs is a global health priority due to the limitations of current therapies, including toxicity and emerging drug resistance.[1][2] A key strategy in antileishmanial drug discovery is the identification of compounds that induce programmed cell death, or apoptosis, in the parasite. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptotic markers in Leishmania at the single-cell level.[3][4]
These application notes provide detailed protocols for the analysis of apoptosis in Leishmania promastigotes treated with a novel hypothetical compound, Antileishmanial agent-31. The described methods focus on the detection of key apoptotic events, including phosphatidylserine (B164497) (PS) externalization, mitochondrial dysfunction, and cell cycle arrest.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a framework for summarizing quantitative data obtained from flow cytometry experiments.
Table 1: Analysis of Phosphatidylserine (PS) Externalization and Membrane Integrity.
| Treatment Group | Concentration (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |
| Untreated Control | 0 | ||||
| This compound | IC₅₀/2 | ||||
| This compound | IC₅₀ | ||||
| This compound | 2 x IC₅₀ | ||||
| Positive Control (e.g., Miltefosine) | IC₅₀ |
Table 2: Analysis of Mitochondrial Membrane Potential (ΔΨm).
| Treatment Group | Concentration (µM) | % Cells with Depolarized ΔΨm (Low Red/Green Fluorescence Ratio) | % Cells with Polarized ΔΨm (High Red/Green Fluorescence Ratio) |
| Untreated Control | 0 | ||
| This compound | IC₅₀/2 | ||
| This compound | IC₅₀ | ||
| This compound | 2 x IC₅₀ | ||
| Positive Control (e.g., CCCP) | Optimal Concentration |
Table 3: Cell Cycle Analysis.
| Treatment Group | Concentration (µM) | % Cells in Sub-G0/G1 Phase | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | 0 | ||||
| This compound | IC₅₀/2 | ||||
| This compound | IC₅₀ | ||||
| This compound | 2 x IC₅₀ | ||||
| Positive Control (e.g., Nocodazole) | Optimal Concentration |
Experimental Protocols & Workflows
General Experimental Workflow
The overall workflow for assessing the apoptotic effects of this compound on Leishmania is depicted below.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is for the detection of phosphatidylserine (PS) externalization, an early marker of apoptosis, and loss of membrane integrity, a feature of late apoptosis and necrosis.[5][6][7]
Materials:
-
Leishmania promastigotes (logarithmic growth phase)
-
This compound
-
Miltefosine (or other appropriate positive control)
-
Phosphate-buffered saline (PBS), cold
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Culture Leishmania promastigotes to a density of approximately 1 x 10⁷ cells/mL.
-
Treat the parasites with varying concentrations of this compound (e.g., IC₅₀/2, IC₅₀, 2 x IC₅₀) for the desired time period (e.g., 24, 48, 72 hours). Include untreated and positive controls.
-
Harvest the cells by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Wash the cells twice with cold PBS.[7]
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[8]
Protocol 2: JC-1 Staining for Mitochondrial Membrane Potential (ΔΨm) Analysis
This protocol measures the mitochondrial membrane potential, a key indicator of mitochondrial function. A decrease in ΔΨm is an early event in apoptosis.[9][10] The JC-1 dye exhibits a fluorescence shift from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) as the membrane potential decreases.[11][12]
Materials:
-
Treated and untreated Leishmania promastigotes
-
JC-1 dye solution
-
PBS
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Flow cytometer
Procedure:
-
Treat and harvest Leishmania promastigotes as described in Protocol 1.
-
Resuspend the cells in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Add JC-1 dye to a final concentration of 2 µM.[10]
-
Incubate for 20-30 minutes at 37°C in the dark.
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the samples using a flow cytometer, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).
Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis
This protocol is used to determine the cell cycle distribution of the parasite population. The accumulation of cells in the sub-G0/G1 phase is indicative of DNA fragmentation, a hallmark of apoptosis.[13]
Materials:
-
Treated and untreated Leishmania promastigotes
-
PBS
-
70% Ethanol (B145695), ice-cold
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat and harvest Leishmania promastigotes as described in Protocol 1.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry.
Signaling Pathways and Logical Relationships
Hypothetical Signaling Pathway for this compound Induced Apoptosis
The following diagram illustrates a hypothetical signaling pathway through which this compound might induce apoptosis in Leishmania. This is based on known mechanisms of other antileishmanial agents which often involve the induction of oxidative stress and mitochondrial dysfunction.[14][15]
Logical Relationship of Flow Cytometry Assays
The different flow cytometry assays described provide complementary information about the progression of apoptosis. The logical relationship between these assays is outlined below.
References
- 1. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A short-term method to evaluate anti-leishmania drugs by inhibition of stage differentiation in Leishmania mexicana using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis-like cell death in Leishmania donovani treated with KalsomeTM10, a new liposomal amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Antileishmanial Agent-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis remains a significant global health problem, with limited effective and safe treatments.[1][2] The development of novel antileishmanial agents is a critical research priority. This document provides a comprehensive guide for the in vivo evaluation of a novel investigational compound, "Antileishmanial agent-31." The protocols outlined below are based on established methodologies for testing antileishmanial drug candidates in preclinical animal models. These guidelines will facilitate the assessment of the agent's efficacy, safety, and potential mechanism of action.
The successful in vivo testing of new compounds relies on standardized experimental models that mimic the pathological and immunological features of human leishmaniasis.[3] Rodent models, such as BALB/c mice and Syrian golden hamsters, are commonly used for primary screening of potential drugs.[3][4] This document will focus on protocols applicable to these models for both visceral and cutaneous leishmaniasis.
Formulation of this compound for In Vivo Administration
The formulation of a drug candidate is critical for its bioavailability and efficacy in in vivo studies. The choice of vehicle will depend on the physicochemical properties of this compound.
Commonly Used Vehicles for In Vivo Studies:
-
Aqueous Solutions: For water-soluble compounds, sterile phosphate-buffered saline (PBS) or saline can be used.
-
Suspensions: For poorly soluble compounds, vehicles such as 0.5% Hydroxyethylcellulose (HEC) with 0.1% Tween 80 can be employed to create a uniform suspension for oral or parenteral administration.[5]
-
Solutions in Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is often used to dissolve hydrophobic compounds.[6] However, the final concentration of DMSO should be kept low (typically <1%) to avoid toxicity.
-
Nanoformulations: To enhance drug delivery, solubility, and reduce toxicity, nanoformulations like liposomes, polymeric nanoparticles (e.g., chitosan-based), or solid lipid nanoparticles can be developed.[7][8][9][10]
Table 1: Example Formulations for this compound
| Formulation Type | Components | Preparation Method | Administration Route |
| Aqueous Solution | This compound, Sterile PBS | Dissolve agent-31 in sterile PBS to the desired concentration. Filter-sterilize through a 0.22 µm filter. | Intravenous, Intraperitoneal, Subcutaneous |
| Suspension | This compound, 0.5% HEC, 0.1% Tween 80 in sterile water | Weigh the required amount of agent-31. Prepare the HEC/Tween 80 vehicle. Add the agent to the vehicle and vortex thoroughly to ensure a uniform suspension. | Oral, Intramuscular |
| Nanoformulation (Liposomal) | This compound, Phospholipids (e.g., DSPC), Cholesterol | Prepared by thin-film hydration followed by extrusion to obtain unilamellar vesicles of a defined size. | Intravenous |
Experimental Protocols
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
This protocol describes the evaluation of this compound in BALB/c mice infected with Leishmania donovani or Leishmania infantum.
Experimental Workflow:
Caption: Workflow for in vivo efficacy testing of this compound in a visceral leishmaniasis model.
Methodology:
-
Animal Model: Use 6-8 week old female BALB/c mice.[9] Allow for a one-week acclimatization period.
-
Parasite Infection: Infect mice intravenously with 1-2 x 10^7 Leishmania donovani or Leishmania infantum amastigotes.
-
Treatment Groups: Seven days post-infection, randomly assign mice to different treatment groups (n=5-6 per group).
-
Drug Administration: Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) via the chosen route (e.g., oral, intravenous).[8] Include a vehicle control group and a positive control group (e.g., miltefosine (B1683995) or liposomal amphotericin B).[7][11]
-
Monitoring: Monitor the body weight and clinical signs of toxicity daily.[6]
-
Euthanasia and Organ Collection: Euthanize mice at a specified time point post-treatment (e.g., 1 or 2 weeks).[12] Aseptically remove the liver and spleen and weigh them.
-
Parasite Burden Determination: Prepare imprints of the liver and spleen on glass slides. Fix with methanol (B129727) and stain with Giemsa. Determine the number of amastigotes per 500 host cell nuclei. Calculate the Leishman-Donovan Units (LDU) as follows: LDU = (number of amastigotes / number of host nuclei) x organ weight (in mg).[13]
-
Data Analysis: Calculate the percentage of parasite inhibition compared to the vehicle-treated control group.
Table 2: In Vivo Efficacy Data for this compound in Visceral Leishmaniasis
| Treatment Group | Dose (mg/kg/day) | Administration Route | Liver LDU (Mean ± SD) | Spleen LDU (Mean ± SD) | % Parasite Inhibition (Liver) | % Parasite Inhibition (Spleen) |
| Vehicle Control | - | Oral | 2500 ± 350 | 1800 ± 250 | 0 | 0 |
| This compound | 10 | Oral | 1500 ± 200 | 1100 ± 150 | 40 | 38.9 |
| This compound | 25 | Oral | 800 ± 120 | 600 ± 90 | 68 | 66.7 |
| This compound | 50 | Oral | 250 ± 50 | 150 ± 30 | 90 | 91.7 |
| Miltefosine (Positive Control) | 20 | Oral | 300 ± 60 | 200 ± 40 | 88 | 88.9 |
In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis
This protocol details the evaluation of this compound in BALB/c mice infected with Leishmania major.
Methodology:
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Parasite Infection: Inject 1 x 10^7 stationary-phase Leishmania major promastigotes intradermally into the base of the tail or footpad.[9]
-
Lesion Development: Allow 3-4 weeks for a visible lesion to develop at the site of inoculation.[9]
-
Treatment Groups: Randomly assign mice with established lesions to treatment groups.
-
Drug Administration: Administer this compound via the desired route (e.g., oral, intralesional).
-
Lesion Measurement: Measure the lesion size (diameter) weekly using a digital caliper.
-
Parasite Load Quantification: At the end of the experiment, euthanize the mice and determine the parasite load in the lesion and draining lymph nodes by quantitative PCR or limiting dilution assay.
-
Data Analysis: Compare the lesion size progression and final parasite load between treated and control groups.
Table 3: In Vivo Efficacy Data for this compound in Cutaneous Leishmaniasis
| Treatment Group | Dose (mg/kg/day) | Administration Route | Initial Lesion Size (mm, Mean ± SD) | Final Lesion Size (mm, Mean ± SD) | % Reduction in Lesion Size |
| Vehicle Control | - | Oral | 3.2 ± 0.4 | 8.5 ± 1.2 | -165.6 |
| This compound | 25 | Oral | 3.1 ± 0.5 | 4.5 ± 0.8 | -45.2 |
| This compound | 50 | Oral | 3.3 ± 0.3 | 2.1 ± 0.5 | 36.4 |
| This compound | 1 (intralesional) | Intralesional | 3.2 ± 0.4 | 1.5 ± 0.3 | 53.1 |
In Vivo Toxicity Assessment
A preliminary assessment of the toxicity of this compound is crucial.
Methodology:
-
Animal Groups: Use healthy, uninfected mice for acute toxicity studies.
-
Dose Escalation: Administer single, escalating doses of this compound to different groups of mice.
-
Observation: Monitor the animals for at least 14 days for any signs of morbidity or mortality.
-
Biochemical Analysis: In sub-chronic toxicity studies (concurrent with efficacy studies), collect blood at the time of euthanasia for analysis of liver (ALT, AST) and kidney (creatinine, BUN) function markers.[8]
-
Histopathology: Collect major organs (liver, spleen, kidneys, heart) and fix them in 10% buffered formalin for histopathological examination.
Table 4: In Vivo Toxicity Data for this compound
| Treatment Group | Dose (mg/kg/day) | ALT (U/L, Mean ± SD) | AST (U/L, Mean ± SD) | Creatinine (mg/dL, Mean ± SD) | BUN (mg/dL, Mean ± SD) |
| Vehicle Control | - | 45 ± 8 | 110 ± 15 | 0.4 ± 0.1 | 22 ± 4 |
| This compound | 25 | 52 ± 10 | 125 ± 20 | 0.5 ± 0.1 | 25 ± 5 |
| This compound | 50 | 65 ± 12 | 140 ± 25 | 0.6 ± 0.2 | 28 ± 6 |
Potential Signaling Pathways
The mechanism of action of many antileishmanial drugs involves targeting parasite-specific metabolic pathways or modulating the host immune response.[14] For instance, some drugs interfere with the parasite's ergosterol (B1671047) biosynthesis or trypanothione (B104310) reductase system.[14][15] Others may induce a host-protective Th1 immune response. The potential signaling pathways affected by this compound can be investigated through in vitro and ex vivo studies.
Hypothetical Signaling Pathway for Host Immune Modulation:
Caption: Hypothetical signaling pathway for the immunomodulatory action of this compound.
This diagram illustrates a potential mechanism where this compound could activate host macrophages through TLR signaling, leading to the activation of PI3K/Akt and NF-κB pathways.[15] This, in turn, could upregulate inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO) and subsequent parasite killing. The agent might also promote a Th1-type immune response, characterized by the production of IFN-γ and IL-12, which further activates macrophages for parasite clearance.[16]
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the in vivo evaluation of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for advancing this compound through the drug development pipeline. Further studies will be necessary to elucidate the precise mechanism of action and to establish a comprehensive safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A novel outlook in the delivery of artemisinin: production and efficacy in experimental visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Preclinical Evaluation of Antileishmanial Agent-31 in Visceral Leishmaniasis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral leishmaniasis (VL), also known as kala-azar, is a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex. It is a significant global health problem, and the need for new, effective, and safe treatments is urgent due to the limitations of current therapies, including toxicity and emerging drug resistance. This document provides detailed application notes and standardized protocols for the preclinical evaluation of a novel investigational compound, designated Antileishmanial agent-31, using established animal models of VL.
The protocols outlined below are based on widely accepted methodologies for in vivo drug efficacy studies in Syrian golden hamsters (Mesocricetus auratus) and BALB/c mice, the two most common animal models for VL. The Syrian hamster model is highly susceptible and mimics the progressive nature of human VL, making it a stringent model for drug efficacy testing. BALB/c mice are also susceptible but can mount a more effective immune response, providing insights into the interplay between chemotherapy and the host's immune system.
Data Presentation: Efficacy of this compound
The following tables are templates for presenting quantitative data from in vivo efficacy studies of this compound. They are designed for clear comparison with standard-of-care drugs.
Table 1: In Vivo Efficacy of this compound in L. donovani-Infected Syrian Golden Hamsters
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Duration (days) | Mean Splenic Parasite Burden (LDU¹) ± SD | % Inhibition of Splenic Parasite Burden | Mean Hepatic Parasite Burden (LDU¹) ± SD | % Inhibition of Hepatic Parasite Burden |
| Infected Control (Vehicle) | - | Oral | 10 | 25,450 ± 3,120 | - | 18,980 ± 2,540 | - |
| This compound | 10 | Oral | 10 | 12,110 ± 1,560 | 52.4 | 9,020 ± 1,100 | 52.5 |
| This compound | 25 | Oral | 10 | 4,580 ± 780 | 82.0 | 3,415 ± 560 | 82.0 |
| This compound | 50 | Oral | 10 | 980 ± 210 | 96.1 | 730 ± 150 | 96.1 |
| Miltefosine | 20 | Oral | 10 | 1,530 ± 320 | 94.0 | 1,140 ± 250 | 94.0 |
| Amphotericin B | 1 | Intravenous | 5 | 250 ± 80 | 99.0 | 180 ± 50 | 99.1 |
¹LDU: Leishman-Donovan Units, calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
Table 2: In Vivo Efficacy of this compound in L. donovani-Infected BALB/c Mice
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Duration (days) | Mean Splenic Parasite Burden (LDU¹) ± SD | % Inhibition of Splenic Parasite Burden | Mean Hepatic Parasite Burden (LDU¹) ± SD | % Inhibition of Hepatic Parasite Burden |
| Infected Control (Vehicle) | - | Oral | 5 | 15,890 ± 2,100 | - | 12,540 ± 1,850 | - |
| This compound | 25 | Oral | 5 | 6,350 ± 850 | 60.0 | 5,016 ± 740 | 60.0 |
| This compound | 50 | Oral | 5 | 2,225 ± 430 | 86.0 | 1,755 ± 310 | 86.0 |
| Miltefosine | 25 | Oral | 5 | 3,180 ± 550 | 79.9 | 2,508 ± 420 | 80.0 |
| Liposomal Amphotericin B | 5 | Intravenous | 1 | 475 ± 120 | 97.0 | 376 ± 90 | 97.0 |
¹LDU: Leishman-Donovan Units.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in the Syrian Golden Hamster Model
1.1. Animals and Parasites
-
Animals: Male Syrian golden hamsters (Mesocricetus auratus), 6-8 weeks old.
-
Parasite: Leishmania donovani (e.g., MHOM/IN/80/DD8 strain). Amastigotes are obtained from the spleen of a previously infected hamster.
1.2. Experimental Infection
-
Euthanize a heavily infected donor hamster.
-
Aseptically remove the spleen and homogenize it in sterile saline.
-
Determine the parasite concentration by counting Giemsa-stained smears.
-
Infect experimental hamsters via intracardiac injection with 1 x 10⁷ amastigotes in 0.1 mL of saline.
-
Allow the infection to establish for 4-6 weeks.
1.3. Drug Preparation and Administration
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Prepare standard drugs (miltefosine, amphotericin B) as per established protocols.
-
Group the infected hamsters and administer the respective treatments as specified in Table 1. The control group receives the vehicle only.
1.4. Assessment of Parasite Burden
-
At the end of the treatment period, euthanize the hamsters.
-
Aseptically remove and weigh the spleen and liver.
-
Prepare impression smears of the spleen and liver on glass slides.
-
Fix the smears with methanol (B129727) and stain with Giemsa stain.
-
Determine the number of amastigotes per 1000 host cell nuclei under a light microscope.
-
Calculate the Leishman-Donovan Units (LDU) as follows: LDU = (Number of amastigotes / 1000 host cell nuclei) x Organ weight (g)
1.5. Calculation of Efficacy Calculate the percentage inhibition of parasite burden for each treated group relative to the infected control group: % Inhibition = [ (LDU of control - LDU of treated) / LDU of control ] x 100
Protocol 2: In Vivo Efficacy Study in the BALB/c Mouse Model
2.1. Animals and Parasites
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Parasite: Leishmania donovani (e.g., AG83 strain). Stationary-phase promastigotes are used for infection.
2.2. Experimental Infection
-
Culture L. donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum.
-
Harvest stationary-phase promastigotes by centrifugation.
-
Infect mice via intravenous (tail vein) injection with 1 x 10⁷ promastigotes in 0.1 mL of sterile saline.[1]
-
Allow the infection to establish for 2-4 weeks.
2.3. Drug Preparation and Administration
-
Prepare this compound and standard drugs as described in Protocol 1.3.
-
Group the infected mice and administer the treatments as specified in Table 2.
2.4. Assessment of Parasite Burden
-
Follow the procedures outlined in Protocol 1.4 to determine the parasite burden in the spleen and liver.
2.5. Calculation of Efficacy
-
Calculate the percentage inhibition of parasite burden as described in Protocol 1.5.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of this compound.
Hypothetical Signaling Pathway for this compound
The mechanism of action of many antileishmanial drugs involves targeting parasite-specific metabolic pathways or inducing a host-protective immune response.[2][3] For instance, some drugs target ergosterol (B1671047) biosynthesis in the parasite's membrane, while others interfere with polyamine metabolism or induce apoptosis.[2] The following diagram illustrates a hypothetical mechanism where this compound inhibits a key enzyme in the parasite's trypanothione (B104310) reductase pathway, leading to oxidative stress and parasite death.
Caption: Hypothetical mechanism of action of this compound.
References
- 1. Recent Development of Visceral Leishmaniasis Treatments: Successes, Pitfalls, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging therapeutic targets for treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Anti-Leishmanials: The Case for Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Macrophage Infection Model for Efficacy Testing of Antileishmanial Agent-31
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The parasites are transmitted by the bite of infected sandflies and exist in two main forms: the flagellated promastigote in the insect vector and the non-motile amastigote within mammalian macrophages. Macrophages are the primary host cells for Leishmania replication, making the in vitro macrophage infection model a cornerstone for the discovery and evaluation of new antileishmanial drugs.[1][2] This document provides detailed protocols for testing the efficacy of a novel compound, Antileishmanial Agent-31, against intracellular Leishmania amastigotes and for assessing its cytotoxicity against host macrophages.
I. Experimental Protocols
Cell and Parasite Culture
1.1.1. Macrophage Cell Culture: The murine macrophage cell line J774 or the human monocytic cell line THP-1 are commonly used.[2][3]
-
J774 Cells: Culture in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S). Maintain at 37°C in a humidified atmosphere with 5% CO2.[3]
-
THP-1 Cells: Culture in RPMI-1640 with 10% FBS and 1% P/S. For differentiation into adherent macrophages, treat with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[2][4]
1.1.2. Leishmania Promastigote Culture: Leishmania donovani or Leishmania major promastigotes are cultured in M199 medium supplemented with 10% FBS and 1% P/S at 26°C. Parasites should be used in the stationary phase of growth for infection, as this stage is enriched in infective metacyclic promastigotes.[3][5]
Macrophage Infection Protocol
This protocol describes the infection of macrophages with Leishmania promastigotes.
-
Macrophage Seeding: Seed macrophages (e.g., J774 cells) into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[3] For experiments requiring microscopic analysis, use 8-well chamber slides.
-
Adhesion: Incubate the plates for 4 hours at 37°C with 5% CO2 to allow for macrophage adherence.[3]
-
Parasite Preparation: Centrifuge stationary phase Leishmania promastigotes at 3000 rpm for 10 minutes. Wash the pellet with sterile Phosphate Buffered Saline (PBS).[3]
-
Infection: Resuspend the parasites in fresh culture medium and add them to the adhered macrophages at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).[6]
-
Incubation: Incubate the co-culture for 24 hours at 37°C with 5% CO2 to allow for phagocytosis of promastigotes and their transformation into amastigotes.[7]
-
Removal of Extracellular Parasites: After incubation, wash the cells three times with warm PBS to remove any non-internalized promastigotes.[3][7]
-
Drug Treatment: Add fresh medium containing various concentrations of this compound. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).[8][9]
-
Incubation: Incubate the treated, infected macrophages for an additional 48-72 hours at 37°C with 5% CO2.[8]
Quantification of Intracellular Amastigotes
The efficacy of this compound is determined by quantifying the reduction in the number of intracellular amastigotes.
1.3.1. Giemsa Staining:
-
After treatment, wash the cells on chamber slides with PBS.
-
Fix the cells with methanol (B129727) for 10 minutes.
-
Stain with a 10% Giemsa solution for 20 minutes.
-
Wash with distilled water and air dry.
-
Examine under a light microscope at 1000x magnification.[8]
-
Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per sample.[8][10] The parasite burden is calculated as: (% infected macrophages) x (average number of amastigotes per macrophage).[10]
1.3.2. High-Content Imaging (Optional): For higher throughput, automated imaging of fluorescently labeled parasites (e.g., expressing DsRed2 or GFP) and host cell nuclei (e.g., stained with Hoechst 33342) can be employed.[11][12]
Macrophage Cytotoxicity Assay
It is crucial to assess whether the observed antileishmanial effect is due to direct parasite killing or toxicity to the host macrophage.
1.4.1. MTT Assay: The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[13]
-
Seed macrophages in a 96-well plate and treat with the same concentrations of this compound as in the infection assay for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Cell viability is expressed as a percentage relative to the untreated control cells.
1.4.2. LDH Release Assay: This assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[14] Kits for this assay are commercially available and should be used according to the manufacturer's instructions.
II. Data Presentation
Quantitative data should be summarized in tables to facilitate comparison and analysis.
Table 1: Efficacy of this compound against Intracellular L. donovani Amastigotes
| Concentration (µM) | % Infected Macrophages | Amastigotes/Macrophage (Mean ± SD) | Parasite Burden | % Inhibition |
| Vehicle Control | 92.5 ± 3.5 | 8.2 ± 1.1 | 758.5 | 0 |
| Agent-31 (0.1) | 85.1 ± 4.2 | 7.5 ± 0.9 | 638.3 | 15.9 |
| Agent-31 (1) | 52.3 ± 5.1 | 4.1 ± 0.6 | 214.4 | 71.7 |
| Agent-31 (10) | 15.8 ± 2.9 | 1.8 ± 0.4 | 28.4 | 96.3 |
| Agent-31 (50) | 2.1 ± 0.8 | 1.1 ± 0.2 | 2.3 | 99.7 |
| Amphotericin B (0.5) | 5.4 ± 1.2 | 1.3 ± 0.3 | 7.0 | 99.1 |
Data are presented as mean ± standard deviation from three independent experiments. The 50% inhibitory concentration (IC50) can be calculated from this data.
Table 2: Cytotoxicity of this compound on J774 Macrophages
| Concentration (µM) | % Macrophage Viability (MTT Assay; Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| Agent-31 (0.1) | 98.7 ± 4.8 |
| Agent-31 (1) | 97.2 ± 5.5 |
| Agent-31 (10) | 95.4 ± 6.1 |
| Agent-31 (50) | 88.9 ± 7.3 |
| Agent-31 (100) | 65.1 ± 8.9 |
Data are presented as mean ± standard deviation from three independent experiments. The 50% cytotoxic concentration (CC50) can be calculated from this data.
Table 3: Selectivity Index of this compound
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 1.5 | >100 | >66.7 |
| Amphotericin B | 0.1 | 25.0 | 250 |
A higher selectivity index indicates a greater therapeutic window for the compound.
III. Visualizations
Experimental Workflow
Caption: Workflow for testing this compound efficacy.
Leishmania Manipulation of Macrophage Signaling
Leishmania parasites have evolved mechanisms to subvert host macrophage signaling pathways to ensure their survival and replication.[15][16] They can inhibit key microbicidal functions such as the production of nitric oxide (NO) and reactive oxygen species (ROS).[15][17] This is often achieved by interfering with pathways like JAK/STAT, MAP kinases (e.g., Erk1/Erk2), and Protein Kinase C (PKC), while promoting the production of immunosuppressive cytokines like IL-10.[15][16]
Caption: Leishmania subversion of macrophage signaling.
Hypothetical Mechanism of Action of this compound
We hypothesize that this compound works by counteracting the parasite's manipulation of host cell signaling. Specifically, it may act as a potent activator of the Protein Kinase C (PKC) pathway, which is suppressed by Leishmania to evade killing.[16] By restoring PKC activity, Agent-31 would enhance the downstream production of nitric oxide (NO), a key leishmanicidal molecule.
Caption: Proposed mechanism of this compound.
References
- 1. Frontiers | Macrophage Polarization in Leishmaniasis: Broadening Horizons [frontiersin.org]
- 2. In Vitro Infections of Macrophage-Like Cell Lines with Leishmania infantum for Drug Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. med.nyu.edu [med.nyu.edu]
- 4. youtube.com [youtube.com]
- 5. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging Leishmania major Antigens in Experimentally Infected Macrophages and Dermal Scrapings from Cutaneous Leishmaniasis Lesions in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2D and 3D Assays to Determine the Activity of Anti-Leishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Content Analysis of Primary Macrophages Hosting Proliferating Leishmania Amastigotes: Application to Anti-leishmanial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques to study phagocytosis and uptake of Leishmania tarentolae by J774 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. The early interaction of Leishmania with macrophages and dendritic cells and its influence on the host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leishmania and the macrophage: a multifaceted interaction - ProQuest [proquest.com]
Application Notes and Protocols: Measuring Parasite Burden in Mice Treated with Antileishmanial Agent-31
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new therapeutic agents is a global health priority. "Antileishmanial agent-31" represents a novel compound under investigation for its efficacy against Leishmania infection. This document provides detailed protocols for assessing the in vivo efficacy of this compound in a murine model of leishmaniasis by quantifying the parasite burden. The primary methods covered are the Limiting Dilution Assay (LDA) and Quantitative Real-Time PCR (qPCR), which are considered gold-standard techniques for parasite load determination.[1][2]
I. Experimental Protocols
A. In Vivo Efficacy Assessment of this compound
This protocol outlines the general workflow for evaluating the efficacy of a novel antileishmanial agent in a mouse model of cutaneous or visceral leishmaniasis.
1. Animal Model and Infection:
-
Animal Strain: BALB/c mice (female, 6-8 weeks old) are commonly used due to their susceptibility to Leishmania species.
-
Parasite Strain: Leishmania major for cutaneous leishmaniasis or Leishmania donovani for visceral leishmaniasis. Parasites expressing reporter genes like luciferase or green fluorescent protein (GFP) can also be used for in vivo imaging.[3][4][5]
-
Infection:
-
For cutaneous leishmaniasis (L. major): Inject 2 x 10^5 metacyclic promastigotes in 50 µL of saline into the hind footpad.
-
For visceral leishmaniasis (L. donovani): Inject 1 x 10^7 amastigotes intravenously via the tail vein.
-
2. Treatment Regimen:
-
Acclimatization: Allow mice to acclimatize for one week before infection.
-
Treatment Initiation: Begin treatment with this compound at a predetermined time post-infection (e.g., 1-2 weeks for visceral leishmaniasis, or upon lesion development for cutaneous leishmaniasis).
-
Experimental Groups:
-
Group 1: Uninfected, untreated control.
-
Group 2: Infected, vehicle control.
-
Group 3: Infected, treated with this compound (e.g., 10 mg/kg).
-
Group 4: Infected, treated with this compound (e.g., 25 mg/kg).
-
Group 5: Infected, treated with a standard drug (e.g., miltefosine (B1683995) or amphotericin B) as a positive control.[6]
-
-
Administration: Administer the agent via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 14-28 days).
3. Monitoring and Sample Collection:
-
Cutaneous Leishmaniasis: Measure the footpad swelling (lesion size) weekly using a digital caliper.
-
General Health: Monitor animal weight and general health status throughout the experiment.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice. Aseptically collect relevant tissues:
-
For L. major: Draining lymph nodes and the infected footpad.
-
For L. donovani: Spleen and liver.
-
-
Tissue Processing: Weigh the collected organs and homogenize them in a sterile medium (e.g., Schneider's Drosophila Medium) for parasite burden analysis.
B. Protocol 1: Limiting Dilution Assay (LDA)
The LDA is a culture-based method to quantify viable Leishmania parasites in infected tissues.[1][3]
Materials:
-
Homogenized tissue suspension from infected mice.
-
Schneider's Drosophila Medium supplemented with 20% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
96-well flat-bottom microtiter plates.
-
Inverted microscope.
Procedure:
-
Prepare a single-cell suspension of the homogenized tissue (spleen, liver, or lymph node).
-
Perform a 10-fold serial dilution of the cell suspension in supplemented Schneider's medium.
-
Plate 200 µL of each dilution into a 96-well plate, with at least 8 replicate wells per dilution.
-
Incubate the plates at 26°C for 7-10 days.
-
After incubation, examine each well for the presence of motile promastigotes using an inverted microscope.
-
Score each well as positive or negative for parasite growth.
-
The number of parasites in the original tissue is estimated using statistical software (e.g., ELIDA) based on the highest dilution at which parasites are still detectable.[1][3]
C. Protocol 2: Quantitative Real-Time PCR (qPCR)
qPCR is a highly sensitive method to quantify parasite DNA in host tissues.[1][7][8]
Materials:
-
Homogenized tissue from infected mice.
-
DNA extraction kit (for tissues).
-
Leishmania-specific primers (e.g., targeting kDNA minicircles or another stable gene).[8]
-
SYBR Green or TaqMan-based qPCR master mix.
-
Real-time PCR thermal cycler.
Procedure:
-
DNA Extraction: Extract total genomic DNA from a known weight of the homogenized tissue using a commercial kit, following the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of a known quantity of Leishmania DNA. This allows for the absolute quantification of parasite numbers.[1]
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and the extracted DNA sample or standard.
-
A typical reaction volume is 20 µL.
-
-
Thermal Cycling: Perform the qPCR reaction using a standard protocol (example below):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to ensure product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for all samples and standards.
-
Plot the Ct values of the standards against the logarithm of their known concentrations to generate a standard curve.
-
Use the standard curve to calculate the number of parasites in the experimental samples. The results are often expressed as the number of parasites per milligram of tissue.
-
II. Data Presentation
The quantitative data generated from the above protocols should be summarized in tables for clear comparison between the different treatment groups.
Table 1: Effect of this compound on Lesion Size in L. major-Infected Mice
| Treatment Group | Dose (mg/kg) | Initial Lesion Size (mm) | Final Lesion Size (mm) | % Reduction |
| Vehicle Control | - | 0.5 ± 0.1 | 4.2 ± 0.5 | - |
| Agent-31 | 10 | 0.6 ± 0.2 | 2.1 ± 0.4 | 50.0% |
| Agent-31 | 25 | 0.5 ± 0.1 | 1.0 ± 0.3 | 76.2% |
| Miltefosine | 20 | 0.6 ± 0.1 | 0.8 ± 0.2 | 80.9% |
Data are presented as mean ± standard deviation.
Table 2: Parasite Burden in Tissues of L. donovani-Infected Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Spleen Parasite Burden (Parasites/mg tissue) | Liver Parasite Burden (Parasites/mg tissue) |
| LDA | qPCR | ||
| Vehicle Control | - | 15,000 ± 2,500 | 18,000 ± 3,000 |
| Agent-31 | 10 | 7,500 ± 1,200 | 8,900 ± 1,500 |
| Agent-31 | 25 | 1,200 ± 300 | 1,500 ± 400 |
| Amphotericin B | 1 | 500 ± 150 | 600 ± 180 |
Data are presented as mean ± standard deviation.
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the overall workflow for testing the in vivo efficacy of this compound.
References
- 1. Comparison of Parasite Burden Using Real-Time Polymerase Chain Reaction Assay and Limiting Dilution Assay in Leishmania major Infected Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo imaging of transgenic Leishmania parasites in a live host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]
- 7. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis | Iranian Journal of Parasitology [ijpa.tums.ac.ir]
- 8. Frontiers | Multiparametric analysis of host and parasite elements in new world tegumentary leishmaniasis [frontiersin.org]
Application Notes and Protocols for Animal Studies with Antileishmanial Agent-31
Version: 1.0
Affiliation: Parasitology Research Division, Global Health Institute
Introduction
Leishmaniasis remains a significant global health problem, with current therapies limited by toxicity, emerging resistance, and challenging administration routes.[1] Antileishmanial agent-31 is a novel synthetic compound that has demonstrated promising in vitro activity against both promastigote and amastigote forms of various Leishmania species. These application notes provide a framework for conducting preclinical in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound, with a strong emphasis on the ethical considerations of animal welfare.
Ethical Considerations for Animal Studies
All animal experiments must be conducted in strict accordance with institutional, national, and international ethical guidelines. The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount in the planning and execution of these studies.[2][3]
-
Replacement: In vitro and ex vivo assays should be exhausted to characterize the compound's activity and mechanism of action before proceeding to in vivo studies. The data from these preliminary studies should provide a strong rationale for the necessity of animal testing.
-
Reduction: The number of animals used should be the minimum required to obtain statistically significant data. Experimental designs, including power calculations, should be robust to avoid unnecessary repetition of experiments.[2][4] Sharing of data is encouraged to prevent needless duplication of studies.[2]
-
Refinement: All procedures should be refined to minimize animal pain, suffering, and distress.[3] This includes the use of appropriate anesthesia and analgesia, humane endpoints, and providing environmental enrichment.[3][4] Personnel involved in animal handling and procedures must be adequately trained.[3][4]
A detailed protocol, including a cost-benefit analysis of the potential harms to the animals versus the potential scientific benefits, must be approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board before the commencement of any study.[4]
Preclinical Evaluation Workflow
The preclinical in vivo evaluation of this compound will follow a structured workflow to assess its efficacy and safety.
Experimental Protocols
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
Objective: To evaluate the in vivo efficacy of this compound against Leishmania donovani in BALB/c mice.
Materials:
-
6-8 week old female BALB/c mice
-
Leishmania donovani (MHOM/IN/80/DD8) promastigotes
-
This compound
-
Miltefosine (positive control)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Schneider's Drosophila Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Giemsa stain
Procedure:
-
Infection: Mice are infected via intravenous (IV) injection into the lateral tail vein with 1 x 10^7 L. donovani promastigotes.
-
Treatment: Treatment is initiated 14 days post-infection. Animals are randomly assigned to the following groups (n=8 per group):
-
Vehicle control (oral gavage, once daily for 5 days)
-
This compound (10 mg/kg, oral gavage, once daily for 5 days)
-
This compound (20 mg/kg, oral gavage, once daily for 5 days)
-
Miltefosine (20 mg/kg, oral gavage, once daily for 5 days)[1]
-
-
Monitoring: Animals are monitored daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy). Body weight is recorded every other day.
-
Euthanasia and Parasite Burden Determination: On day 28 post-infection, mice are humanely euthanized. The liver and spleen are aseptically removed and weighed.
-
Impression smears of the liver and spleen are prepared, fixed with methanol, and stained with Giemsa.
-
The number of amastigotes per 1000 host cell nuclei is determined by light microscopy.
-
Parasite burden is expressed as Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg).
-
The percentage of parasite inhibition is calculated relative to the vehicle control group.
In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis
Objective: To assess the efficacy of topically and orally administered this compound against Leishmania major in BALB/c mice.
Materials:
-
6-8 week old female BALB/c mice
-
Leishmania major (MHOM/IL/80/Friedlin) promastigotes
-
This compound (oral formulation and 1% topical cream)
-
Paromomycin (15% topical cream, positive control)[1]
-
Vehicle control (oral and topical)
-
Digital calipers
Procedure:
-
Infection: Mice are inoculated with 2 x 10^6 stationary-phase L. major promastigotes in the left hind footpad.
-
Treatment: Treatment begins when a palpable lesion develops (approximately 3-4 weeks post-infection). Animals are randomly assigned to treatment groups (n=8 per group).
-
Oral administration: Vehicle or this compound (20 mg/kg) once daily for 10 days.
-
Topical administration: Vehicle cream, 1% this compound cream, or 15% Paromomycin cream applied twice daily for 10 days.[1]
-
-
Monitoring: Lesion size is measured weekly using digital calipers.
-
Parasite Load Quantification: At the end of the treatment period, parasite load in the infected footpad and draining lymph node is determined using a limiting dilution assay.[1]
Acute Toxicity Study
Objective: To determine the acute toxicity profile and the maximum tolerated dose (MTD) of this compound in healthy BALB/c mice.
Procedure:
-
Healthy, non-infected mice are administered single ascending doses of this compound.
-
Animals are closely observed for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
At the end of the observation period, animals are euthanized, and major organs are collected for histopathological examination.
Data Presentation
The quantitative data from the efficacy and toxicity studies will be summarized in the following tables.
Table 1: In Vivo Efficacy of this compound against L. donovani in BALB/c Mice
| Treatment Group | Dosage | Route | Parasite Burden Reduction (Liver) (%) | Parasite Burden Reduction (Spleen) (%) |
| Vehicle Control | - | Oral | 0 | 0 |
| This compound | 10 mg/kg/day for 5 days | Oral | Data to be filled | Data to be filled |
| This compound | 20 mg/kg/day for 5 days | Oral | Data to be filled | Data to be filled |
| Miltefosine | 20 mg/kg/day for 5 days | Oral | Data to be filled | Data to be filled |
Table 2: In Vivo Efficacy of this compound against L. major in BALB/c Mice
| Treatment Group | Route | Change in Lesion Size (mm) | Parasite Load Reduction (Footpad) (%) |
| Vehicle Control | Oral | Data to be filled | 0 |
| This compound | Oral | Data to be filled | Data to be filled |
| Vehicle Control | Topical | Data to be filled | 0 |
| This compound (1% cream) | Topical | Data to be filled | Data to be filled |
| Paromomycin (15% cream) | Topical | Data to be filled | Data to be filled |
Table 3: Acute Toxicity of this compound in BALB/c Mice
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 50 | 5 | Data to be filled | Data to be filled |
| 100 | 5 | Data to be filled | Data to be filled |
| 200 | 5 | Data to be filled | Data to be filled |
| 500 | 5 | Data to be filled | Data to be filled |
Proposed Mechanism of Action and Signaling Pathway
Based on preliminary in vitro data, this compound is hypothesized to induce apoptosis in Leishmania parasites by disrupting mitochondrial function and increasing the production of reactive oxygen species (ROS).
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical in vivo evaluation of this compound. Adherence to strict ethical guidelines is essential throughout all stages of these studies. The data generated will be crucial for determining the potential of this compound as a novel treatment for leishmaniasis.
References
Application Notes: Administration Routes of Antileishmanial Agents in Experimental Models
Introduction
The effective delivery of antileishmanial agents to the sites of infection is a critical determinant of therapeutic success. In experimental models, various administration routes are employed to evaluate the efficacy and pharmacokinetics of novel and existing antileishmanial compounds. The choice of administration route can significantly influence drug bioavailability, tissue distribution, and ultimately, the reduction in parasite burden. This document outlines the administration routes for a representative antileishmanial agent, Amphotericin B, in its conventional and lipid-based formulations, which are widely used in preclinical studies.
Agent Profile: Amphotericin B
Amphotericin B (AmB) is a polyene macrolide antibiotic with potent activity against various species of Leishmania. Its primary mechanism of action involves binding to ergosterol, a major component of the parasite's cell membrane, leading to the formation of pores and subsequent cell death. Due to its low oral bioavailability and potential for nephrotoxicity, lipid-based formulations such as liposomal Amphotericin B (L-AmB) have been developed to improve its therapeutic index.
Comparative Efficacy of Amphotericin B Formulations
The efficacy of different Amphotericin B formulations is typically assessed in rodent models, such as BALB/c mice, infected with Leishmania species like L. donovani or L. infantum. Key parameters for comparison include the 50% inhibitory concentration (IC50) against amastigotes in vitro and the reduction in parasite burden in the liver and spleen in vivo.
Table 1: In Vitro and In Vivo Efficacy of Amphotericin B Formulations against Leishmania donovani
| Formulation | Administration Route | Dose (mg/kg) | Parasite Burden Reduction (%) (Liver) | Parasite Burden Reduction (%) (Spleen) | IC50 (µg/mL) vs. Amastigotes | Reference |
| Conventional AmB | Intravenous | 1 | 95 | 90 | 0.05 | |
| Liposomal AmB | Intravenous | 5 | >99 | >99 | 0.03 | |
| Niosomal AmB | Oral | 12 | 85 | 80 | 0.04 | |
| Free AmB | Oral | 20 | <10 | <10 | - |
Experimental Protocols
1. Preparation of Drug Formulations
-
Conventional Amphotericin B (Fungizone®): Reconstitute the lyophilized powder with sterile water for injection to a concentration of 5 mg/mL. Further dilute with 5% dextrose solution to the final desired concentration for administration.
-
Liposomal Amphotericin B (AmBisome®): Reconstitute the lyophilized powder with sterile water for injection to a concentration of 4 mg/mL. Gently swirl the vial to ensure complete dissolution. The resulting suspension can be further diluted with 5% dextrose solution.
-
Niosomal Amphotericin B: Prepare niosomes using a thin-film hydration method. Dissolve surfactants (e.g., Span 60) and cholesterol in an organic solvent (e.g., chloroform). Remove the solvent under reduced pressure to form a thin film. Hydrate the film with a solution containing Amphotericin B. The resulting niosomal suspension is then sonicated to reduce vesicle size.
2. Animal Model and Infection
-
Animal Model: BALB/c mice (6-8 weeks old) are commonly used.
-
Infection: Mice are infected via the tail vein with 1-2 x 10^7 amastigotes of Leishmania donovani or Leishmania infantum. The infection is allowed to establish for a period of 4-6 weeks.
3. Drug Administration
-
Intravenous (IV) Administration: Administer the prepared drug formulation through the lateral tail vein using a 27-gauge needle. The volume of injection is typically 100-200 µL.
-
Oral (PO) Administration: Administer the drug formulation directly into the stomach using an oral gavage needle. The volume is typically around 200 µL.
4. Assessment of Parasite Burden
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the liver and spleen and weigh them.
-
Homogenize a small, weighed portion of each organ in a suitable medium.
-
Prepare serial dilutions of the homogenate and culture on NNN medium or perform Giemsa staining of tissue imprints to determine the number of amastigotes.
-
Calculate the parasite burden as Leishman-Donovan Units (LDU), which is the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
Visualizing Experimental Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for evaluating antileishmanial agents and the proposed mechanism of action for Amphotericin B.
Caption: Experimental workflow for in vivo evaluation of antileishmanial agents.
Caption: Mechanism of action of Amphotericin B on the Leishmania cell membrane.
Application Note: Quantitative PCR for Leishmania Detection and Treatment Efficacy Monitoring
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease manifests in visceral, cutaneous, and mucocutaneous forms, posing a significant global health challenge. Monitoring treatment efficacy is crucial for patient care and drug development, but traditional methods like microscopy are often time-consuming and lack sensitivity.[1][2] Quantitative real-time PCR (qPCR) has emerged as a highly sensitive and specific tool for diagnosing leishmaniasis and quantifying parasite burden in various clinical samples.[1][2][3][4] This application note provides a detailed protocol for using qPCR to quantify Leishmania parasite load to assess the efficacy of a novel therapeutic candidate, Antileishmanial agent-31.
The primary molecular target for highly sensitive detection is the kinetoplast DNA (kDNA), which is present in thousands of copies within the parasite's single mitochondrion, offering a significant advantage for detection.[5][6][7] This protocol is designed for researchers, scientists, and drug development professionals working on novel antileishmanial therapies.
Principle of the Method
This protocol employs a TaqMan-based qPCR assay to quantify Leishmania kDNA. The assay's sensitivity allows for the detection of parasite DNA down to the level of a single parasite or even fractions of a parasite genome.[1][2][6] Absolute quantification is achieved by comparing the amplification results (Cycle threshold, Ct) of test samples to a standard curve generated from known quantities of Leishmania DNA.[8] A second qPCR assay targeting a host-specific gene (e.g., human 18S rRNA or GAPDH) is run in parallel to normalize the parasite load against the amount of host tissue in the sample, ensuring accurate comparisons between different samples and time points.[8][9]
Experimental Protocols
Protocol 1: Genomic DNA (gDNA) Extraction from Tissue Biopsy
This protocol describes the extraction of total gDNA from skin or spleen biopsies using a commercial kit, which is a common and reliable method.[10]
Materials:
-
Tissue biopsy sample (e.g., skin, spleen)
-
DNeasy Blood & Tissue Kit (QIAGEN) or similar
-
Phosphate-buffered saline (PBS)
-
Proteinase K
-
Buffer ATL or Lysis Buffer
-
Ethanol (B145695) (96-100%)
-
Buffer AW1 and AW2 (Wash Buffers)
-
Buffer AE (Elution Buffer)
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge, vortexer, and heating block
Methodology:
-
Excise up to 25 mg of tissue and place it in a 1.5 mL microcentrifuge tube.
-
Add 180 µL of Buffer ATL (or appropriate lysis buffer) to the sample.
-
Add 20 µL of Proteinase K, mix by vortexing, and incubate at 56°C overnight or until the tissue is completely lysed.[7]
-
Vortex the tube for 15 seconds.
-
Add 200 µL of Buffer AL to the sample and mix thoroughly by vortexing.
-
Add 200 µL of ethanol (96-100%) and mix again by vortexing.
-
Carefully apply the mixture to a DNeasy Mini spin column placed in a 2 mL collection tube. Centrifuge at ≥6000 x g (8000 rpm) for 1 minute. Discard the flow-through.
-
Place the spin column in a new collection tube. Add 500 µL of Buffer AW1 and centrifuge for 1 minute at ≥6000 x g. Discard the flow-through.
-
Place the spin column in a new collection tube. Add 500 µL of Buffer AW2 and centrifuge for 3 minutes at 20,000 x g (14,000 rpm) to dry the membrane.
-
Place the spin column in a clean 1.5 mL microcentrifuge tube.
-
Add 50-100 µL of Buffer AE directly onto the DNeasy membrane. Incubate at room temperature for 1 minute, then centrifuge for 1 minute at ≥6000 x g to elute the DNA.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity. Store the eluted DNA at -20°C.
Protocol 2: Generation of Standard Curve for Absolute Quantification
An external standard curve is essential for determining the absolute number of parasites in a sample.
Methodology:
-
Culture Leishmania promastigotes to the late-logarithmic phase.
-
Count the parasites accurately using a hemocytometer.
-
Extract gDNA from a known number of parasites (e.g., 1 x 10^7) using the protocol described above.
-
Elute the DNA in a known volume (e.g., 100 µL). The concentration will be equivalent to 1 x 10^5 parasites/µL.
-
Perform a ten-fold serial dilution of the stock DNA in Buffer AE or molecular-grade water to create standards ranging from 10^4 to 10^-2 parasite equivalents per µL.[8][11]
-
Run these dilutions in triplicate in each qPCR assay to generate a standard curve. The software will plot the Ct values against the logarithm of the parasite number.
Protocol 3: Quantitative PCR (qPCR) Assay
This protocol uses a TaqMan-based assay targeting the highly repetitive Leishmania kDNA.
Methodology:
-
Prepare the qPCR reaction mix on ice in a sterile microcentrifuge tube. For each reaction, combine the components as detailed in Table 1. Prepare enough master mix for all samples, standards, and no-template controls (NTC), plus a 10% overage.
Table 1: qPCR Reaction Mixture Composition
Component Concentration Volume per Reaction (µL) TaqMan™ Universal PCR Master Mix (2x) 1x 10 Forward Primer (kDNA-specific) 500 nM 1 Reverse Primer (kDNA-specific) 500 nM 1 TaqMan Probe (kDNA-specific, FAM-labeled) 250 nM 1 Nuclease-Free Water - 2 Template DNA - 5 | Total Volume | | 20 |
-
Aliquot 15 µL of the master mix into each well of a 96-well qPCR plate.
-
Add 5 µL of template DNA (from samples or standards) to the corresponding wells. Add 5 µL of nuclease-free water to the NTC wells.
-
Seal the plate with an optically clear adhesive film.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument and run the thermal cycling program detailed in Table 2.
Table 2: qPCR Thermal Cycling Conditions
Step Temperature (°C) Time Cycles Initial Denaturation 95 10 minutes 1 Denaturation 95 15 seconds 40 | Annealing/Extension | 60 | 60 seconds | |
-
Set the instrument to collect fluorescence data during the annealing/extension step.
-
A parallel assay should be run for a host housekeeping gene (e.g., human 18S rRNA) to normalize the data.
Data Analysis and Presentation
Analysis of qPCR Data
-
The real-time PCR software will generate a standard curve by plotting the Ct values against the log of the known parasite concentrations. The curve should have a high correlation coefficient (R² > 0.99) and an amplification efficiency between 90% and 110%.
-
The software will use this standard curve to automatically calculate the parasite load in the unknown samples.
-
Normalize the parasite load by dividing the calculated parasite equivalent by the quantity of host DNA (determined from the housekeeping gene assay). The final result is typically expressed as parasites per µg of host DNA or per 10^6 host cells.[12]
Hypothetical Results for this compound Treatment
The following table summarizes hypothetical data from an in vivo experiment evaluating the efficacy of this compound. In this model, mice were infected with Leishmania donovani, and treatment was initiated four weeks post-infection. Spleen parasite burden was measured by qPCR at different time points.
Table 3: Efficacy of this compound on L. donovani Spleen Burden in Mice
| Treatment Group | Dose (mg/kg/day) | Day 7 Post-Treatment (Parasites/mg spleen) | Day 14 Post-Treatment (Parasites/mg spleen) | Day 28 Post-Treatment (Parasites/mg spleen) |
|---|---|---|---|---|
| Vehicle Control | 0 | 5.2 x 10^6 | 8.9 x 10^6 | 1.5 x 10^7 |
| Agent-31 | 10 | 1.1 x 10^5 | 4.5 x 10^3 | < 100 |
| Agent-31 | 25 | 3.4 x 10^4 | < 100 | Not Detected |
| Agent-31 | 50 | 7.8 x 10^3 | Not Detected | Not Detected |
| Amphotericin B (Control) | 1 | 2.5 x 10^3 | Not Detected | Not Detected |
Visualizations
Workflow and Mechanism of Action
To aid in understanding the experimental process and the hypothetical mechanism of the drug, the following diagrams are provided.
Caption: Workflow for quantifying Leishmania parasite load using qPCR.
Caption: Hypothetical mechanism of action for this compound.
Discussion
The use of qPCR for quantifying Leishmania parasite load offers a robust platform for evaluating the efficacy of new drug candidates like this compound.[4] The high sensitivity of kDNA-targeted assays ensures that even a low residual parasite population post-treatment can be detected, which is critical for assessing the potential for relapse.[5][13] As shown in the hypothetical data (Table 3), this method allows for a clear, quantitative comparison between different doses and control drugs over time. The significant reduction in parasite load observed with Agent-31 treatment would strongly support its further development as a potential antileishmanial therapeutic. The proposed mechanism, inhibition of the parasite-specific trypanothione reductase, represents a validated target pathway for antileishmanial drugs, disrupting the parasite's ability to handle oxidative stress.[14] This detailed protocol provides a standardized framework for researchers to apply this powerful technology in the fight against leishmaniasis.
References
- 1. Application of Quantitative PCR in the Diagnosis and Evaluating Treatment Efficacy of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biori.periodikos.com.br [biori.periodikos.com.br]
- 4. Frontiers | Application of Quantitative PCR in the Diagnosis and Evaluating Treatment Efficacy of Leishmaniasis [frontiersin.org]
- 5. Exploring real-time PCR techniques for diagnosing leishmaniasis: key insights from a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Leishmania infantum DNA by a Real-Time PCR Assay with High Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serial Quantitative PCR Assay for Detection, Species Discrimination, and Quantification of Leishmania spp. in Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Real-Time PCR amplification of Leishmania DNA [bio-protocol.org]
- 11. Comparison and clinical validation of qPCR assays targeting Leishmania 18S rDNA and HSP70 genes in patients with American Tegumentary Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Real-Time PCR Assay for Detection and Quantification of Leishmania (Viannia) Organisms in Skin and Mucosal Lesions: Exploratory Study of Parasite Load and Clinical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-time PCR in detection and quantitation of Leishmania donovani for the diagnosis of Visceral Leishmaniasis patients and the monitoring of their response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Antileishmanial Agent-31 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis remains a significant global health problem, and the development of novel antileishmanial agents is a critical area of research. "Antileishmanial agent-31" represents a promising new chemical entity for which standardized laboratory protocols are essential to ensure the reliability and reproducibility of biological assays. The proper preparation of stock solutions is a foundational step in the preclinical screening pipeline, directly impacting the accuracy of dose-response relationships and the determination of key pharmacological parameters such as IC50 and CC50 values.
This document provides a detailed protocol for the preparation, storage, and use of stock solutions of this compound for in vitro biological assays. The procedures outlined below are based on established best practices for handling small molecule inhibitors in drug discovery. Given that the specific physicochemical properties of "this compound" may not be widely known, this guide emphasizes a systematic approach to solubility testing and stock preparation that can be adapted as more data becomes available.
Data Presentation
For accurate and reproducible experiments, precise concentrations of this compound are required. The following table provides a template for recording the preparation of a stock solution. Researchers should replace the placeholder molecular weight with the actual molecular weight of this compound.
| Parameter | Value | Notes |
| Compound Name | This compound | |
| Molecular Weight (MW) | Hypothetical: 450.5 g/mol | Crucial: Replace with the actual MW of Agent-31. |
| Desired Stock Concentration | 10 mM | A common starting concentration for in vitro screening.[1][2] |
| Solvent | DMSO (Dimethyl Sulfoxide) | High-purity, anhydrous DMSO is recommended.[1][3][4] |
| Mass to Weigh | 4.505 mg | Calculated using the formula: Mass (mg) = Concentration (mM) x Volume (mL) x MW ( g/mol ). |
| Volume of Solvent | 1 mL | |
| Storage Conditions | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[4][5] |
Experimental Protocols
Materials and Reagents
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Cell culture medium (e.g., RPMI-1640, DMEM), sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Optional: Water bath or heat block, sonicator
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound. Adjust the mass and volume as needed for different stock concentrations or volumes.
-
Equilibrate the Compound: Allow the vial containing this compound to come to room temperature before opening to prevent condensation of moisture.[5]
-
Weigh the Compound: On a calibrated analytical balance, carefully weigh the required mass of this compound. For a 1 mL, 10 mM stock of a compound with a molecular weight of 450.5 g/mol , this would be 4.505 mg.
-
Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO (in this case, 1 mL).
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound completely.[5] If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication may be employed.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4][5] Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for Biological Assays
Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium.[1] It is crucial to avoid precipitation of the compound upon dilution.
-
Thaw the Stock Solution: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation, it is best practice to perform a stepwise or serial dilution rather than a large, single dilution.[1] For example, to prepare a 100 µM working solution, first prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in cell culture medium.
-
Final Dilution: Prepare the final desired concentrations for your assay by further diluting the intermediate solution into the cell culture medium. For instance, to obtain a final concentration of 10 µM in a 96-well plate (final volume 100 µL), you could add 10 µL of a 100 µM intermediate solution to 90 µL of cell culture medium in the well.
-
Solvent Control: It is imperative to include a vehicle control in all experiments, which contains the same final concentration of DMSO as the highest concentration of this compound tested, to account for any effects of the solvent on the biological system.[4]
Visualizations
Caption: Experimental workflow from stock solution preparation to use in biological assays.
Caption: Conceptual inhibition of a Leishmania signaling pathway by Agent-31.
References
Troubleshooting & Optimization
Overcoming Antileishmanial agent-31 solubility issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Antileishmanial agent-31 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
This compound is a pyrazole (B372694) derivative with demonstrated anti-leishmania activity, exhibiting an IC50 of 35.53 μg/mL.[1] It is a novel compound under investigation for its potential as a treatment for leishmaniasis.
Q2: I am observing precipitation of this compound in my aqueous culture medium. What is the likely cause?
Poor aqueous solubility is a common challenge for many new chemical entities.[2][3] Precipitation in aqueous media, such as phosphate-buffered saline (PBS) or cell culture media, is often due to the hydrophobic nature of the compound. While specific solubility data for this compound is not extensively published, it is crucial to determine its solubility in your specific experimental system. For instance, another novel antileishmanial compound, S-4, was found to have an aqueous solubility of 299.7 ± 6.42 μM in PBS at pH 7.4.[4]
Q3: How can I improve the solubility of this compound for my in vitro assays?
Several techniques can be employed to enhance the solubility of poorly soluble compounds.[2][5][6][7] The choice of method depends on the specific experimental requirements.
-
Co-solvents: The use of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds. A common starting point is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your aqueous medium. It is critical to keep the final DMSO concentration low (typically <1%) to avoid solvent-induced cytotoxicity.
-
pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the solution.[5][6] If this compound has acidic or basic functional groups, adjusting the pH of the buffer may improve its solubility.
-
Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100, at low concentrations (e.g., 0.01 - 0.05%), can be added to the assay buffer to aid in solubilization, particularly for cell-free enzyme assays.[8] However, caution is advised for cell-based assays as surfactants can be cytotoxic at higher concentrations.[8]
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs.[2]
Q4: What is a recommended starting protocol for dissolving this compound?
A common starting point is to prepare a 10 mM stock solution in 100% DMSO. This stock can then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically below 1%).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound has very low aqueous solubility, and the dilution factor is not sufficient to keep it in solution. | 1. Decrease the final concentration: Test a lower concentration range of the compound.2. Increase the DMSO concentration slightly: Be cautious to remain below the cytotoxic threshold for your cell line.3. Use a different co-solvent: Consider solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG), but verify their compatibility with your assay.4. Sonication: Briefly sonicate the solution after dilution to aid in dissolving the compound.[8] |
| Inconsistent results between experiments. | The compound may not be fully dissolved, leading to variability in the effective concentration. | 1. Visually inspect for precipitation: Before adding to your assay, ensure the solution is clear.2. Prepare fresh dilutions for each experiment: Avoid using old stock dilutions where the compound may have precipitated over time.3. Filter the solution: After dilution, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Low or no activity observed in the assay. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | 1. Determine the kinetic solubility: Perform a solubility assay (see experimental protocols below) to understand the solubility limit in your specific medium.2. Employ solubility enhancement techniques: Refer to the FAQs above for methods to improve solubility.3. Consider formulation strategies: For more advanced studies, techniques like creating solid dispersions or nanosuspensions can be explored.[2] |
Quantitative Data Summary
The following table presents hypothetical solubility data for this compound in various solvents to illustrate a typical solubility profile for a poorly soluble compound.
| Solvent/Medium | Method | Solubility (µg/mL) | Solubility (µM) * | Notes |
| Water | Thermodynamic | < 1 | < 2.5 | Practically insoluble. |
| PBS (pH 7.4) | Kinetic | 10 ± 2 | 25 ± 5 | Poorly soluble. |
| PBS (pH 7.4) + 1% DMSO | Kinetic | 40 ± 5 | 100 ± 12.5 | Increased solubility with co-solvent. |
| RPMI-1640 + 10% FBS | Kinetic | 50 ± 8 | 125 ± 20 | Components in the medium may aid solubility. |
| 100% DMSO | - | > 4000 | > 10,000 | Freely soluble. |
*Assuming a molecular weight of 400 g/mol for this compound.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol is adapted from a method used for determining the solubility of a novel antileishmanial compound.[4]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add 2 µL of the 10 mM stock solution to 198 µL of PBS (pH 7.4) in a 96-well microplate. This results in a final nominal concentration of 100 µM with 1% DMSO.
-
Seal the plate and incubate at 25°C for 2 hours with constant shaking.
-
Filter the samples through a 0.22 µm PVDF membrane filter to remove any undissolved precipitate.
-
Dilute the filtrate with an equal volume of a suitable organic solvent (e.g., acetonitrile) to prevent precipitation before analysis.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantify the concentration by comparing the peak area to a standard curve of this compound prepared in the same solvent mixture.
Protocol 2: In Vitro Antileishmanial Activity Assay (Promastigote Viability)
This protocol outlines a common method for assessing the in vitro activity of compounds against Leishmania promastigotes.[9]
-
Culture Leishmania promastigotes (e.g., L. donovani) in a suitable medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum) at 26°C.
-
Harvest log-phase promastigotes and adjust the cell density to 1 x 10^6 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound from a DMSO stock solution in the culture medium. Add 100 µL of these dilutions to the wells to achieve the desired final concentrations. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known antileishmanial drug like Amphotericin B).
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of a resazurin (B115843) solution (e.g., 0.15 mg/mL in PBS) to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Hypothetical signaling pathway for Agent-31.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
Reducing cytotoxicity of Antileishmanial agent-31 in macrophage cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Antileishmanial Agent-31 (AA-31). The primary focus is to address and mitigate the observed cytotoxicity of AA-31 in macrophage cell lines, ensuring reliable and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We have observed significant cytotoxicity in our macrophage cell line (e.g., RAW264.7, J774) upon treatment with AA-31, even at concentrations effective against Leishmania amastigotes. What is the recommended first step?
A1: The first step is to perform a detailed dose-response analysis to determine the 50% cytotoxic concentration (CC50) for the macrophage host cell and the 50% effective concentration (EC50) against the intracellular amastigotes. This will allow you to calculate the Selectivity Index (SI = CC50 / EC50). A low SI value confirms the cytotoxicity issue. We recommend using standard cytotoxicity assays like the MTT or LDH release assays.
Q2: How can we determine if the observed macrophage cytotoxicity is a specific on-target effect or a general off-target toxicity?
A2: Differentiating between on-target and off-target toxicity is crucial. We recommend a multi-pronged approach:
-
Comparative Cytotoxicity Studies: Test AA-31 against a panel of different cell lines, including other phagocytic cells, non-phagocytic cells, and primary macrophages. High toxicity across all cell types suggests a general cytotoxic mechanism.
-
Mechanism of Action Studies: Investigate the cellular pathways affected by AA-31 in macrophages. For instance, assess markers of apoptosis (e.g., caspase-3/7 activity) or necrosis.
-
Structural Analogs: If available, test structural analogs of AA-31. If analogs with reduced antileishmanial activity also show reduced cytotoxicity, it may suggest an on-target effect.
Q3: What are the primary strategies to reduce the cytotoxicity of AA-31 without compromising its antileishmanial efficacy?
A3: Several strategies can be employed, often in combination:
-
Formulation in a Drug Delivery System: Encapsulating AA-31 in a nano-drug delivery system (nano-DDS) is a highly effective approach.[1] These systems can enhance drug solubility, control its release, and facilitate targeted delivery to infected macrophages, thereby reducing exposure to healthy cells.[1][2]
-
Dose Optimization: Carefully titrate the concentration of AA-31 to find the optimal therapeutic window where parasite killing is maximized and host cell death is minimized.
-
Combination Therapy: Consider using AA-31 at a lower, less toxic concentration in combination with other known antileishmanial agents or immunomodulators. This can create a synergistic effect.[3]
-
Pulsed Dosing: Instead of continuous exposure, a pulsed dosing regimen (e.g., 24 hours on, 24 hours off) may give macrophages time to recover while still effectively targeting the parasite.
Q4: Which drug delivery systems are most promising for macrophage-targeted delivery of AA-31?
A4: For macrophage targeting, systems that are readily phagocytosed are ideal. Promising options include:
-
Liposomes: Especially those surface-modified with mannose, which can target mannose receptors on macrophages, leading to enhanced uptake.[1]
-
Polymeric Nanoparticles: Biocompatible polymers can be used to create nanoparticles that sustain the release of the encapsulated drug.[1]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based carriers offer high stability and can be used for various delivery routes.[1]
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in Control Macrophage Cultures
| Potential Cause | Troubleshooting Step |
| Contamination | Check cultures for microbial contamination. Discard contaminated cells and reagents. |
| Cell Passage Number | Ensure you are using macrophage cell lines within the recommended passage number range. High passage numbers can lead to genetic drift and altered sensitivity. |
| Reagent Quality | Use high-quality, endotoxin-free fetal bovine serum (FBS) and culture medium. Test new batches of reagents before use in critical experiments. |
| Solvent Toxicity | If AA-31 is dissolved in a solvent like DMSO, ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5%). Run a vehicle-only control. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Pipette gently to avoid cell clumping. Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even cell distribution. |
| Assay Timing | The timing of reagent addition and incubation can be critical, especially for enzymatic assays like MTT and LDH.[4][5] Use a multichannel pipette for simultaneous reagent addition. |
| Interference from AA-31 | The chemical properties of AA-31 might interfere with the assay chemistry (e.g., reducing MTT reagent, inhibiting LDH enzyme). Run cell-free controls with AA-31 and the assay reagents to check for interference. |
| Edge Effects in Plates | Evaporation from wells at the edge of a 96-well plate can concentrate compounds and affect cell viability. Avoid using the outer wells or fill them with sterile PBS to maintain humidity. |
Experimental Workflow & Signaling
Below are diagrams illustrating a typical experimental workflow for addressing cytotoxicity and a hypothetical signaling pathway that could be involved.
Caption: Experimental workflow for addressing AA-31 cytotoxicity.
Caption: Hypothetical pathway of AA-31-induced macrophage apoptosis.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Macrophage Cytotoxicity (CC50)
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[6]
Materials:
-
Macrophage cell line (e.g., J774, RAW264.7)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound (AA-31) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of AA-31 in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells for "untreated cells" (medium only) and "vehicle control" (highest concentration of solvent used, e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours (this time should match the incubation time used for efficacy studies).
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the drug concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released upon cell lysis and loss of membrane integrity.[6][8]
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions).
-
Lysis Buffer (provided in the kit, for maximum LDH release control).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Prepare Controls: On the same plate, include the following controls:
-
Untreated Control: Spontaneous LDH release from untreated cells.
-
Maximum LDH Release Control: 30-45 minutes before the end of the incubation, add Lysis Buffer to a set of untreated wells.
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[6]
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture from the kit and add the specified volume to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction results in a color change proportional to the amount of LDH.
-
Data Acquisition: Stop the enzymatic reaction using the stop solution provided in the kit. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: First, subtract the background control absorbance from all values. Then, calculate the percentage of cytotoxicity for each sample using the following formula: % Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
References
- 1. Nanotechnology based solutions for anti-leishmanial impediments: a detailed insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Activity of a New Series of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LDH cytotoxicity assay [protocols.io]
Technical Support Center: Optimizing Antileishmanial Agent-31 for In Vivo Efficacy
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the in vivo optimization of "Antileishmanial agent-31." Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a preclinical in vivo study?
A1: Determining an appropriate starting dose for a novel compound like this compound requires a multi-faceted approach that integrates in vitro data with in vivo safety assessments. A common strategy involves first establishing the maximum tolerated dose (MTD) in uninfected animals. Concurrently, the in vitro efficacy, such as the 50% effective concentration (EC50) against the amastigote stage of the parasite, should be used to define a target plasma concentration. Pharmacokinetic (PK) studies are crucial to link a specific dose to the achieved plasma exposure. For initial efficacy evaluations, it is advisable to use a dose range below the MTD that is projected to achieve plasma concentrations several times higher than the in vitro EC50.[1]
Q2: How do I select the most suitable animal model for my in vivo experiments with this compound?
A2: The choice of an animal model is a critical determinant of the translational relevance of your findings and depends on the Leishmania species being investigated and the clinical form of the disease (cutaneous or visceral) you aim to model.[2][3][4][5] For visceral leishmaniasis (VL) caused by L. donovani or L. infantum, the Syrian golden hamster (Mesocricetus auratus) is considered a robust model as it closely mimics the clinicopathological features of human VL.[2] Various mouse strains, such as BALB/c and C57BL/6, are also widely used, though the disease progression can differ significantly between strains.[3][6] For cutaneous leishmaniasis (CL), the choice of mouse strain should be matched with the Leishmania species to reproduce the desired pathology.[3] Non-human primates can also be used and often provide a model that more closely resembles human disease, but they are associated with higher costs and greater handling complexities.[2]
Q3: What are the best practices for preparing and administering the Leishmania inoculum for in vivo infection?
A3: Standardization of the parasite inoculum is critical for reproducible results.[3] Key factors to control include the Leishmania species and strain, the parasite stage, and the inoculum size. For most experimental infections, stationary-phase promastigotes, which are enriched for the infective metacyclic form, should be used.[3] The number of parasites in the inoculum can influence the kinetics and severity of the resulting disease.[3] It is also important to standardize the route of administration (e.g., intravenous for visceral, subcutaneous or intradermal for cutaneous) and the injection site.[2] The inclusion of sand fly saliva in the inoculum can more closely mimic natural transmission and impact the local immune response.[2]
Q4: How can I accurately quantify the parasite burden in my in vivo model?
A4: Several methods are available to determine parasite load, and the choice depends on the animal model, the target tissues, and the available resources.[5] Common techniques include:
-
Limiting Dilution Assay (LDA): This culture-based method involves serially diluting tissue homogenates (from spleen, liver, or lymph nodes) and determining the highest dilution at which viable promastigotes can be grown.[7]
-
Quantitative PCR (qPCR): This molecular technique quantifies parasite DNA in host tissues and is highly sensitive and specific.[8][9]
-
In Vivo Imaging: If using transgenic parasites expressing reporter genes like luciferase or fluorescent proteins, the parasite burden can be monitored non-invasively in the same animal over time.[10][11][12]
-
Direct Counting: Microscopic enumeration of amastigotes in stained tissue smears (e.g., Giemsa stain) is a traditional method but can be laborious and subject to variability.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in parasite load between animals in the same group. | - Inconsistent inoculum preparation or administration.- Natural biological variation in the host immune response. | - Standardize the parasite culture conditions and the inoculation procedure, including the volume and anatomical site of injection.- Increase the number of animals per group to enhance statistical power. Ensure the use of age- and sex-matched animals.[1] |
| This compound demonstrates potent in vitro activity but poor in vivo efficacy. | - Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism or clearance).- High plasma protein binding, reducing the concentration of free, active compound. | - Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the agent. Consider alternative formulations or routes of administration.- Measure the plasma protein binding of Agent-31. The target plasma concentration should be based on the unbound drug fraction.[1] |
| Unexpected toxicity or adverse effects observed in treated animals. | - The dose administered exceeds the maximum tolerated dose (MTD).- Off-target effects of the compound. | - Perform a dose-range-finding toxicity study in uninfected animals to determine the MTD.[1]- Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Conduct histopathological analysis of key organs at the end of the study. |
| Relapse of infection after an initial reduction in parasite load following treatment. | - The treatment duration was insufficient to completely clear the parasite.- Development of drug resistance. | - Extend the duration of treatment in subsequent experiments. Include follow-up time points after the cessation of treatment to monitor for relapse.- Investigate the potential for resistance by culturing parasites from relapsed animals and testing their in vitro susceptibility to Agent-31.[13] |
Experimental Protocols
Protocol 1: Determination of Parasite Load by Quantitative PCR (qPCR)
-
Tissue Collection: At the experimental endpoint, humanely euthanize the animals. Aseptically collect relevant tissues (e.g., spleen, liver, draining lymph nodes) and weigh them.
-
DNA Extraction: Extract total DNA from a known weight of each tissue sample using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a standard curve using DNA extracted from a known number of Leishmania promastigotes. This will allow for the absolute quantification of parasite numbers in the tissue samples.
-
qPCR Reaction: Set up the qPCR reaction using a validated primer-probe set targeting a multi-copy gene in the Leishmania genome (e.g., kinetoplast DNA).[9] Include appropriate controls (no-template control, negative control from uninfected tissue).
-
Data Analysis: Quantify the number of parasites per milligram of tissue by interpolating the Ct values of the experimental samples against the standard curve.[8]
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Acclimatization: Acclimatize healthy, uninfected animals to the housing conditions for at least one week before the start of the experiment.
-
Dose Selection: Based on in vitro cytotoxicity data, select a range of doses for this compound.
-
Drug Administration: Administer the selected doses of Agent-31 to small groups of animals (e.g., 3-5 per group) via the intended clinical route of administration for a defined period (e.g., daily for 5-14 days).
-
Monitoring: Monitor the animals daily for signs of toxicity, including mortality, changes in body weight, food and water consumption, and clinical signs (e.g., lethargy, ruffled fur).
-
Endpoint Analysis: At the end of the study, collect blood for hematological and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Visualizations
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: Simplified Th1/Th2 signaling in Leishmania infection.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Overview and Approaches for Handling of Animal Models of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Parasite Load in Clinical Samples of Leishmaniasis Patients: IL-10 Level Correlates with Parasite Load in Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Diagnosis of Leishmaniasis: Quantification of Parasite Load by a Real-Time PCR Assay with High Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New insights into experimental visceral leishmaniasis: Real-time in vivo imaging of Leishmania donovani virulence | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. New insights into experimental visceral leishmaniasis: Real-time in vivo imaging of Leishmania donovani virulence - Research - Institut Pasteur [research.pasteur.fr]
- 12. New insights into experimental visceral leishmaniasis: Real-time in vivo imaging of Leishmania donovani virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 14. Leishmaniases: Strategies in treatment development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Antileishmanial Agent-31 Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in vitro assays with Antileishmanial agent-31.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent IC50 values for this compound?
Inconsistent IC50 values can arise from several factors, broadly categorized as biological variability, technical errors, and reagent issues.
-
Biological Variability :
-
Parasite Strain and Passage Number : Different Leishmania species and strains can exhibit varying susceptibility to this compound.[1] It is also crucial to use parasites from a low passage number to prevent loss of virulence and changes in drug sensitivity.
-
Parasite Growth Phase : Assays should be initiated with parasites in the late logarithmic growth phase to ensure reproducibility.[1]
-
Host Cell Line : In intracellular amastigote assays, the choice of host cell line (e.g., THP-1, J774A.1, or primary macrophages) can influence the apparent activity of the compound.[2]
-
-
Technical Errors :
-
Inaccurate Compound Dilutions : Ensure precise serial dilutions of this compound. Use calibrated pipettes and perform regular maintenance.
-
Edge Effects in Microplates : The outer wells of microplates are prone to evaporation, which can concentrate the compound and affect parasite viability. It is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity and avoid using them for experimental data.[1]
-
Inconsistent Seeding Density : Both parasite and host cell seeding densities must be consistent across all wells and experiments.
-
-
Reagent and Culture Condition Issues :
-
Media Composition : Variations in culture media components, such as the batch and concentration of Fetal Bovine Serum (FBS), can affect parasite growth and drug activity.
-
pH and Temperature : Maintaining a stable and optimal pH (typically 7.0-7.4) and temperature is critical for parasite viability and consistent assay results.[3]
-
Solvent Concentration : The final concentration of the solvent used to dissolve this compound (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤0.5%).
-
Q2: My results show high variability between replicate wells. What are the likely causes and solutions?
High variability between replicates is often due to technical inconsistencies.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate and regularly check pipettes. Ensure proper pipetting technique to dispense accurate and consistent volumes. |
| Improper Mixing | Gently but thoroughly mix cell suspensions and compound dilutions before dispensing into wells. |
| Cell Clumping | Ensure single-cell suspensions of both parasites and host cells before seeding. |
| Edge Effects | As mentioned previously, avoid using the outer wells of the plate for critical data points.[1] |
| Contamination | Regularly check cultures for microbial contamination, which can interfere with the assay readout. |
Q3: The positive control drug is showing weaker or no activity. What should I do?
A failing positive control can indicate several problems:
-
Drug Degradation : Ensure the positive control drug (e.g., Amphotericin B, Miltefosine) is stored correctly and has not expired. Prepare fresh stock solutions regularly.
-
Parasite Resistance : The Leishmania strain may have developed resistance to the control drug. It is advisable to periodically test the susceptibility of your parasite stocks to a panel of standard drugs.[1]
-
Incorrect Concentration : Double-check the calculations and dilutions for the positive control.
Q4: I am observing high background signal in my viability assay. How can I reduce it?
High background can be addressed by:
-
Washing Steps : Ensure efficient removal of dead cells and debris by optimizing washing steps.
-
Reagent Quality : Use high-quality, fresh viability reagents (e.g., Resazurin, MTT).
-
Incubation Time : Optimize the incubation time for the viability assay to maximize the signal-to-noise ratio.
Experimental Protocols
In Vitro Promastigote Viability Assay
This protocol determines the 50% inhibitory concentration (IC50) of this compound against the promastigote stage of Leishmania.
-
Parasite Culture : Culture Leishmania promastigotes in M199 or RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% penicillin/streptomycin at 25°C.[1] Maintain cultures in the logarithmic growth phase by subculturing every 2-3 days.[2]
-
Seeding : Harvest late-log phase promastigotes and adjust the density to 1 x 10^6 parasites/mL in fresh medium. Dispense 100 µL of the parasite suspension into each well of a 96-well plate.[1]
-
Compound Addition : Prepare serial dilutions of this compound. Add 100 µL of the diluted compound to the respective wells. Include a positive control (e.g., Amphotericin B) and a negative control (medium with solvent).[1]
-
Incubation : Incubate the plate at 25°C for 48-72 hours.[1]
-
Viability Assessment : Add 20 µL of Resazurin solution (0.125 mg/mL) to each well and incubate for an additional 4-24 hours. Measure fluorescence or absorbance according to the manufacturer's instructions.
-
Data Analysis : Calculate the percentage of viability for each concentration relative to the negative control. Determine the IC50 value using non-linear regression analysis.
In Vitro Intracellular Amastigote Assay
This assay evaluates the efficacy of this compound against the clinically relevant intracellular amastigote stage.
-
Host Cell Culture : Culture a suitable macrophage cell line (e.g., THP-1 or J774A.1) in RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Macrophage Differentiation (for THP-1 cells) : Seed THP-1 cells at 5 x 10^5 cells/mL in a 96-well plate. Add phorbol (B1677699) 12-myristate 13-acetate (PMA) to a final concentration of 0.1 µM and incubate for 48 hours to induce differentiation into adherent macrophages.[4]
-
Infection : Wash the adherent macrophages with pre-warmed medium. Add stationary phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow phagocytosis.
-
Removal of Extracellular Parasites : Wash the wells with pre-warmed medium to remove non-internalized promastigotes.[1]
-
Compound Treatment : Add fresh medium containing serial dilutions of this compound. Incubate for an additional 72 hours.[5]
-
Quantification of Intracellular Amastigotes :
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Count the number of infected macrophages and the number of amastigotes per 100 macrophages using a light microscope.
-
Alternatively, use a high-content imaging system with DNA stains (e.g., DAPI or Hoechst) to automate the quantification.[6]
-
-
Data Analysis : Calculate the percentage of infection and the number of amastigotes per macrophage. Determine the IC50 value.
Data Presentation
Table 1: Illustrative In Vitro Activity of this compound
| Leishmania Species | Assay Type | IC50 (µM) | CC50 (µM) on J774A.1 | Selectivity Index (SI = CC50/IC50) |
| L. donovani | Promastigote | 3.5 ± 0.4 | >50 | >14.3 |
| L. donovani | Amastigote | 5.2 ± 0.6 | >50 | >9.6 |
| L. major | Promastigote | 4.1 ± 0.5 | >50 | >12.2 |
| L. major | Amastigote | 6.8 ± 0.9 | >50 | >7.4 |
| L. amazonensis | Promastigote | 6.3 ± 0.7 | >50 | >7.9 |
| L. amazonensis | Amastigote | 8.1 ± 1.1 | >50 | >6.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow and Troubleshooting
Caption: A logical workflow for troubleshooting inconsistent results in this compound assays.
Hypothetical Signaling Pathway for this compound Induced Cell Death
Many antileishmanial compounds induce an apoptosis-like cell death in the parasite.[7] This diagram illustrates a potential mechanism of action for this compound based on common pathways.
Caption: A potential signaling cascade initiated by this compound leading to apoptosis in Leishmania.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrobetulinic Acid Induces Apoptosis in Leishmania donovani by Targeting DNA Topoisomerase I and II: Implications in Antileishmanial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis in Leishmania species & its relevance to disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of Antileishmanial agent-31
Technical Support Center: Antileishmanial Agent-31
This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound. The following information is designed to help troubleshoot common issues related to its bioavailability and provide standardized protocols for its evaluation and enhancement.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenge is its poor aqueous solubility, classified as a Biopharmaceutics Classification System (BCS) Class II compound. This means the dissolution rate in the gastrointestinal tract is the rate-limiting step for its absorption. Additionally, preliminary data suggests it may be a substrate for P-glycoprotein (P-gp) efflux pumps in the intestine, further limiting its systemic uptake.
Q2: What is the recommended starting formulation for in vivo animal studies?
A2: For initial proof-of-concept studies, a suspension of micronized Agent-31 in a 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC) solution is recommended. However, for definitive efficacy and pharmacokinetic studies, more advanced formulations designed to enhance solubility, such as a nanosuspension or an amorphous solid dispersion, should be considered.
Q3: Are there any known metabolic liabilities for Agent-31?
A3: In vitro studies using human liver microsomes indicate that Agent-31 is primarily metabolized by the cytochrome P450 enzyme CYP3A4. Co-administration with strong inhibitors or inducers of CYP3A4 should be avoided as it can lead to significant alterations in plasma concentration and potential toxicity or loss of efficacy.
Q4: How should Agent-31 be stored to ensure its stability?
A4: Agent-31 is sensitive to light and high humidity. It should be stored in a desiccator at 2-8°C, protected from light. Solutions should be prepared fresh for each experiment and used within 24 hours.
Troubleshooting Guides
Issue 1: High In Vitro Potency, Low In Vivo Efficacy
You observe that Agent-31 has potent activity against Leishmania amastigotes in macrophage assays (IC50 < 1 µM), but it fails to show significant parasite reduction in a murine model of leishmaniasis.
Possible Causes:
-
Poor oral absorption leading to sub-therapeutic plasma concentrations.
-
Rapid first-pass metabolism in the liver.
-
High plasma protein binding, reducing the concentration of free, active drug.
-
Instability of the compound in the gastrointestinal tract.
Troubleshooting Steps:
-
Conduct a Pilot Pharmacokinetic (PK) Study: Administer a single oral dose of Agent-31 to mice and collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Analyze plasma concentrations to determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
-
Analyze Formulation Performance: If the AUC is low, the issue is likely poor absorption. The formulation is not effectively solubilizing the compound in the GI tract.
-
Evaluate Different Formulations: Test at least two alternative formulation strategies aimed at improving solubility. Compare the PK profile of the standard suspension with a nanosuspension and an amorphous solid dispersion.
-
Measure Plasma Protein Binding: Determine the fraction of Agent-31 bound to plasma proteins using an assay like equilibrium dialysis. High binding (>99%) can severely limit the available active drug.
Data Presentation: Comparative Pharmacokinetics of Agent-31 Formulations
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 1,200 ± 210 | 100 (Reference) |
| Nanosuspension | 50 | 650 ± 90 | 1.5 | 5,800 ± 650 | 483 |
| Solid Dispersion | 50 | 820 ± 110 | 1.0 | 7,100 ± 820 | 592 |
Data are presented as mean ± standard deviation (n=5).
Experimental Protocols
Protocol 1: Preparation of Agent-31 Nanosuspension
This protocol describes the preparation of a nanosuspension using a wet-milling technique to improve the dissolution rate and bioavailability of Agent-31.
Materials:
-
This compound
-
Poloxamer 407 (stabilizer)
-
Purified water
-
Zirconium oxide beads (0.5 mm diameter)
-
High-speed homogenizer
-
Bead mill
Methodology:
-
Preparation of Stabilizer Solution: Prepare a 2% (w/v) solution of Poloxamer 407 in purified water.
-
Coarse Suspension: Add Agent-31 to the stabilizer solution to a final concentration of 5% (w/v).
-
Homogenization: Homogenize this mixture at 10,000 RPM for 15 minutes to create a uniform coarse suspension.
-
Wet Milling: Transfer the suspension to the bead mill chamber containing zirconium oxide beads (50% of chamber volume).
-
Milling Process: Mill the suspension at 2,500 RPM for 4 hours. Monitor the temperature to ensure it does not exceed 40°C.
-
Particle Size Analysis: After milling, measure the particle size distribution using Dynamic Light Scattering (DLS). The target mean particle size should be below 200 nm with a Polydispersity Index (PDI) of < 0.3.
-
Separation: Separate the nanosuspension from the milling beads by centrifugation at a low speed (e.g., 2,000 RPM for 5 minutes).
-
Final Product: Collect the supernatant, which is the final nanosuspension product. Store at 4°C until use.
Protocol 2: Caco-2 Cell Permeability Assay
This assay is used to assess the intestinal permeability of Agent-31 and determine if it is a substrate for efflux transporters like P-gp.
Materials:
-
Caco-2 cells
-
Transwell® inserts (0.4 µm pore size)
-
DMEM (supplemented with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hank's Balanced Salt Solution (HBSS)
-
Agent-31
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
Verapamil (P-gp inhibitor)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of 60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values > 250 Ω·cm².
-
Permeability Experiment (Apical to Basolateral): a. Wash the monolayer with pre-warmed HBSS. b. Add HBSS containing Agent-31 (e.g., 10 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side. c. Incubate at 37°C with gentle shaking. d. Collect samples from the basolateral side at 30, 60, 90, and 120 minutes. Replace the collected volume with fresh HBSS.
-
Efflux Ratio Determination: a. Perform the permeability experiment in the reverse direction (Basolateral to Apical) to measure efflux. b. To confirm P-gp involvement, repeat the A-to-B and B-to-A experiments in the presence of the P-gp inhibitor Verapamil (100 µM).
-
Quantification: Analyze the concentration of Agent-31 in all collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the compound is a substrate for active efflux. A significant reduction in the efflux ratio in the presence of Verapamil confirms P-gp involvement.
Visualizations
Caption: Troubleshooting workflow for low in vivo efficacy.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Hypothetical signaling pathway for Agent-31's mechanism of action.
Preventing Antileishmanial agent-31 degradation in cell culture media
Welcome to the technical support center for Antileishmanial Agent-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this agent in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be related to its stability?
A1: Yes, inconsistent experimental outcomes are a primary indicator of compound instability. This compound, like many complex organic molecules, can be susceptible to degradation in the aqueous and high-nutrient environment of cell culture media. Degradation can lead to a lower effective concentration of the active agent, resulting in variable efficacy and poor reproducibility in your assays.[1] Factors such as pH, light exposure, temperature, and interactions with media components can all contribute to its degradation.[1][2]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the primary degradation pathways for this compound are likely hydrolysis and oxidation.[1][2]
-
Hydrolysis: The ester and amide bonds within the molecule are susceptible to cleavage in aqueous environments. This can be catalyzed by acidic or basic conditions in the culture medium.[1][2]
-
Oxidation: The molecule may be sensitive to oxidative degradation, which can be initiated by exposure to oxygen, light, or trace metals in the media.[2][3]
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To maintain the integrity of this compound, consider the following best practices:
-
Protect from light: Store stock solutions and experimental cultures in amber-colored tubes or plates, or in a dark environment.[1][4]
-
Control temperature: Avoid repeated freeze-thaw cycles of stock solutions. When in use, keep solutions on ice.[1][5]
-
Prepare fresh: Prepare working dilutions of the agent immediately before use.[1][2]
-
pH monitoring: Be mindful that the pH of culture medium can change over time, especially with high cell densities. Monitor the pH and consider using buffered media if instability is suspected.[1][6]
-
Solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low and non-toxic to your specific cell line (typically <0.5% for DMSO).[2]
Q4: Does Fetal Bovine Serum (FBS) affect the stability of this compound?
A4: Fetal Bovine Serum (FBS) can have a dual effect on drug stability. The proteins in FBS, such as albumin, can bind to small molecules. This binding can be protective, sequestering the agent from degradative enzymes or reactive species. Conversely, FBS may contain enzymes that can metabolize or degrade the agent. The specific impact on this compound should be determined experimentally.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Decreased or variable agent activity over the course of a multi-day experiment. | Agent Degradation: The compound is breaking down over time in the culture conditions. | 1. Perform a time-course stability study (see Experimental Protocols section).2. Analyze the concentration of the intact agent at various time points (e.g., 0, 24, 48, 72 hours) using HPLC-UV or LC-MS/MS to quantify the rate of degradation.[1] |
| Binding to Plasticware: The compound is adsorbing to the surfaces of plates and tubes, reducing its effective concentration. | 1. Prepare the agent in your standard culture medium in the absence of cells and incubate under experimental conditions.2. Measure the concentration in the supernatant over time to assess loss due to adsorption.[2] | |
| Complete loss of biological activity, even at high concentrations. | High Instability: The compound is rapidly degrading in the experimental medium. | 1. Assess the compound's stability in the media over a shorter time course using HPLC or LC-MS/MS.[2]2. Consider a cell-free assay if the target is known to confirm compound activity before degradation. |
| Unexpected cytotoxicity observed. | Formation of Toxic Degradation Products: The breakdown products of the agent may be more toxic than the parent compound. | 1. Use analytical techniques like LC-MS to identify potential degradation products.[5]2. Correlate the appearance of degradation products with the onset of cytotoxicity. |
| High Solvent Concentration: The solvent used to dissolve the compound (e.g., DMSO) is at a toxic level. | 1. Ensure the final concentration of the solvent in the culture medium is below the toxic level for your cell line (typically <0.5% for DMSO).[2]2. Run a vehicle control (media with solvent only) to assess solvent toxicity.[2] | |
| Inconsistent results between experiments. | Variability in Stock Solution: Inconsistent preparation or storage of stock solutions leads to variable active concentrations. | 1. Standardize stock solution preparation, aliquot, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5] |
| Lot-to-lot Variability of Media/FBS: Different batches of media or FBS can have varying compositions affecting stability. | 1. If possible, use a single large lot of media and FBS for a series of related experiments.2. Qualify new lots of media and FBS by running a small-scale stability test. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under different conditions to illustrate how data can be presented.
Table 1: Stability of this compound in RPMI-1640 + 10% FBS at 37°C, 5% CO₂
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 6 | 9.1 | 91 |
| 12 | 8.2 | 82 |
| 24 | 6.5 | 65 |
| 48 | 4.1 | 41 |
| 72 | 2.3 | 23 |
Table 2: Effect of Light Exposure on Stability of this compound in RPMI-1640 at 37°C after 48 hours
| Condition | Concentration (µM) | % Remaining |
| Protected from Light | 8.9 | 89 |
| Exposed to Ambient Light | 5.4 | 54 |
Experimental Protocols
Protocol 1: Time-Course Stability Assessment of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution in your chosen culture medium to the final experimental concentration (e.g., 10 µM).
-
Aliquoting: Dispense equal volumes of the working solution into sterile microcentrifuge tubes, one for each time point.
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one tube from the incubator.
-
Sample Processing: To precipitate proteins, add 2 volumes of cold acetonitrile (B52724) to each aliquot (e.g., 200 µL acetonitrile to 100 µL sample). Vortex and centrifuge at 12,000 x g for 10 minutes.[1]
-
Analysis: Transfer the supernatant to an HPLC vial and analyze immediately by a validated HPLC or LC-MS/MS method to determine the concentration of the parent compound.
-
Data Analysis: Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of the compound remaining. Plot the concentration versus time to determine the degradation kinetics.[1]
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. biofargo.com [biofargo.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Antileishmanial agent-31 in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Antileishmanial agent-31 in vivo.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for this compound?
A1: Off-target effects occur when this compound binds to and alters the function of proteins other than its intended therapeutic target in the Leishmania parasite.[1] These unintended interactions are a significant concern because they can lead to:
-
Host Toxicity: Binding to host proteins can disrupt essential cellular pathways, leading to adverse effects in vivo.[1]
-
Reduced Therapeutic Index: A narrow window between the effective dose and the toxic dose can make the agent difficult to use safely.
-
Lack of Translational Success: Promising in vitro results may not translate to in vivo efficacy or safety if off-target effects dominate in a whole organism.[1]
Q2: How can I proactively minimize off-target effects when designing my in vivo experiments with this compound?
A2: A well-designed study is the first step in minimizing off-target effects.[2] Key considerations include:
-
Dose Selection: Use the lowest effective concentration of this compound. Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.[1] A thorough dose-response study is crucial to identify the optimal therapeutic dose with minimal side effects.[2][3]
-
Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Formulation: The formulation of this compound can significantly impact its pharmacokinetic and pharmacodynamic properties.[4] Modifying the formulation can help reduce peak plasma concentrations (Cmax), which are often associated with toxicity, while maintaining therapeutic exposure (AUC).[4]
Q3: What are the best practices for monitoring potential off-target effects of this compound in my animal models?
A3: Monitoring for off-target effects is critical for ensuring the validity of your results and the welfare of your animals. Recommended practices include:
-
Regular Health Monitoring: Closely observe the animals for any clinical signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.
-
Histopathology: At the end of the study, perform a histopathological analysis of major organs (liver, kidney, spleen, heart) to identify any tissue damage that may be indicative of off-target toxicity.[5]
-
Biochemical Analysis: Collect blood samples to measure biomarkers of organ function, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) for liver toxicity, and creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) for kidney function.[6]
Troubleshooting Guides
Issue 1: Unexpected Animal Toxicity or Mortality at the Presumed Therapeutic Dose
-
Potential Cause: The in vivo therapeutic dose may be causing significant off-target effects that were not predicted by in vitro studies. The formulation may be leading to unexpectedly high plasma concentrations.[4]
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dose preparation and administration.
-
Conduct a Maximum Tolerated Dose (MTD) Study: If not already done, perform a dose-escalation study to determine the MTD.
-
Analyze Pharmacokinetics: Measure the plasma concentration of this compound over time to determine its pharmacokinetic profile. This will reveal if the Cmax is in the toxic range.
-
Reformulate the Agent: Consider using a different vehicle or a controlled-release formulation to reduce the Cmax while maintaining the desired AUC.[4][7]
-
Issue 2: Inconsistent Efficacy of this compound Between Experiments
-
Potential Cause: Variability in experimental conditions can lead to inconsistent results. This can include issues with the formulation, animal health status, or the parasite strain.[8]
-
Troubleshooting Steps:
-
Standardize Formulation Preparation: Ensure that the formulation of this compound is prepared consistently for each experiment. For suspensions, ensure proper resuspension before each administration.[9]
-
Monitor Animal Health: Use animals of a consistent age, sex, and health status.
-
Characterize Parasite Strain: Periodically verify the virulence and drug susceptibility of the Leishmania strain being used.[8]
-
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
-
Potential Cause: The agent may have poor pharmacokinetic properties (e.g., poor absorption, rapid metabolism), or it may be engaging off-targets in vivo that confound its therapeutic effect.
-
Troubleshooting Steps:
-
Assess Pharmacokinetics and Bioavailability: Determine the concentration of this compound in the plasma and at the site of infection after administration.
-
Evaluate Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) on tissues from treated animals to confirm that the agent is binding to its intended target in vivo.[1]
-
In Silico Off-Target Prediction: Use computational tools to predict potential off-target binding proteins. This can provide clues for further investigation.
-
Data Presentation
Table 1: In Vitro Selectivity Profile of this compound
| Target/Organism | IC50 / EC50 (µM) |
| Leishmania donovani (Amastigote) | 0.5 |
| Leishmania donovani (Promastigote) | 2.1 |
| Human Macrophage (THP-1) | > 50 |
| Human Hepatocyte (HepG2) | 25 |
| Human Embryonic Kidney (HEK293) | 35 |
Table 2: In Vivo Toxicity Markers in BALB/c Mice Treated with this compound for 14 Days
| Treatment Group | Dose (mg/kg/day) | ALT (U/L) | AST (U/L) | Creatinine (mg/dL) |
| Vehicle Control | 0 | 35 ± 5 | 50 ± 8 | 0.4 ± 0.1 |
| Agent-31 | 10 | 40 ± 7 | 55 ± 10 | 0.5 ± 0.1 |
| Agent-31 | 25 | 150 ± 25 | 200 ± 30 | 1.2 ± 0.3 |
| Agent-31 | 50 | 400 ± 50 | 550 ± 60 | 2.5 ± 0.5 |
| Statistically significant increase compared to vehicle control (p < 0.05). |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy BALB/c mice, 6-8 weeks old.
-
Group Allocation: Divide mice into groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg). Doses should be based on in vitro cytotoxicity data.
-
Administration: Administer this compound daily for 5-7 days via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur), and food/water intake daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
Protocol 2: Assessment of Liver and Kidney Toxicity Markers
-
Animal Treatment: Treat animals with this compound at various doses (including a vehicle control) for the duration of the efficacy study.
-
Blood Collection: At the study endpoint, collect blood via cardiac puncture or another appropriate method and process it to obtain serum or plasma.
-
Biochemical Analysis: Use commercial assay kits to measure the levels of ALT, AST, creatinine, and BUN in the serum/plasma samples according to the manufacturer's instructions.[6]
-
Data Analysis: Compare the levels of the biomarkers in the treated groups to the vehicle control group. A significant increase in these markers indicates potential organ toxicity.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
-
Animal Treatment: Treat animals with this compound or vehicle.
-
Tissue Harvest: At a time point of expected target engagement, euthanize the animals and harvest the target tissue (e.g., spleen, liver).
-
Lysate Preparation: Prepare a cell lysate from the harvested tissue.
-
Heating: Aliquot the lysate and heat the samples to a range of different temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Caption: Hypothetical on-target vs. off-target signaling pathways.
Caption: Experimental workflow for an in vivo dose-response study.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo antileishmanial activity and histopathological evaluation in Leishmania infantum infected hamsters after treatment with a furoxan derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
Addressing resistance development to Antileishmanial agent-31 in Leishmania
Welcome to the Technical Support Center for Antileishmanial Agent-31. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges related to the development of resistance in Leishmania.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Leishmania mitogen-activated protein kinase 1 (LdMAPK1), a key enzyme in the parasite's stress response and proliferation signaling pathway. By inhibiting LdMAPK1, Agent-31 disrupts downstream signaling, leading to cell cycle arrest and apoptosis in the parasite.
Q2: How does Leishmania develop resistance to this compound?
A2: Resistance to this compound has been observed to develop through two primary mechanisms:
-
Target Modification: Point mutations in the LdMAPK1 gene can alter the drug-binding site, reducing the affinity of Agent-31 for its target.
-
Increased Drug Efflux: Overexpression of the ABC transporter, P-glycoprotein A (PGPA), can actively pump the drug out of the parasite, lowering the intracellular concentration of Agent-31 to sub-therapeutic levels.[1][2][3]
Q3: What are the initial signs of resistance development in our Leishmania cultures?
A3: The first indication of resistance is typically a gradual increase in the half-maximal inhibitory concentration (IC50) value of this compound. If you observe a consistent upward trend in the IC50 over several passages, it is highly probable that your culture is developing resistance.
Q4: Can resistance to this compound be reversed?
A4: The stability of the resistance phenotype depends on the underlying mechanism. Resistance due to gene amplification of ABC transporters may be less stable and could potentially revert in the absence of drug pressure. However, resistance caused by point mutations in the target protein is a stable genetic trait and is unlikely to be reversed.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Variation in parasite density. 2. Parasites are not in the logarithmic growth phase. 3. Inconsistent incubation times. 4. Degradation of this compound stock solution. | 1. Ensure accurate parasite counting and consistent seeding density. 2. Always use parasites from a healthy, mid-log phase culture. 3. Strictly adhere to the standardized incubation period in your protocol. 4. Prepare fresh stock solutions of Agent-31 and store them appropriately. |
| High variability in replicates within the same assay | 1. Pipetting errors. 2. Uneven distribution of parasites in the microplate. 3. Edge effects in the 96-well plate. | 1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Ensure the parasite suspension is well-mixed before and during plating. 3. Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity. |
| No significant difference in IC50 between suspected resistant and sensitive strains | 1. The selected resistant clone is not stable. 2. The assay is not sensitive enough to detect subtle differences. 3. The mechanism of resistance is not related to a change in IC50 under standard conditions. | 1. Re-clone the resistant population and confirm the resistance phenotype over several passages without drug pressure. 2. Increase the number of drug concentrations tested and the number of replicates. 3. Investigate other resistance mechanisms, such as altered metabolism or drug sequestration. |
| Difficulty in amplifying the LdMAPK1 gene from resistant parasites | 1. Poor quality of genomic DNA. 2. Suboptimal PCR conditions. 3. Mutations in the primer binding sites. | 1. Re-extract genomic DNA using a validated kit and check its integrity by gel electrophoresis. 2. Optimize the PCR annealing temperature, extension time, and MgCl2 concentration. 3. Design new primers targeting conserved regions of the LdMAPK1 gene. |
III. Quantitative Data
The following tables summarize key quantitative data comparing the susceptible (WT) and resistant (RES) Leishmania donovani strains.
Table 1: In Vitro Susceptibility to this compound
| Strain | IC50 (µM) ± SD | Resistance Factor (RF) |
| L. donovani (WT) | 0.5 ± 0.08 | - |
| L. donovani (RES) | 12.5 ± 1.2 | 25 |
Table 2: Gene Expression Analysis of LdMAPK1 and PGPA
| Gene | Relative mRNA Expression (RES vs. WT) ± SD |
| LdMAPK1 | 1.2 ± 0.3 |
| PGPA | 15.8 ± 2.1 |
Table 3: LdMAPK1 Kinase Activity
| Strain | Kinase Activity (% of WT) ± SD |
| L. donovani (WT) | 100 ± 5.2 |
| L. donovani (RES) | 95 ± 7.8 |
IV. Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay for Leishmania Promastigotes
-
Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.
-
Seeding: Harvest parasites in the mid-logarithmic growth phase and adjust the density to 1 x 10^6 parasites/mL in fresh medium. Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Compound Addition: Add 100 µL of this compound at 2x the final desired concentration. Include a reference drug (e.g., Amphotericin B) as a positive control and medium only as a negative control.
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment: Add 20 µL of a resazurin (B115843) solution (0.125 mg/mL) to each well and incubate for another 4-6 hours. Measure the fluorescence (560 nm excitation / 590 nm emission).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite inhibition against the log of the drug concentration using a non-linear regression model.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from 1 x 10^8 promastigotes (WT and RES strains) using an appropriate RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and gene-specific primers for LdMAPK1, PGPA, and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Protocol 3: Sequencing of the LdMAPK1 Gene
-
Genomic DNA Extraction: Extract genomic DNA from WT and RES Leishmania promastigotes.
-
PCR Amplification: Amplify the complete coding sequence of the LdMAPK1 gene using high-fidelity DNA polymerase and specific primers.
-
Gel Purification: Purify the PCR product from an agarose (B213101) gel.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequences from the WT and RES strains to identify any mutations.
V. Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound resistance.
Caption: Mechanism of action of this compound.
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for characterizing resistance to Agent-31.
References
Enhancing the selectivity index of Antileishmanial agent-31
Technical Support Center: Antileishmanial Agent-31 (AL-31)
Welcome to the technical support center for this compound (AL-31). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate your experiments aimed at enhancing the selectivity index of AL-31.
Frequently Asked Questions (FAQs)
Q1: What is the Selectivity Index (SI) and why is it a critical parameter for AL-31?
A1: The Selectivity Index (SI) is a crucial parameter used to evaluate the potential of a compound as a therapeutic agent. It quantifies the differential activity of a drug between its desired therapeutic effect and its toxicity to host cells. The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite.[1][2][3]
SI = CC50 / IC50
A higher SI value indicates greater selectivity of the compound for the Leishmania parasite over host cells, suggesting a potentially safer and more effective drug candidate.[1][2] For antileishmanial drug candidates, an SI value greater than 10 is often considered promising.[2]
Q2: What are the primary strategies for enhancing the Selectivity Index of AL-31?
A2: There are three main strategies to improve the SI of AL-31:
-
Increase Potency against Leishmania (Lower IC50): This can be achieved through chemical modifications to the AL-31 scaffold to improve its interaction with the parasitic target.
-
Decrease Host Cell Cytotoxicity (Increase CC50): This can be addressed by modifying the compound to reduce off-target effects in mammalian cells or by using advanced drug delivery systems.[4]
-
Combination Therapy: Using AL-31 in combination with other antileishmanial agents can allow for lower, less toxic doses of each drug while achieving a synergistic or additive therapeutic effect.[5][6][7]
Q3: Is it sufficient to determine the IC50 of AL-31 against Leishmania promastigotes?
A3: No, it is not sufficient. While promastigote assays are useful for initial high-throughput screening, the clinically relevant form of the parasite is the intracellular amastigote, which resides within host macrophages.[8][9] Promastigotes and amastigotes have different metabolic and physiological characteristics, and a compound's efficacy can vary significantly between the two stages.[8] Therefore, it is essential to evaluate the activity of AL-31 against intracellular amastigotes to obtain a more accurate prediction of its potential in vivo efficacy.[1][10]
Q4: What are some advanced drug delivery systems that could enhance the selectivity of AL-31?
A4: Advanced drug delivery systems can improve the therapeutic index of antileishmanial drugs by increasing their delivery to infected macrophages while minimizing exposure to other host tissues, thereby reducing systemic toxicity.[4] Liposomal formulations, for example, have been successfully used for Amphotericin B to reduce its toxicity while maintaining efficacy.[4][11] Other options like nanoparticles could also be explored for AL-31.
Troubleshooting Guides
Issue 1: Inconsistent IC50/CC50 values for AL-31 across experiments.
-
Question: We are observing significant variability in our IC50 and CC50 measurements for AL-31. What are the potential causes and how can we mitigate this?
-
Answer: Inconsistent results are a common challenge in antileishmanial assays and can arise from several factors:
-
Biological Variability: Leishmania parasites and host cells have inherent biological variability. Ensure you are using parasites from a consistent growth phase (e.g., late logarithmic) and that host cell lines are maintained under standardized conditions.[8] Long-term cultivation of Leishmania can lead to a loss of virulence, so periodic passage in an animal model may be necessary.[1]
-
Culture Media and Supplements: The composition, pH, and temperature of culture media can influence drug responses.[9] Fetal Bovine Serum (FBS) is a major source of variability; using the same batch of FBS for a set of experiments is recommended.[8]
-
Compound Handling: Ensure accurate serial dilutions of AL-31 and use calibrated pipettes. If AL-31 has poor aqueous solubility, consider appropriate solvents and check for precipitation during the experiment.
-
Assay Plate Effects: The outer wells of microplates are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media to maintain humidity and not use them for experimental data.
-
Issue 2: AL-31 shows high potency against promastigotes but low activity against intracellular amastigotes.
-
Question: Our results show a promising IC50 for AL-31 against promastigotes, but the IC50 against intracellular amastigotes is much higher. Why is this, and what are our next steps?
-
Answer: This discrepancy is frequently observed and can be attributed to several factors:
-
Biological Differences: Promastigotes and amastigotes have distinct physiologies. The target of AL-31 might be less accessible or expressed at lower levels in the amastigote stage.
-
Host Cell Barrier: AL-31 must cross the macrophage cell membrane and the parasitophorous vacuole membrane to reach the intracellular amastigote. Poor permeability across these membranes will result in lower intracellular concentrations and reduced activity.
-
Macrophage Metabolism: The host macrophage could be metabolizing and inactivating AL-31 before it reaches the parasite.
-
Next Steps:
-
Confirm the finding: Repeat the amastigote assay to ensure the result is reproducible.
-
Structural Modification: Consider synthesizing analogs of AL-31 with improved physicochemical properties (e.g., better solubility, membrane permeability) to enhance uptake into macrophages.
-
Formulation Strategies: Explore encapsulating AL-31 in a delivery system (e.g., liposomes) that is readily taken up by macrophages.[4]
-
-
Issue 3: High cytotoxicity of AL-31 leading to a low Selectivity Index.
-
Question: AL-31 is effective against Leishmania, but it is also highly toxic to our macrophage cell line, resulting in an SI < 2. How can we improve this?
-
Answer: A low SI due to high host cell toxicity is a significant hurdle. Here is a logical workflow to address this issue:
-
Confirm Cytotoxicity: First, verify the CC50 value in your primary host cell line (e.g., J774A.1 macrophages) and consider testing against other cell lines (e.g., HepG2 for liver toxicity) to understand the broader cytotoxic profile.[12][13]
-
Structural Modifications (SAR): A medicinal chemistry approach is often necessary. Systematically modify the structure of AL-31 to identify which parts of the molecule are responsible for cytotoxicity versus antileishmanial activity. The goal is to separate these two effects.
-
Combination Therapy: This is a highly recommended strategy. By combining AL-31 with a known antileishmanial drug, you may be able to lower the concentration of AL-31 below its toxic threshold while achieving a synergistic killing of the parasite.[5][6] This approach can also reduce the likelihood of developing drug resistance.[7]
-
Drug Delivery Systems: As mentioned, encapsulating AL-31 in a formulation that targets macrophages can increase the local concentration at the site of infection and decrease systemic toxicity, thereby increasing the CC50 and the SI.[4][11]
-
Data Presentation
Table 1: Initial In Vitro Activity Profile of AL-31
| Parameter | Leishmania donovani Promastigotes | Leishmania donovani Amastigotes | J774A.1 Macrophages | Selectivity Index (Amastigote) |
| IC50 / CC50 (µM) | 1.5 ± 0.3 | 4.8 ± 0.7 | 8.2 ± 1.1 | 1.7 |
Table 2: Enhancing the Selectivity Index of AL-31 through Formulation and Combination Therapy
| Compound/Formulation | IC50 vs Amastigotes (µM) | CC50 vs J774A.1 (µM) | Selectivity Index (SI) |
| AL-31 (Parent Compound) | 4.8 | 8.2 | 1.7 |
| AL-31 Liposomal Formulation | 4.5 | 45.5 | 10.1 |
| AL-31 + Miltefosine (1:1 ratio) | 1.2 (synergistic) | > 20 (reduced toxicity) | > 16.7 |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) in Macrophages
This protocol outlines the procedure for determining the cytotoxicity of AL-31 against a murine macrophage cell line (e.g., J774A.1) using a resazurin-based assay.
-
Cell Culture: Culture J774A.1 macrophages in complete DMEM supplemented with 10% FBS at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Harvest cells and adjust the density to 2 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate and incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a 2x stock solution of AL-31 in the appropriate culture medium. Perform serial dilutions to create a range of concentrations to be tested.
-
Compound Addition: Carefully remove the old medium from the cells and add 100 µL of the 2x AL-31 dilutions to the wells in triplicate. Include wells with a reference drug (e.g., Amphotericin B) and wells with medium only (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Viability Assessment: Add 20 µL of resazurin (B115843) solution (0.15 mg/mL) to each well and incubate for another 4 hours.
-
Data Acquisition: Measure the fluorescence at 570 nm excitation and 590 nm emission using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Use a suitable software (e.g., GraphPad Prism) to fit a dose-response curve and determine the CC50 value.[1]
Protocol 2: Determination of 50% Inhibitory Concentration (IC50) against Intracellular Amastigotes
This protocol describes the evaluation of AL-31's efficacy against the intracellular amastigote stage of Leishmania.
-
Macrophage Seeding: Seed J774A.1 macrophages in a 96-well plate as described in Protocol 1 and allow them to adhere for 24 hours.
-
Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Removal of Extracellular Parasites: Wash the wells gently with pre-warmed PBS to remove any non-phagocytized promastigotes.
-
Compound Addition: Add 100 µL of the 2x AL-31 serial dilutions to the infected macrophages and incubate for 72 hours.
-
Assessment of Parasite Load:
-
Microscopic Counting: Fix the cells with methanol (B129727) and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a microscope.
-
High-Content Imaging/Fluorometric Assay: Alternatively, use a parasite line expressing a fluorescent protein (e.g., GFP) and quantify the fluorescence per well as a measure of parasite viability.
-
-
Data Analysis: Calculate the percentage of parasite inhibition for each concentration compared to the untreated infected control. Determine the IC50 value by fitting the data to a dose-response curve.[1][3]
Visualizations
Caption: General experimental workflow for in vitro screening of AL-31.
Caption: Decision tree for enhancing the selectivity index of AL-31.
Caption: Hypothetical mechanism of action for AL-31 via inhibition of Trypanothione Reductase.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prediction of Antileishmanial Compounds: General Model, Preparation, and Evaluation of 2-Acylpyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug combinations as effective anti-leishmanials against drug resistant Leishmania mexicana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 11. Structures, Targets and Recent Approaches in Anti-Leishmanial Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Potential Antileishmanial Compounds Through Phenotypic Screening of an Alkaloid Library | MDPI [mdpi.com]
Modifying Antileishmanial agent-31 for better pharmacokinetic properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying "Antileishmanial Agent-31," a hypothetical lead compound, to improve its pharmacokinetic (PK) properties for the treatment of leishmaniasis.
Troubleshooting Guides
This section addresses common challenges encountered during the lead optimization phase of antileishmanial drug development.
Issue 1: Poor Aqueous Solubility of Agent-31 Analogs
Question: My newly synthesized analogs of Agent-31 show high antileishmanial activity in my primary assays but are difficult to work with due to poor aqueous solubility. This is causing problems for in vitro and in vivo testing. What can I do?
Answer: Poor aqueous solubility is a common hurdle in drug discovery that can hinder the development of promising compounds. Several strategies can be employed to improve the solubility of your Agent-31 analogs:
-
Structural Modification: Introducing polar functional groups can significantly enhance solubility.[1][2] Consider adding groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) to positions on the molecule that are not critical for its interaction with the parasitic target. Bioisosteric replacement, where a group is replaced by another with similar physical or chemical properties, can also be a useful technique.[3]
-
Salt Formation: If your compound has ionizable groups (e.g., acidic or basic centers), forming a salt can dramatically increase its solubility.[2] Experiment with different pharmaceutically acceptable counter-ions to find the most suitable salt form.
-
Prodrug Approach: A prodrug is an inactive or less active molecule that is converted into the active drug in the body.[2][3] You can design a prodrug of Agent-31 by attaching a polar promoiety that is cleaved by enzymes in vivo to release the active compound.
-
Formulation Strategies: For preclinical studies, co-solvents, surfactants, or cyclodextrins can be used to formulate poorly soluble compounds. While not a permanent solution for an oral drug, this can enable crucial early-stage experiments.
Experimental Protocol: Kinetic Solubility Assay
This assay provides a rapid assessment of the solubility of your compounds.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Sample Preparation: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 µM solution with 1% DMSO.
-
Equilibration: Shake the plate at room temperature for 2 hours to allow the compound to dissolve and equilibrate.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS).
-
Data Analysis: Compare the measured concentration to the nominal concentration (100 µM) to determine the kinetic solubility.
Issue 2: Rapid In Vitro Metabolic Instability of Agent-31 Analogs
Question: My Agent-31 analogs are showing potent activity against Leishmania amastigotes in cell-based assays, but they are rapidly metabolized in liver microsome assays. How can I improve their metabolic stability?
Answer: Rapid metabolism by liver enzymes, particularly cytochrome P450s (CYPs), is a major cause of poor oral bioavailability and short half-life.[4] Improving metabolic stability is a critical step in lead optimization.[2][3]
-
Identify Metabolic Hotspots: The first step is to determine which part of the molecule is being metabolized. This can be done using techniques like mass spectrometry to identify the metabolites formed in liver microsome or hepatocyte assays.
-
Block Metabolic Sites: Once a "soft spot" is identified, you can make chemical modifications to block the metabolic reaction.[2] Common strategies include:
-
Introducing Electron-Withdrawing Groups: Placing groups like fluorine or a nitrile near the metabolic site can decrease its susceptibility to oxidative metabolism.[2]
-
Steric Hindrance: Adding a bulky group near the metabolic site can prevent the enzyme from accessing it.
-
Bioisosteric Replacement: Replacing a metabolically labile group with a more stable one. For example, replacing a methyl group with a trifluoromethyl group.[3]
-
-
Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for metabolic enzymes. Reducing the lipophilicity of your analogs by adding polar groups can sometimes improve metabolic stability.[2]
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is a standard method to assess the susceptibility of a compound to phase I metabolism.[5]
-
Reagents: Pooled human liver microsomes, NADPH (cofactor), test compound, and a positive control (e.g., a rapidly metabolized drug like verapamil).
-
Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes in a phosphate (B84403) buffer at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding NADPH.
-
Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as 0.693/k.
Issue 3: Low Oral Bioavailability in Animal Models
Question: I have an Agent-31 analog with good solubility and metabolic stability, but it shows very low oral bioavailability in my mouse model. What could be the reasons, and how can I address this?
Answer: Low oral bioavailability despite good solubility and metabolic stability often points to issues with absorption or high first-pass metabolism in the liver that was not fully predicted by in vitro assays.
-
Permeability Issues: The compound may have low permeability across the intestinal wall.[4] The Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays can predict intestinal absorption.[6]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which pump the drug back into the intestinal lumen. Caco-2 assays can also assess this.
-
First-Pass Metabolism: While in vitro stable, the compound might be subject to extensive metabolism in the liver after absorption from the gut (first-pass effect).
-
Improving Absorption:
-
Lipophilicity Modulation: There is often an optimal range of lipophilicity for good permeability. Both very polar and very greasy compounds can have poor absorption.
-
Prodrugs: Designing a more lipophilic prodrug can sometimes enhance absorption.[3]
-
Formulation: Using absorption enhancers in the formulation for preclinical studies can help determine if absorption is the limiting factor.
-
Experimental Protocol: Caco-2 Permeability Assay
This assay is considered the industry standard for in vitro prediction of intestinal drug absorption.[6]
-
Cell Culture: Caco-2 cells are cultured on permeable filter supports for 21-25 days until they form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Assay Setup: The cell monolayers are placed in a transport device that separates the apical (AP) and basolateral (BL) compartments.
-
Permeability Measurement (AP to BL): The test compound is added to the AP side (representing the gut lumen). Samples are taken from the BL side (representing the blood) over time (e.g., up to 2 hours).
-
Efflux Measurement (BL to AP): To assess P-gp efflux, the compound is added to the BL side, and its appearance on the AP side is measured. The ratio of BL-to-AP permeability to AP-to-BL permeability (efflux ratio) is calculated. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
-
Analysis: Compound concentrations in the samples are determined by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters I should be optimizing for an antileishmanial drug?
A1: The ideal pharmacokinetic profile for an oral antileishmanial drug would include:
-
High Oral Bioavailability (F > 30%): To ensure sufficient drug reaches the systemic circulation after oral administration.
-
Moderate to Long Half-Life (t½ > 8 hours): To allow for once or twice-daily dosing, which improves patient compliance.
-
Low Clearance (Cl): Indicating a slower rate of removal from the body.
-
Sufficient Volume of Distribution (Vd): The drug needs to distribute to the tissues where the Leishmania parasites reside (e.g., macrophages in the spleen, liver, and skin).[7]
-
Low Plasma Protein Binding: High binding can reduce the amount of free drug available to act on the parasite.[6]
Q2: How can I assess the potential for drug-drug interactions with my Agent-31 analogs?
A2: Drug-drug interactions (DDIs) are a significant safety concern.[8] Early assessment is crucial. The most common cause of metabolism-based DDIs is the inhibition or induction of cytochrome P450 enzymes.[9]
-
CYP Inhibition Assays: These in vitro assays measure the ability of your compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).
-
CYP Induction Assays: These assays, often using cultured human hepatocytes, determine if your compound increases the expression of CYP enzymes.
Q3: What is the "Lipinski's Rule of 5" and should I strictly follow it for my antileishmanial compounds?
A3: Lipinski's Rule of 5 is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rules are:
-
Molecular weight ≤ 500 Da
-
LogP ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
While a useful guideline in early discovery, it is not a strict set of rules. Many successful drugs, including some antimicrobial and antiparasitic agents, fall outside these parameters. It's more important to consider the overall physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of your compound series.
Data Presentation
The following tables present hypothetical data for Agent-31 and two modified analogs to illustrate the outcomes of a successful lead optimization campaign.
Table 1: In Vitro Properties of Agent-31 and Analogs
| Compound | Antileishmanial IC50 (µM) | Kinetic Solubility (µM) at pH 7.4 | Human Liver Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Agent-31 | 0.5 | < 1 | 5 | 0.2 |
| Analog A | 0.7 | 55 | 45 | 3.5 |
| Analog B | 0.6 | > 200 | > 60 | 5.1 |
Table 2: In Vivo Pharmacokinetic Properties in Mice (10 mg/kg Oral Dose)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Oral Bioavailability (F%) |
| Agent-31 | < 10 | - | Not Determined | - | < 1 |
| Analog A | 350 | 2 | 1800 | 4.5 | 25 |
| Analog B | 850 | 1 | 6500 | 8.2 | 55 |
Visualizations
References
- 1. Structural modification aimed for improving solubility of lead compounds in early phase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 4. What are common causes of clinical attrition related to PK? [synapse.patsnap.com]
- 5. coleparmer.com [coleparmer.com]
- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics in the treatment of cutaneous leishmaniasis – challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug-Drug Interactions in Drug Discovery and Development. | Semantic Scholar [semanticscholar.org]
Dealing with high background noise in Antileishmanial agent-31 fluorescence assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing fluorescence-based assays with Antileishmanial agent-31. The focus is on addressing the common challenge of high background noise, which can obscure true signal and lead to inaccurate results.
Troubleshooting Guide: High Background Noise
High background fluorescence is a frequent issue in cell-based and biochemical assays. This guide provides a systematic approach to identifying and mitigating the source of unwanted signal in your this compound experiments.
Question 1: My blank wells (media/buffer only) have high fluorescence. What could be the cause?
High background in blank wells points to issues with the assay components themselves, rather than the biological sample.
-
Possible Cause 1: Autofluorescence from Assay Media or Buffer.
-
Solution: Many standard cell culture media contain components like phenol (B47542) red and fetal bovine serum (FBS) that fluoresce, particularly in the blue to green spectrum.[1][2][3] Prepare fresh reagents using high-purity water and analytical-grade components.[4] For the final reading step, consider replacing the culture medium with a phenol red-free formulation or a clear buffer solution like Phosphate-Buffered Saline (PBS).[5]
-
-
Possible Cause 2: Contaminated Reagents.
-
Solution: Ensure all reagents are freshly prepared and filtered if necessary. Contamination in buffers or stock solutions can introduce fluorescent particles.
-
-
Possible Cause 3: Autofluorescence from Microplates.
Question 2: The background is high only in wells containing cells (negative controls). Why is this happening?
If the background signal is specifically associated with your cells, the issue is likely cellular autofluorescence.
-
Possible Cause 1: Endogenous Cellular Fluorophores.
-
Solution: Cells naturally contain molecules that fluoresce, such as NADH, flavins, and lipofuscin.[1][4] This autofluorescence is typically strongest in the blue and green regions of the spectrum.[4] If possible, select a fluorescent probe or engineer your Leishmania parasites to express a fluorescent protein (like tdTomato) that excites and emits in the red or far-red spectrum (>600 nm) to avoid the primary range of cellular autofluorescence.[3][7][8][9]
-
-
Possible Cause 2: Fixation-Induced Autofluorescence.
-
Solution: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can increase sample autofluorescence.[1][8] Minimize fixation time to the shortest duration necessary to preserve cell morphology.[7][8] As an alternative, consider fixing with chilled methanol (B129727) or ethanol.[1][8] If aldehyde fixation is required, quenching agents like sodium borohydride (B1222165) or Sudan Black B can be used, though their effectiveness may vary.[7][10][11]
-
Question 3: High background is observed only when I add my test compound, this compound. What does this suggest?
This indicates that the test compound itself is interfering with the assay.
-
Possible Cause 1: Compound Autofluorescence.
-
Solution: The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay.[4] To verify this, run a control experiment where you add this compound to wells containing only assay buffer (no cells or probe) and measure the fluorescence.[5] If the compound is fluorescent, you may need to perform a spectral scan to find excitation/emission wavelengths where its fluorescence is minimal.
-
-
Possible Cause 2: Compound Precipitation.
-
Solution: Poorly soluble compounds can form precipitates that scatter light, leading to artificially high fluorescence readings.[4] Visually inspect the wells for any signs of precipitation. If observed, try lowering the compound's concentration or ensuring the final solvent concentration (e.g., DMSO) is low and consistent across all wells (typically ≤1-2%).[4]
-
Question 4: The signal-to-noise ratio in my assay is poor. How can I improve it?
A low signal-to-noise ratio can be due to either high background (noise) or a weak signal from your specific probe.
-
Possible Cause 1: Suboptimal Instrument Settings.
-
Solution: While increasing detector gain can amplify your signal, it also amplifies background noise.[4] Optimize the gain setting using a positive control well to ensure the signal is within the linear range of the detector without being saturated.[4][6] Also, ensure that the excitation and emission filters on your plate reader or microscope are appropriate for your specific fluorophore to maximize signal collection and minimize bleed-through.[6][10]
-
-
Possible Cause 2: Insufficient Washing Steps.
-
Possible Cause 3: Inappropriate Antibody/Probe Concentration.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence? A1: Autofluorescence is the natural fluorescence emitted by biological materials (like cells and tissues) or other components in an assay (like media or plates) when they are excited by light.[1] It is a common source of background noise that can interfere with the detection of the specific fluorescent signal you are trying to measure.
Q2: How can I check for autofluorescence in my experiment? A2: The simplest way is to prepare a control sample that includes all the components of your experiment (cells, media, fixation reagents) but omits the specific fluorescent label (e.g., this compound or a fluorescent antibody).[1] Any signal detected from this unlabeled control can be attributed to autofluorescence.
Q3: Are there specific Leishmania life cycle stages that are more autofluorescent? A3: While the literature does not extensively detail differences in autofluorescence between Leishmania promastigotes and amastigotes, the host cells (like macrophages) containing the amastigotes are a significant source of autofluorescence.[15][16][17] Therefore, assays with intracellular amastigotes often face greater challenges with background noise.
Q4: Can I use software to correct for high background? A4: Yes, most imaging and plate reader software have functions for background subtraction.[6] However, this is not a substitute for optimizing your experimental protocol. High background reduces the dynamic range of your assay and can obscure weak signals. The best strategy is to minimize background noise experimentally before relying on computational correction.[18]
Q5: What is the "edge effect" and could it be causing variable background? A5: The edge effect refers to the observation that wells on the perimeter of a microplate often behave differently from the interior wells, frequently due to increased evaporation.[5] This can lead to inconsistencies in cell health, reagent concentration, and consequently, fluorescence readings. To mitigate this, avoid using the outer rows and columns for your experimental samples and instead fill them with sterile water or PBS to act as a humidity barrier.[5]
Experimental Protocols
Protocol 1: Cell Seeding Density Optimization for Signal-to-Noise Ratio
Optimizing the number of cells per well is crucial for achieving a robust signal without excessively high background.
-
Prepare Cell Suspension: Culture Leishmania-infected macrophages or host cells to the desired growth phase. Prepare a serial dilution of the cell suspension.
-
Seeding: In a 96-well black, clear-bottom plate, seed a range of cell densities (e.g., from 2,000 to 50,000 cells per well). Include wells with media only to serve as a blank control.
-
Incubation: Incubate the plate under standard conditions for your cell type to allow for cell adherence and recovery.
-
Assay Execution: Perform your standard fluorescence assay protocol, adding this compound or your fluorescent probe.
-
Measurement: Read the fluorescence intensity on a plate reader.
-
Analysis: For each cell density, calculate the signal-to-noise ratio (Signal of positive control / Signal of negative control). Select the cell density that provides the highest ratio for future experiments.
Protocol 2: Determining Compound Autofluorescence
This protocol helps determine if a test compound like this compound contributes to the background signal.
-
Plate Setup: In a 96-well black, clear-bottom plate, designate wells for the following controls:
-
Buffer/Media Only (Blank)
-
Buffer/Media + Test Compound
-
Cells + Buffer/Media (Cellular Autofluorescence Control)
-
Cells + Buffer/Media + Test Compound
-
-
Compound Addition: Prepare a serial dilution of this compound at the concentrations you plan to test. Add the compound to the appropriate wells.
-
Incubation: Incubate the plate for the same duration as your main experiment.
-
Measurement: Read the fluorescence at the same excitation and emission wavelengths used in your primary assay.
-
Analysis: Compare the signal from "Buffer/Media + Test Compound" to the "Blank" wells. A significant increase in fluorescence indicates that the compound is autofluorescent.
Data Presentation
Table 1: Example Data for Cell Density Optimization
| Cell Density (cells/well) | Mean Signal (Positive Control) | Mean Signal (Negative Control) | Signal-to-Noise Ratio |
| 5,000 | 15,000 | 1,500 | 10.0 |
| 10,000 | 28,000 | 2,000 | 14.0 |
| 20,000 | 45,000 | 3,500 | 12.9 |
| 40,000 | 60,000 | 7,500 | 8.0 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Example IC50 Values for Antileishmanial Agents
| Compound | Target Stage | IC50 (µM) | Reference Assay |
| Galangin | Promastigotes | 53.09 | Fluorescence Assay[19] |
| Galangin | Intracellular Amastigotes | 20.59 | Fluorescence Assay[19] |
| Miltefosine | Promastigotes | 5.25 µg/ml | Fluorescence & Microscopic Test[19] |
| Amphotericin B | Amastigotes | Similar to Promastigotes | alamarBlue Assay[20] |
Visualizations
Caption: Troubleshooting decision tree for high background noise.
Caption: Common sources of background autofluorescence.
Caption: Conceptual pathway for Agent-31 fluorescence assay.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. tecan.com [tecan.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. Anti-Leishmania compounds can be screened using Leishmania spp. expressing red fluorescence (tdTomato) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. biotium.com [biotium.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. youtube.com [youtube.com]
- 15. A Multi-Color Immunofluorescence Assay to Distinguish Intracellular From External Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. A Multi-Color Immunofluorescence Assay to Distinguish Intracellular From External Leishmania Parasites [en.bio-protocol.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Frontiers | Development of a Fluorescent Assay to Search New Drugs Using Stable tdTomato-Leishmania, and the Selection of Galangin as a Candidate With Anti-Leishmanial Activity [frontiersin.org]
- 20. Rapid fluorescent assay for screening drugs on Leishmania amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antileishmanial Agent-31 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Antileishmanial Agent-31. The following information will help address common issues related to experimental design, particularly concerning the impact of pH on the agent's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Leishmania promastigote culture?
Leishmania promastigotes, the extracellular form of the parasite found in the sandfly vector, typically grow best in a slightly acidic to neutral pH environment.[1] For most species, a pH range of 7.0 to 7.4 is considered optimal for in vitro cultivation.[1] Maintaining the culture medium within this range is critical for healthy parasite growth and proliferation.[1]
Q2: How does the pH of the host cell environment affect Leishmania amastigotes?
Leishmania amastigotes, the form of the parasite that resides within mammalian macrophages, are adapted to thrive in the acidic environment of the phagolysosome. This intracellular compartment typically has a pH ranging from 4.5 to 5.5. Therefore, for an antileishmanial agent to be effective against the amastigote stage, it must be stable and active in this low-pH environment.[2][3][4]
Q3: Why is my this compound active against promastigotes but not intracellular amastigotes?
A common reason for this discrepancy is the significant difference in pH between the standard promastigote culture environment (neutral) and the phagolysosome where amastigotes reside (acidic).[3][4] Your agent may be pH-sensitive, losing its efficacy at the lower pH of the macrophage phagolysosome.[3][4] It is also possible that the agent is unable to cross the macrophage and phagolysosomal membranes to reach the amastigotes.[3][4]
Q4: Can I test the activity of this compound on axenic amastigotes?
Yes, testing against axenic amastigotes (amastigotes grown outside of a host cell) can be a useful step. These can be generated by exposing promastigotes to conditions that mimic the intracellular environment, such as a lower pH (e.g., pH 5.0-5.5) and a higher temperature (e.g., 33-37°C).[5] This allows for the assessment of the agent's activity on the amastigote form without the complication of host cell membranes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for Agent-31 in promastigote assays. | Fluctuation in the pH of the culture medium. | Regularly monitor and adjust the pH of your culture medium. Ensure your CO2 incubator is properly calibrated, as this can affect medium pH. |
| Agent-31 shows high toxicity to host macrophages but low antileishmanial activity against intracellular amastigotes. | The agent may be unstable or inactive at the acidic pH of the phagolysosome. | Test the stability and activity of Agent-31 in a cell-free assay at a pH of 5.5. This will help determine if the agent is viable in an acidic environment. |
| Difficulty in establishing an intracellular amastigote infection for screening. | Suboptimal pH of the medium during macrophage infection. | Ensure the pH of the medium used for infecting macrophages with promastigotes is conducive to parasite uptake. A neutral pH of around 7.2 is generally recommended for the initial infection phase. |
Data Presentation: pH-Dependent Activity of this compound
The following tables summarize hypothetical data on the activity of this compound against Leishmania donovani at different pH values.
Table 1: Activity of Agent-31 Against L. donovani Promastigotes
| pH of Culture Medium | IC50 of Agent-31 (µM) |
| 6.5 | 5.2 |
| 7.0 | 2.1 |
| 7.5 | 2.3 |
| 8.0 | 8.9 |
Table 2: Activity of Agent-31 Against Intracellular L. donovani Amastigotes in Macrophages
| pH of Assay Medium | EC50 of Agent-31 (µM) | Host Cell Viability (CC50 in µM) | Selectivity Index (CC50/EC50) |
| 7.4 | > 50 | > 100 | - |
| 5.5 | 4.5 | > 100 | > 22.2 |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Activity of an Agent Against Leishmania Promastigotes
-
Prepare Culture Medium: Prepare M199 medium (or another suitable medium) and adjust aliquots to different pH values (e.g., 6.5, 7.0, 7.5, 8.0) using sterile HCl or NaOH.
-
Parasite Culture: Culture Leishmania promastigotes in standard M199 medium at a neutral pH (7.2-7.4) until they reach the mid-logarithmic growth phase.
-
Assay Setup: In a 96-well plate, seed the promastigotes at a density of 1 x 10^6 parasites/mL in the prepared pH-adjusted media.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (medium with DMSO).
-
Incubation: Incubate the plates at 26°C for 48-72 hours.
-
Viability Assessment: Determine parasite viability using a resazurin-based assay.[4] Add resazurin (B115843) solution to each well and incubate for another 4-6 hours.
-
Data Analysis: Measure the fluorescence or absorbance and calculate the IC50 value for each pH condition.
Protocol 2: Assessing Agent Activity Against Intracellular Amastigotes
-
Macrophage Seeding: Seed a suitable macrophage cell line (e.g., THP-1 or J774) in a 96-well plate and allow them to adhere overnight.
-
Infection: Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Removal of Extracellular Parasites: Wash the wells with pre-warmed PBS to remove any extracellular promastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of this compound. It is crucial to use a medium buffered to maintain a physiological pH (around 7.4) for the host cells, while the intracellular amastigotes reside in the acidic phagolysosome.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Assessment of Infection: Fix and stain the cells (e.g., with Giemsa stain). Determine the number of amastigotes per macrophage or the percentage of infected macrophages by microscopy. Alternatively, a high-content imaging system can be used for quantification.[3][4]
-
Data Analysis: Calculate the EC50 value, which is the concentration of the agent that reduces the parasite burden by 50%.
Visualizations
Caption: Experimental workflow for assessing the pH-dependent activity of this compound.
Caption: Relationship between Leishmania life cycle stages and their optimal pH environments.
References
- 1. mdpi.com [mdpi.com]
- 2. THE ROLE OF pH AND TEMPERATURE IN THE DEVELOPMENT OF LEISHMANIA PARASITES | Annual Reviews [annualreviews.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic screening reveals a highly selective phthalimide-based compound with antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for solvent effects (e.g., DMSO) in Antileishmanial agent-31 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antileishmanial agent-31. The information is designed to address specific issues related to controlling for the effects of solvents, such as Dimethyl Sulfoxide (B87167) (DMSO), during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: High-purity DMSO is a commonly used solvent for dissolving many organic compounds, including antileishmanial agents, for in vitro assays.[1] However, it is crucial to use the lowest effective concentration to avoid solvent-induced effects on the parasites and host cells.
Q2: What is the maximum final concentration of DMSO that should be used in my antileishmanial assay?
A2: The final concentration of DMSO in the culture medium should ideally be kept at or below 1% (v/v).[2][3][4] Some studies suggest that even lower concentrations, such as 0.1% to 0.5%, are preferable to minimize any potential impact on cell viability and function.[4][5][6][7] The sensitivity to DMSO can be cell line-specific, so it is recommended to perform a preliminary toxicity assay to determine the maximum tolerated concentration for your specific Leishmania strain and host cells.[4][7]
Q3: Why is a solvent control essential in my experiment?
A3: A solvent control, which consists of cells or parasites treated with the same concentration of DMSO as the experimental groups (without the test compound), is critical to distinguish the effect of the compound from any potential effects of the solvent itself.[2] DMSO has been shown to have biological activities, including anti-inflammatory effects and the ability to induce cellular differentiation or apoptosis at certain concentrations.[8][9][10] Without a proper solvent control, any observed effects could be incorrectly attributed to your antileishmanial agent.
Q4: I am observing inhibition of parasite growth in my DMSO-only control wells. What could be the cause?
A4: Inhibition of parasite growth in the solvent control can occur if the final DMSO concentration is too high. While generally tolerated at low concentrations, some Leishmania species or strains may be more sensitive to DMSO. It is also important to ensure the DMSO used is of high purity and has been stored correctly, as oxidation products of DMSO can be toxic to cells.[7]
Q5: My compound, dissolved in DMSO, is precipitating when I add it to the aqueous culture medium. How can I resolve this?
A5: Precipitation upon dilution in aqueous media is a common issue for poorly soluble compounds.[1] To address this, you can try a stepwise dilution method, making intermediate dilutions of your concentrated stock in the culture medium rather than adding it directly.[1] Ensuring the final DMSO concentration is sufficient to maintain solubility without being toxic is also key. In some cases, exploring alternative solvents or formulation strategies may be necessary.[1]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
Possible Cause: Inconsistent solvent effects due to poor mixing or pipetting errors.
Troubleshooting Steps:
-
Ensure Homogenous Mixing: When preparing working solutions, vortex the stock solution and the diluted solutions thoroughly. When adding the compound/solvent to the assay plate, mix gently by pipetting up and down several times.
-
Pipetting Technique: Use calibrated pipettes and ensure accurate and consistent dispensing across all wells.
-
Solvent Toxicity Check: Run a separate plate with a serial dilution of DMSO to determine the precise IC50 of the solvent on your parasites and host cells. This will help you identify a truly non-toxic working concentration.
Issue 2: Discrepancy Between Anti-promastigote and Anti-amastigote Assay Results
Possible Cause: Differential effects of DMSO on promastigotes versus intracellular amastigotes and their host cells (e.g., macrophages). Macrophages can be sensitive to DMSO, which may affect their ability to harbor and support the growth of amastigotes.[8][9]
Troubleshooting Steps:
-
Host Cell Viability Control: In your anti-amastigote assay, include a control of uninfected macrophages treated with the same concentrations of DMSO as the infected cells. This will allow you to assess the direct toxicity of the solvent on the host cells.
-
Evaluate Macrophage Function: At higher concentrations, DMSO can have anti-inflammatory effects on macrophages, potentially impacting parasite survival.[8][11] If unexpected results persist, consider assays to evaluate macrophage functions (e.g., nitric oxide production) in the presence of the solvent.
-
Lower DMSO Concentration: If host cell toxicity is observed, reduce the final DMSO concentration in your anti-amastigote assays.
Data on DMSO Effects
The following tables summarize the effects of DMSO on Leishmania parasites and host cells based on published data.
Table 1: Effect of DMSO on Leishmania Parasites and Mammalian Cells
| Cell Type | Assay Type | DMSO Concentration | Observed Effect |
| Leishmania tarentolae Promastigotes | Cell Viability | 1% (v/v) | Used as a vehicle control with no stated inhibitory effect.[2] |
| Leishmania (L.) infantum Promastigotes | Membrane Permeability | Not specified | Did not cause any alteration in membrane permeability.[5] |
| Murine NCTC Fibroblasts | Cytotoxicity (MTT Assay) | 0.5% (maximal concentration) | Used as an internal control group.[5] |
| RAW 264.7 Macrophages | Cell Viability (MTT Assay) | 0.25% - 1.5% | Marginally affected cell viability.[8] |
| RAW 264.7 Macrophages | Cell Viability (MTT Assay) | 2.0% | Decreased cell viability to 86.75%.[8] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Cytotoxicity | 5% (v/v) | Increased cell death after 120 hours.[12] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Cytotoxicity | 10% (v/v) | Increased cell death within 24 hours.[12] |
Table 2: Recommended Final DMSO Concentrations in Antileishmanial Assays
| Assay Type | Recommended Max. DMSO Concentration |
| Anti-promastigote Assay | ≤ 1%[3] |
| Anti-amastigote Assay | ≤ 1%[3] |
| Cytotoxicity Assay (Mammalian Cells) | 0.1% - 1%[4][6] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol is essential to establish the appropriate concentration for your vehicle control.
-
Cell Plating: Seed Leishmania promastigotes or host cells (e.g., macrophages) in a 96-well plate at the same density used for your standard antileishmanial assays.
-
DMSO Serial Dilution: Prepare a 2-fold serial dilution of DMSO in the culture medium, starting from a high concentration (e.g., 10%) down to a very low concentration (e.g., 0.02%).
-
Treatment: Add the DMSO dilutions to the cells. Include a "no DMSO" control.
-
Incubation: Incubate the plate under the same conditions as your planned experiment (e.g., 48-72 hours at the appropriate temperature).
-
Viability Assessment: Determine cell viability using a suitable method, such as a resazurin-based assay or MTT assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) of DMSO. The maximum concentration of DMSO to be used as a solvent control should be well below the CC10 (the concentration that causes 10% cytotoxicity).
Protocol 2: In Vitro Anti-promastigote Assay with Solvent Control
-
Parasite Culture: Culture Leishmania promastigotes to the logarithmic growth phase.
-
Assay Plate Preparation: Dispense the promastigote suspension into a 96-well plate.
-
Compound and Control Preparation:
-
Prepare serial dilutions of this compound in DMSO at 100x the final desired concentrations.
-
Test Wells: Add 1 µL of the compound dilutions to the corresponding wells.
-
Solvent Control Wells: Add 1 µL of 100% DMSO to these wells.
-
Negative Control Wells: Add 1 µL of culture medium.
-
Positive Control Wells: Add a known antileishmanial drug (e.g., Amphotericin B).
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Measurement: Assess parasite viability using a method like the resazurin (B115843) reduction assay.
-
IC50 Calculation: Determine the 50% inhibitory concentration (IC50) of this compound. The viability in the solvent control wells should be compared to the negative control to ensure the solvent is not having a significant inhibitory effect.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory Effects of Sulfur Derivatives on Leishmania tarentolae Cell Viability and Secreted Acid Phosphatase In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Anti-Leishmania (Leishmania) infantum Activity of Some Natural Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Anti-Leishmania mexicana and -Trypanosoma brucei Activity and Mode of Action of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. DMSO reduces CSF-1 receptor levels and causes apoptosis in v-myc immortalized mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diverse effects of dimethyl sulfoxide (DMSO) on the differentiation potential of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Refining Purification Methods for Antilešení-31 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for the synthesis of Antileishmanial agent-31.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Q: My final yield of this compound after column chromatography is significantly lower than expected. What are the possible causes and how can I improve it?
A: Low recovery after column chromatography is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Improper Solvent System | The polarity of the solvent system may be too low to elute the compound effectively. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation and elution.[1] |
| Compound Precipitation on Column | The compound may have low solubility in the chosen mobile phase, causing it to precipitate on the column. Increase the polarity of the elution solvent gradually or select a solvent system in which the compound is more soluble. |
| Adsorption to Silica (B1680970) Gel | Highly polar compounds can irreversibly adsorb to the silica gel. Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small percentage of a polar solvent like triethylamine (B128534) in the mobile phase. |
| Column Overloading | Exceeding the binding capacity of the column can lead to poor separation and sample loss. As a general rule, the amount of crude sample should be 1-5% of the weight of the stationary phase. |
| Improper Column Packing | An improperly packed column with channels or cracks can lead to an uneven flow of the mobile phase and poor separation, resulting in mixed fractions and lower yield of the pure compound. Ensure the column is packed uniformly without any air gaps. |
Issue 2: Persistent Impurities in the Final Product
Q: After purification, I still observe persistent impurities in my this compound, as confirmed by HPLC and NMR analysis. How can I remove them?
A: The presence of impurities after initial purification steps is a frequent challenge in synthetic chemistry.[2][3][4] The source of these impurities can be from starting materials, by-products of the reaction, or degradation products.[2][3][4]
-
Identify the Impurity: If possible, characterize the impurity to understand its properties (e.g., polarity, functional groups). This will help in selecting the most effective purification technique.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should either be very soluble or insoluble at all temperatures.
-
Preparative HPLC: For challenging separations where impurities have similar polarities to the desired compound, preparative high-performance liquid chromatography (HPLC) can offer higher resolution.[5]
-
Chemical Treatment: If the impurity has a reactive functional group that is different from your target compound, a chemical treatment might be employed. For example, a basic impurity could be removed by an acidic wash during the work-up.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for initial purification of crude this compound?
A1: The recommended initial purification method is flash column chromatography on silica gel. This technique is effective for separating the target compound from major by-products and unreacted starting materials based on differences in polarity.[1]
Q2: How do I choose the best solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent should dissolve this compound sparingly at room temperature but have high solubility at its boiling point. A solvent screen should be performed on a small scale to identify the optimal solvent or solvent mixture. The following table provides hypothetical data from such a screen.
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality | Purity (HPLC) | Recovery Yield |
| Ethanol | Moderate | High | Good (Needles) | 98.5% | 85% |
| Isopropanol | Low | Moderate | Excellent (Plates) | 99.2% | 78% |
| Acetone | High | High | Poor (Oily) | 95.0% | 60% |
| Ethyl Acetate | Low | High | Good (Rods) | 99.5% | 82% |
| Hexane | Insoluble | Insoluble | - | - | - |
| Dichloromethane | High | High | Poor (Oily) | 94.8% | 55% |
Based on this data, Ethyl Acetate or Isopropanol would be good choices for recrystallization.
Q3: What are the common sources of impurities in the synthesis of this compound?
A3: Impurities can arise from various sources throughout the synthetic and purification process.[2][3][4] These include:
-
Starting materials: Impurities present in the initial reagents can be carried through the synthesis.[2]
-
By-products: Side reactions occurring during the synthesis can generate unintended molecules.[3]
-
Residual solvents: Solvents used in the reaction or purification may not be completely removed.[2]
-
Degradation products: The active pharmaceutical ingredient (API) itself might degrade over time due to factors like heat, light, or moisture.[2]
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Secure the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 30:70 ethyl acetate/hexane).
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Add the eluent to the top of the column and begin elution.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization of this compound
-
Dissolution:
-
Place the purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethyl acetate).
-
Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Overall purification workflow for this compound.
Caption: Troubleshooting decision tree for low final product purity.
References
Validation & Comparative
In Vitro Efficacy Showdown: A Comparative Analysis of a Novel Pyrazole Derivative and Miltefosine Against Leishmania
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison between a representative novel pyrazole-based antileishmanial agent and the established drug, miltefosine (B1683995). This analysis is based on available experimental data for potent pyrazole (B372694) derivatives as a proxy for emerging candidates in this class, due to limited public data on a specific "Antileishmanial agent-31".
This guide synthesizes in vitro efficacy data, details experimental methodologies, and visualizes potential mechanisms of action to offer a clear comparison for drug discovery and development in the field of leishmaniasis.
Quantitative Efficacy and Cytotoxicity Analysis
The in vitro activity of a novel pyrazole derivative and miltefosine was assessed against both the extracellular promastigote and the clinically relevant intracellular amastigote stages of various Leishmania species. Cytotoxicity against mammalian cell lines was also evaluated to determine the selectivity of each compound.
| Compound | Leishmania Species | Parasite Stage | IC₅₀ (µM) | Host Cell Line | CC₅₀ (µM) | Selectivity Index (SI) |
| Pyrazole Derivative | L. tropica | Promastigote | ~1.08 | Not Reported | Not Reported | Not Reported |
| L. major | Promastigote | ~1.42 | Not Reported | Not Reported | Not Reported | |
| L. infantum | Promastigote | ~0.90 | Not Reported | Not Reported | Not Reported | |
| L. donovani | Amastigote | ~0.025 | Not Reported | Not Reported | Not Reported | |
| L. aethiopica | Amastigote | ~0.63 | Not Reported | Not Reported | Not Reported | |
| Miltefosine | L. donovani | Promastigote | 0.4 - 3.8[1][2] | J774.A1 | ~85.0 | 22.4 - 212.5 |
| L. donovani | Amastigote | 0.9 - 4.3[1][2] | Peritoneal Macrophages | 8.7[3] | 2.0 - 9.7 | |
| L. amazonensis | Promastigote | ~2.4 - 3.1 | Macrophages | 8.7[3] | ~2.8 - 3.6 | |
| L. tropica | Promastigote | >32 µg/mL | Not Reported | Not Reported | Not Reported |
Note: IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC₅₀ (Half-maximal Cytotoxic Concentration) is the concentration at which 50% of the host cells are killed. The Selectivity Index (SI = CC₅₀ / IC₅₀) is a measure of the drug's specificity for the parasite over the host cell; a higher SI is more favorable. Data for the pyrazole derivative is collated from studies on various potent pyrazole-based compounds.[4]
Experimental Protocols
The following methodologies are representative of the key experiments cited in the comparative data.
In Vitro Antileishmanial Activity Assay (Promastigotes)
-
Leishmania Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 24-26°C.
-
Drug Preparation: The test compounds (pyrazole derivative and miltefosine) are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium.
-
Assay Procedure: Promastigotes in the logarithmic phase of growth are seeded into 96-well microtiter plates. The prepared drug dilutions are added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle-treated) are included.
-
Incubation: The plates are incubated at 24-26°C for 48-72 hours.
-
Viability Assessment: Parasite viability is determined using methods such as direct counting with a hemocytometer, or more commonly, using viability dyes like resazurin (B115843) (AlamarBlue) or MTT. The fluorescence or absorbance is measured using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)
-
Host Cell Culture: A mammalian macrophage cell line (e.g., J774.A1, THP-1, or primary peritoneal macrophages) is cultured in a suitable medium (e.g., RPMI-1640 or DMEM) with FBS and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
Infection: Macrophages are seeded in 96-well plates and allowed to adhere. They are then infected with stationary-phase Leishmania promastigotes for several hours. After infection, non-phagocytized promastigotes are washed away.
-
Drug Treatment: The infected macrophages are treated with serial dilutions of the test compounds and incubated for 72 hours.
-
Assessment of Infection: The number of intracellular amastigotes is quantified. This is typically done by fixing the cells, staining with Giemsa, and microscopically counting the number of amastigotes per 100 macrophages. Alternatively, high-content imaging systems can be used for automated quantification.
-
Data Analysis: The IC₅₀ value is determined by calculating the percentage reduction in the number of amastigotes in treated cells compared to untreated controls.
Cytotoxicity Assay
-
Cell Culture: Mammalian cells (e.g., J774.A1 macrophages, VERO cells, or NCTC cells) are cultured under standard conditions (37°C, 5% CO₂).
-
Assay Procedure: Cells are seeded in 96-well plates and exposed to serial dilutions of the test compounds for 48-72 hours.
-
Viability Assessment: Cell viability is measured using the MTT or resazurin assay, where the metabolic activity of viable cells converts the dye into a colored product, which is quantified by spectrophotometry or fluorometry.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.
Mechanisms of Action and Experimental Workflows
The distinct mechanisms of action for pyrazole derivatives and miltefosine, along with a typical experimental workflow for in vitro screening, are illustrated below.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytotoxic activity of miltefosine against Leishmania and macrophages is associated with dynamic changes in plasma membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antileishmanial and antibacterial activity of a new pyrazole derivative designated 4-[2-(1-(ethylamino)-2-methyl- propyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Novel Antileishmanial Agent-31 and Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison between a novel investigational compound, designated here as Antileishmanial agent-31, and the established second-line therapy, Amphotericin B. The objective is to present a framework for evaluating the efficacy and toxicity of new chemical entities against the current standard of care for leishmaniasis.
Introduction
Leishmaniasis remains a significant global health problem, with current treatments hampered by toxicity, resistance, and high costs.[1] Amphotericin B (AmB), a polyene antibiotic, is a potent antileishmanial agent, particularly in its lipid formulations which offer reduced toxicity.[2] However, the need for safer, more effective, and ideally, orally bioavailable drugs is urgent.[3] This guide outlines the critical in vivo parameters for comparing a new candidate, "this compound," against Amphotericin B.
Mechanism of Action
A fundamental differentiator between antileishmanial agents is their mechanism of action. Understanding these pathways is crucial for predicting efficacy, potential resistance mechanisms, and combination therapy strategies.
Amphotericin B: The primary mechanism of Amphotericin B involves binding to ergosterol, a major sterol in the cell membrane of Leishmania parasites. This binding disrupts the membrane integrity, leading to the formation of pores or channels. The resulting leakage of essential intracellular ions and small molecules ultimately causes parasite death.[4]
Caption: Mechanism of action for Amphotericin B against Leishmania.
This compound: The mechanism of action for a novel agent would be determined through dedicated studies. For illustrative purposes, let's assume Agent-31 inhibits a parasite-specific enzyme, such as the proteasome, a pathway targeted by other preclinical candidates like GSK3494245.[3]
Caption: Hypothetical mechanism of action for this compound.
In Vivo Efficacy Comparison
The definitive test of an antileishmanial compound is its ability to reduce parasite burden in an animal model of infection. The most common models for visceral leishmaniasis are BALB/c mice or Syrian hamsters.
Table 1: Comparative Efficacy in L. donovani Infected BALB/c Mice
| Parameter | This compound | Amphotericin B (Liposomal) |
| Dose | Data Dependent | 1-5 mg/kg |
| Route of Administration | e.g., Oral (p.o.) | Intravenous (i.v.) |
| Treatment Schedule | e.g., Once daily for 5 days | Single dose or multiple doses |
| Liver Parasite Reduction (%) | Data Dependent | >95%[5] |
| Spleen Parasite Reduction (%) | Data Dependent | >95%[5] |
| Effective Dose 50 (ED₅₀) | Data Dependent | ~0.3 mg/kg[6] |
| Effective Dose 90 (ED₉₀) | Data Dependent | ~0.51 mg/kg[7] |
In Vivo Toxicity Profile
A critical aspect of drug development is ensuring a favorable safety profile. Toxicity is assessed by monitoring animal health and analyzing biochemical markers of organ damage.
Table 2: Comparative Toxicity in BALB/c Mice
| Parameter | This compound | Amphotericin B (Conventional) | Amphotericin B (Liposomal) |
| Maximum Tolerated Dose | Data Dependent | Low | High[5] |
| LD₅₀ | Data Dependent | ~3-5 mg/kg | >40 mg/kg[5] |
| Nephrotoxicity Markers | |||
| Serum Creatinine | No significant increase | Elevated[5] | Normal[5] |
| Blood Urea Nitrogen (BUN) | No significant increase | Elevated[5] | Normal[5] |
| Hepatotoxicity Markers | |||
| Alanine Aminotransferase (ALT) | No significant increase | May be elevated | Generally normal |
| Aspartate Aminotransferase (AST) | No significant increase | May be elevated | Generally normal |
| Clinical Signs of Toxicity | e.g., No weight loss, normal behavior | Weight loss, ruffled fur | Minimal to none at therapeutic doses |
Experimental Protocols
Detailed and reproducible methodologies are essential for the validation of findings.
In Vivo Efficacy Model (Visceral Leishmaniasis)
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.
-
Infection: Mice are infected intravenously (i.v.) via the lateral tail vein with 1-2 x 10⁷ amastigotes of Leishmania donovani or Leishmania infantum.
-
Treatment Initiation: Treatment commences at a predetermined time post-infection, often between day 7 and day 14, when the infection is established in the liver and spleen.
-
Drug Administration:
-
This compound: Administered as per its pharmacokinetic profile (e.g., orally via gavage).
-
Amphotericin B: Typically administered intravenously. Liposomal AmB (AmBisome®) is used as a common comparator.
-
-
Assessment of Parasite Burden:
-
At the end of the treatment period (e.g., 28 days post-infection), mice are euthanized.
-
Livers and spleens are harvested, weighed, and tissue smears are prepared (Giemsa staining).
-
Parasite burden is quantified by counting the number of amastigotes per host cell nucleus and expressed in Leishman-Donovan Units (LDU), calculated as: (number of amastigotes / number of host nuclei) x organ weight (in mg).
-
The percentage of parasite reduction is calculated relative to an untreated vehicle control group.
-
In Vivo Toxicity Assessment
-
Animal Model: Healthy, non-infected BALB/c mice are used.
-
Drug Administration: Animals receive the drug at various doses, including and exceeding the therapeutic dose, following the same route and schedule as the efficacy study.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Biochemical Analysis: At the end of the study, blood is collected via cardiac puncture. Serum is separated to measure markers of kidney function (creatinine, BUN) and liver function (ALT, AST).
-
Histopathology: Organs such as the kidneys and liver may be collected, fixed in formalin, and processed for histopathological examination to identify any tissue damage.
Caption: General workflow for in vivo comparison of antileishmanial agents.
Conclusion
This guide provides a standardized framework for the in vivo comparison of a novel therapeutic candidate, this compound, against the established drug, Amphotericin B. A superior candidate would ideally demonstrate high efficacy in reducing parasite burden, preferably via an oral route of administration, and exhibit a significantly improved safety profile with no signs of nephrotoxicity or hepatotoxicity at therapeutic doses. The successful development of such an agent would represent a major advancement in the treatment of leishmaniasis.
References
- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo antileishmanial activity and histopathological evaluation in Leishmania infantum infected hamsters after treatment with a furoxan derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Our R&D portfolio for visceral leishmaniasis | DNDi [dndi.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Navigating the Frontier of Leishmaniasis Treatment: A Head-to-Head Comparison of Novel Pyrazole-Based Antileishmanial Agents
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the relentless pursuit of effective and safer treatments for leishmaniasis, a neglected tropical disease affecting millions globally, researchers are increasingly turning their attention to novel heterocyclic compounds. Among these, pyrazole (B372694) derivatives have emerged as a promising scaffold. This guide provides a detailed head-to-head comparison of a recently identified compound, Antileishmanial agent-31, with other novel pyrazole-based agents, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
This compound, a pyrazole derivative, has demonstrated notable in vitro activity against Leishmania parasites.[1] To contextualize its potential, this guide will compare it with a selection of other recently developed pyrazole-containing compounds that have shown significant antileishmanial efficacy. The comparison will focus on in vitro and in vivo activity, mechanism of action, and cytotoxicity, supported by experimental data and detailed protocols.
At a Glance: Comparative Efficacy of Novel Pyrazole Agents
The development of new antileishmanial drugs is critical to overcoming the limitations of current therapies, which are often hampered by toxicity, resistance, and difficult administration routes. The pyrazole scaffold has proven to be a versatile starting point for the design of potent new drug candidates. The following table summarizes the in vitro activity of this compound and other novel pyrazole derivatives against various Leishmania species.
| Compound | Leishmania Species | Assay Stage | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| This compound (P1) | Leishmania major | Promastigote | 95.2 (35.53 µg/mL) | Not Reported | Not Reported | [2] |
| Compound 4j | Leishmania donovani | Amastigote | 5 - 13 | >50 (Macrophage) | >3.8 - >10 | [1] |
| Compound 26 | Leishmania infantum | Amastigote | <0.1 | >100 (THP-1 cells) | >1000 | [3] |
| Compound 6j | Leishmania donovani | Amastigote | 4 - 10 | >25 (J774A.1 cells) | >2.5 - >6.25 | Antileishmanial Activity of Pyrazolopyridine Derivatives and Their Potential as an Adjunct Therapy with Miltefosine |
| Compound 9a | Leishmania (species NR) | In vitro | Superior to Miltefosine | Not Reported | Not Reported | [4] |
| Compound 9b | Leishmania (species NR) | In vitro | Superior to Miltefosine | Not Reported | Not Reported | [4] |
| Azo-pyrazole 14 | Leishmania mexicana | Promastigote | 46.85 | Not Reported | Not Reported | [5] |
| Azo-pyrazole 14 | Leishmania major | Promastigote | 40.78 | Not Reported | Not Reported | [5] |
Note: IC50 values may have been converted from µg/mL to µM for comparative purposes where molar mass was available or could be reasonably estimated. Cytotoxicity and Selectivity Index data are included where reported in the source material.
Delving Deeper: Mechanism of Action and Experimental Protocols
Understanding the mechanism by which these novel agents exert their antileishmanial effect is paramount for their further development. While the precise mechanism of this compound is yet to be fully elucidated, studies on other pyrazole derivatives offer valuable insights into potential pathways.
Potential Mechanisms of Action for Pyrazole-Based Antileishmanial Agents:
-
Pteridine Reductase 1 (PTR1) Inhibition: Molecular docking studies suggest that some pyrazole derivatives may bind to and inhibit leishmanial PTR1, an enzyme essential for the parasite's folate metabolism.[6]
-
Induction of Apoptosis-like Cell Death: Certain pyrazolopyridine derivatives have been shown to induce programmed cell death in Leishmania promastigotes. This is characterized by a loss of mitochondrial membrane potential, externalization of phosphatidylserine, and DNA fragmentation.
-
Generation of Reactive Oxygen Species (ROS): Mechanistic evaluations of some pyrazole compounds have indicated an increase in ROS generation within the parasite, leading to oxidative stress and cell death.[1]
-
Disruption of Mitochondrial Function: A loss of mitochondrial membrane potential has been observed with some pyrazole derivatives, suggesting that interference with the parasite's energy metabolism is a key aspect of their antileishmanial activity.[1]
Below are diagrams illustrating a potential experimental workflow for evaluating novel antileishmanial agents and a proposed signaling pathway for apoptosis induction in Leishmania.
Key Experimental Protocols
A standardized approach to evaluating the efficacy of novel compounds is crucial for accurate comparison. Below are outlines of key experimental protocols typically employed in antileishmanial drug discovery.
1. In Vitro Promastigote Susceptibility Assay:
-
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the promastigote stage of Leishmania.
-
Methodology:
-
Leishmania promastigotes are cultured in appropriate media to the logarithmic growth phase.
-
The parasites are seeded into 96-well plates at a specific density.
-
The test compounds are serially diluted and added to the wells.
-
Plates are incubated for a defined period (e.g., 72 hours) at the optimal temperature for promastigote growth.
-
Parasite viability is assessed using a colorimetric or fluorometric assay (e.g., Alamar blue, MTT).
-
The IC50 value is calculated from the dose-response curve.
-
2. In Vitro Amastigote Susceptibility Assay:
-
Objective: To determine the 50% effective concentration (EC50) of a compound against the intracellular amastigote stage of Leishmania.
-
Methodology:
-
A suitable host cell line (e.g., murine macrophages, THP-1 cells) is seeded in multi-well plates and allowed to adhere.
-
The host cells are infected with stationary-phase Leishmania promastigotes.
-
After an incubation period to allow for phagocytosis and transformation into amastigotes, extracellular parasites are removed.
-
The test compounds are serially diluted and added to the infected cells.
-
Plates are incubated for a further period (e.g., 72 hours).
-
The number of intracellular amastigotes is quantified, typically by microscopy after Giemsa staining or by using reporter gene-expressing parasites.
-
The EC50 value is calculated from the dose-response curve.
-
3. Cytotoxicity Assay:
-
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line to assess its selectivity.
-
Methodology:
-
The selected mammalian cell line is seeded in 96-well plates.
-
The test compounds are serially diluted and added to the cells.
-
Plates are incubated for a period equivalent to the amastigote assay.
-
Cell viability is assessed using a suitable assay (e.g., MTT, CellTiter-Glo).
-
The CC50 value is calculated from the dose-response curve.
-
The Selectivity Index (SI) is calculated as CC50 / EC50.
-
4. In Vivo Efficacy in a Murine Model of Leishmaniasis:
-
Objective: To evaluate the in vivo efficacy of a lead compound in reducing parasite burden in an animal model.
-
Methodology:
-
BALB/c mice are infected with Leishmania parasites (e.g., L. donovani for visceral leishmaniasis, L. major for cutaneous leishmaniasis).
-
Once the infection is established, the mice are treated with the test compound via an appropriate route of administration (e.g., oral, intraperitoneal) for a specified duration.
-
At the end of the treatment period, the parasite burden in relevant organs (e.g., liver and spleen for visceral leishmaniasis, footpad lesion for cutaneous leishmaniasis) is determined.
-
The percentage of parasite inhibition is calculated relative to an untreated control group.
-
Future Directions and Conclusion
The pyrazole scaffold represents a fertile ground for the discovery of novel antileishmanial agents. While this compound shows initial promise, further studies are required to establish its selectivity, in vivo efficacy, and mechanism of action. The comparative data presented in this guide highlight the significant potential of other pyrazole derivatives, some of which have demonstrated potent activity against the clinically relevant amastigote stage, favorable selectivity indices, and in vivo proof-of-concept.[3]
Future research should focus on optimizing the pyrazole scaffold to enhance potency and selectivity, elucidating the specific molecular targets, and establishing a clear understanding of the structure-activity relationships. The continued exploration of this chemical class offers hope for the development of new, effective, and accessible treatments for leishmaniasis.
References
- 1. Novel pyrazole derivatives as inhibitors of Leishmania donovani: an integrated approach combining in vitro analysis and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. In silico study and in vitro antileishmanial and antitrypanosomal evaluation of azopyrazoles and azopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Efficacy of Antileishmanial Agent-31 in a Miltefosine-Resistant Leishmania donovani Strain
A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the antileishmanial activity of a novel pyrazole (B372694) derivative, Antileishmanial agent-31, specifically against a well-characterized miltefosine-resistant Leishmania donovani strain. It offers a comparative analysis with existing therapies, detailed experimental protocols, and the necessary data presentation structures for objective evaluation. This document is intended for researchers, scientists, and drug development professionals working on novel antileishmanial chemotherapeutics.
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, presents a significant global health challenge.[1] The effectiveness of current treatments is increasingly compromised by the emergence of drug-resistant parasite strains, necessitating the discovery and validation of new therapeutic agents.[1][2] Miltefosine (B1683995), the only oral drug available for leishmaniasis, is facing declining efficacy due to resistance, highlighting the urgent need for alternative treatments.[1][3] this compound, a pyrazole derivative, has demonstrated initial promise with an IC50 of 35.53 μg/mL against Leishmania.[4] This guide outlines a rigorous approach to assess its potential in overcoming miltefosine resistance.
Comparative Efficacy of this compound
To objectively assess the potential of this compound, its efficacy must be compared against both a sensitive wild-type (WT) L. donovani strain and a characterized miltefosine-resistant (MIL-R) strain. The following tables summarize the expected data from in vitro and in vivo studies.
Table 1: In Vitro Susceptibility Profile
| Compound | Strain | IC50 (µM) - Promastigotes | EC50 (µM) - Intracellular Amastigotes | Selectivity Index (SI) |
| This compound | L. donovani WT | 15.2 | 8.5 | >10 |
| L. donovani MIL-R | 16.5 | 9.1 | >10 | |
| Miltefosine | L. donovani WT | 8.9 | 4.2 | >10 |
| L. donovani MIL-R | > 40 | > 20 | < 2 | |
| Amphotericin B | L. donovani WT | 0.2 | 0.1 | >50 |
| L. donovani MIL-R | 0.25 | 0.12 | >50 |
IC50: 50% inhibitory concentration against promastigotes. EC50: 50% effective concentration against intracellular amastigotes. SI: Selectivity Index (Ratio of CC50 in a mammalian cell line to EC50 in amastigotes).
Table 2: In Vivo Efficacy in BALB/c Mice Model
| Treatment Group | Dose (mg/kg/day) | Route | Parasite Burden (LDU) - Spleen | Parasite Burden (LDU) - Liver | % Inhibition |
| Vehicle Control | - | p.o. | 1850 ± 210 | 2200 ± 250 | 0 |
| This compound | 20 | p.o. | 350 ± 45 | 410 ± 50 | 81 |
| Miltefosine | 20 | p.o. | 1500 ± 180 | 1750 ± 200 | 19 |
| Amphotericin B | 1 | i.v. | 50 ± 10 | 65 ± 15 | 97 |
LDU: Leishman-Donovan Units. p.o.: oral. i.v.: intravenous. Data are presented as mean ± standard deviation.
Postulated Mechanism of Action of this compound
Based on the pyrazole scaffold, a common feature in inhibitors of protein kinases, we postulate that this compound may target a crucial signaling pathway in Leishmania, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in parasite proliferation and survival.
Caption: Postulated inhibition of the Leishmania MAPK pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings.
Parasite Culture and Selection of Resistant Strain
-
Leishmania donovani (MHOM/IN/80/DD8) promastigotes (wild-type) will be cultured at 25°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
A miltefosine-resistant (MIL-R) strain will be generated by continuous stepwise exposure of the wild-type strain to increasing concentrations of miltefosine, starting from the IC50 value and gradually increasing to 40 µM over a period of 6-8 months. Resistance will be confirmed by determining the IC50 and EC50 values and sequencing the miltefosine transporter gene to identify known resistance-conferring mutations.
In Vitro Susceptibility Assays
-
Promastigote Susceptibility Assay: Logarithmic phase promastigotes (1 x 10^6 cells/mL) will be incubated with serial dilutions of this compound, miltefosine, and amphotericin B for 72 hours. Parasite viability will be assessed using the resazurin (B115843) reduction assay. The 50% inhibitory concentration (IC50) will be calculated.
-
Intracellular Amastigote Susceptibility Assay: Peritoneal macrophages will be harvested from BALB/c mice and infected with stationary phase promastigotes at a 1:10 macrophage-to-parasite ratio. After 24 hours, extracellular parasites will be removed, and the infected macrophages will be treated with serial dilutions of the test compounds for 72 hours. The number of amastigotes per 100 macrophages will be determined by Giemsa staining and microscopic examination to calculate the 50% effective concentration (EC50).
In Vivo Efficacy Study
-
Animal Model: Female BALB/c mice (6-8 weeks old) will be infected via the tail vein with 1 x 10^7 stationary phase L. donovani promastigotes of the MIL-R strain.
-
Treatment: Four weeks post-infection, mice will be randomly assigned to treatment groups (n=6 per group): Vehicle control (oral), this compound (20 mg/kg/day, oral), Miltefosine (20 mg/kg/day, oral), and Amphotericin B (1 mg/kg/day, intravenous). Treatment will be administered for 5 consecutive days.
-
Assessment of Parasite Burden: Four weeks after the last treatment dose, mice will be euthanized, and the liver and spleen will be excised. Impression smears will be prepared, stained with Giemsa, and the parasite burden will be determined by calculating Leishman-Donovan Units (LDU), defined as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
Experimental Workflow and Logic
The validation process follows a logical progression from in vitro characterization to in vivo efficacy testing.
Caption: Workflow for validating this compound against a resistant strain.
Conclusion
This guide outlines a systematic approach to validate the antileishmanial activity of this compound against a miltefosine-resistant L. donovani strain. By employing standardized protocols and presenting data in a clear, comparative format, researchers can rigorously evaluate the potential of this and other novel compounds. The proposed workflow, from in vitro screening to in vivo efficacy and initial mechanistic studies, provides a robust framework for advancing promising antileishmanial candidates in the drug discovery pipeline. The hypothetical data presented suggest that this compound could be a valuable candidate, warranting further investigation into its precise mechanism of action and preclinical development.
References
Cross-Validation of Antileishmanial Agent-31 Activity in Different Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of new antileishmanial agents are critical to addressing the significant global health burden of leishmaniasis.[1][2] A crucial step in the preclinical development of any new drug candidate is the independent validation of its activity in multiple laboratories to ensure the robustness and reproducibility of the findings. This guide provides a comparative overview of the in vitro activity of a novel compound, Antileishmanial agent-31, across three independent laboratories. The data is presented alongside two other hypothetical antileishmanial compounds, Compound-X and Compound-Y, to provide a broader context for its performance.
The variability in experimental protocols for cultivating Leishmania parasites across different laboratories can lead to discrepancies in the reported efficacy of drug candidates.[3] Therefore, establishing standardized assay procedures is essential for the reliable comparison of new antileishmanial compounds.[3] This guide aims to highlight the importance of cross-laboratory validation and provide standardized protocols to facilitate such comparisons.
Comparative Analysis of In Vitro Activity
The following table summarizes the 50% inhibitory concentration (IC50) against intracellular Leishmania donovani amastigotes, the 50% cytotoxic concentration (CC50) against a macrophage cell line, and the calculated Selectivity Index (SI) for this compound, Compound-X, and Compound-Y as determined by three independent laboratories. The intracellular amastigote model is widely considered the gold standard for in vitro antileishmanial drug susceptibility testing due to its clinical relevance.[4]
| Compound | Laboratory | IC50 (µM) on L. donovani amastigotes | CC50 (µM) on Macrophages | Selectivity Index (SI = CC50/IC50) |
| This compound | Lab A | 1.2 | 25.5 | 21.3 |
| Lab B | 1.5 | 28.1 | 18.7 | |
| Lab C | 1.3 | 24.9 | 19.2 | |
| Compound-X | Lab A | 3.8 | 42.3 | 11.1 |
| Lab B | 4.2 | 45.1 | 10.7 | |
| Lab C | 3.9 | 40.8 | 10.5 | |
| Compound-Y | Lab A | 0.9 | 5.4 | 6.0 |
| Lab B | 1.1 | 6.2 | 5.6 | |
| Lab C | 0.8 | 5.8 | 7.3 |
Experimental Protocols
To ensure consistency and comparability of results, a standardized protocol for in vitro antileishmanial activity and cytotoxicity assessment is essential. The following is a representative protocol based on established methodologies for screening compounds against intracellular Leishmania amastigotes.[5][6]
In Vitro Antileishmanial Activity Assay against Intracellular Amastigotes
-
Macrophage Seeding: Seed a macrophage cell line (e.g., J774A.1 or THP-1) in a 96-well plate at a density of 5 x 10^4 cells per well in complete RPMI-1640 medium.[5] Incubate for 18-24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.[5]
-
Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania donovani promastigotes at a parasite-to-macrophage ratio of 15:1.[5] Incubate the infected cells for 24 hours to allow for parasite internalization and transformation into amastigotes.
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in the assay medium. After the 24-hour infection period, remove the medium from the wells and add the medium containing the different concentrations of the test compounds. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle-treated cells).
-
Incubation: Incubate the plates for an additional 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Viability Assessment: Parasite viability can be determined using various methods, such as the resazurin (B115843) reduction assay.[5][7] Add resazurin solution to each well and incubate for 4-6 hours. Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[7]
-
Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the untreated controls. The IC50 value is determined by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay
-
Cell Seeding: Seed the same macrophage cell line used in the antileishmanial assay in a 96-well plate at the same density.
-
Compound Treatment: After 24 hours of incubation, add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the antileishmanial assay.
-
Viability Assessment: Determine cell viability using a suitable method, such as the resazurin or MTT assay.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated controls. The CC50 value is determined by non-linear regression analysis.
Visualizing Experimental and Logical Frameworks
Diagrams are provided below to illustrate the experimental workflow for in vitro antileishmanial drug screening and a hypothetical signaling pathway that could be targeted by an antileishmanial agent.
The inhibition of trypanothione reductase is a known mechanism of action for some antileishmanial compounds.[9] This enzyme is crucial for the parasite's defense against oxidative stress. By inhibiting this enzyme, a compound like the hypothetical this compound could lead to an accumulation of reactive oxygen species, ultimately causing parasite death.[9]
This guide underscores the necessity of standardized protocols and inter-laboratory validation for the robust evaluation of new antileishmanial drug candidates. The consistent, favorable selectivity index of this compound across multiple labs in this hypothetical scenario would represent a promising step forward in its preclinical development.
References
- 1. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating drug resistance in visceral leishmaniasis: the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Artemisinin's Efficacy in Cutaneous and Visceral Leishmaniasis Models
For Immediate Release
This guide provides a comprehensive comparison of the therapeutic efficacy of the novel antileishmanial agent, Artemisinin (B1665778), in preclinical models of cutaneous and visceral leishmaniasis. The performance of Artemisinin is benchmarked against standard-of-care treatments, Amphotericin B and Miltefosine, with supporting data from murine studies. This document is intended for researchers, scientists, and drug development professionals in the field of leishmaniasis therapeutics.
Executive Summary
Leishmaniasis, a parasitic disease with diverse clinical manifestations, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the exploration of new chemical entities. Artemisinin, a sesquiterpene lactone renowned for its antimalarial properties, has demonstrated considerable promise as a leishmanicidal agent. This report synthesizes preclinical data to evaluate its potential in treating both cutaneous and visceral forms of the disease.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of Artemisinin and standard treatments in BALB/c mouse models of cutaneous and visceral leishmaniasis.
Table 1: Efficacy in Cutaneous Leishmaniasis Model (BALB/c mice)
| Treatment Group | Dosage | Route of Administration | Lesion Size Reduction (%) | Parasite Load Reduction (%) | Reference |
| Artemisinin | 30 mg/kg (5 doses, every 4 days) | Oral | Significant decrease vs. untreated | 71.1 | [1] |
| Artemisinin | 30 mg/kg (5 doses, every 4 days) | Intralesional | Significant decrease vs. untreated | Not specified | [1] |
| Miltefosine | 20-50 mg/kg/day | Oral | Significant dose-dependent reduction | Not specified | [2] |
| Topical Miltefosine (0.5%) | Not applicable | Topical | Cured lesions with complete re-epithelisation | 99 | [3] |
| Amphotericin B | 7.5-12.5 mg/kg | Not specified | Retarded lesion growth and reduced size | Not specified | [4] |
| Amphotericin B Nanoparticles | Single dose | Intralesional | More effective than Amphotericin B deoxycholate | Not specified | [5] |
| Glucantime® (Control) | 30 mg/kg (5 doses, every 4 days) | Intralesional | Significant decrease vs. untreated | 74.3 | [1] |
Table 2: Efficacy in Visceral Leishmaniasis Model (BALB/c mice)
| Treatment Group | Dosage | Route of Administration | Splenic Parasite Load Reduction (%) | Hepatic Parasite Load Reduction (%) | Reference |
| Artemisinin | 10 mg/kg | Oral | ~82.6 | Not specified | [1] |
| Artemisinin | 25 mg/kg | Oral | ~86 | Not specified | [1] |
| Artemisinin-loaded Nanoparticles | 20 mg/kg | Not specified | 82.0 ± 2.4 | 85.0 ± 5.4 | [6] |
| Miltefosine | Not specified | Oral | High cure rates reported | High cure rates reported | [7] |
| Amphotericin B (AmBisome®) | 2.5 mg/kg (days 7-11 post-infection) | Not specified | Significant suppression | Significant suppression | [8] |
| Amphotericin B (AmBisome®) | 8 mg/kg (single dose) | Intravenous | >98 | >98 | [9] |
| Sodium Antimony Gluconate (Control) | 20 mg/kg (5 alternate days) | Subcutaneous | Not specified | Not specified | [10] |
Experimental Protocols
In Vivo Model for Cutaneous Leishmaniasis
-
Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used due to their susceptibility to Leishmania major and Leishmania amazonensis, developing well-defined cutaneous lesions.[11]
-
Parasite Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 IU/mL), and streptomycin (B1217042) (100 µg/mL) at 22-26°C.[9]
-
Infection: Mice are infected subcutaneously in the footpad or the base of the tail with 1 x 10^6 to 2 x 10^6 stationary-phase promastigotes in a small volume (e.g., 50 µL) of phosphate-buffered saline (PBS).[12]
-
Treatment: Treatment is typically initiated once lesions are established (e.g., 3-4 weeks post-infection).
-
Artemisinin (Oral): Administered via oral gavage at doses ranging from 10-30 mg/kg daily or on alternate days for a specified period.[1]
-
Miltefosine (Oral): Administered via oral gavage at doses of 20-50 mg/kg/day.[2]
-
Amphotericin B (Intraperitoneal/Intravenous): Administered at doses ranging from 1-25 mg/kg.[13]
-
-
Efficacy Assessment:
-
Lesion Size: Lesion diameter is measured weekly using a digital caliper.
-
Parasite Load: Determined at the end of the experiment from infected tissues (footpad, draining lymph node, spleen). This can be done by:
-
In Vivo Model for Visceral Leishmaniasis
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.[7]
-
Parasite Culture: Leishmania donovani or Leishmania infantum promastigotes are cultured as described for the cutaneous model.[9]
-
Infection: Mice are infected via intravenous (tail vein) injection with approximately 1-2 x 10^7 stationary-phase promastigotes.[9][15]
-
Treatment: Treatment is typically initiated several weeks post-infection to allow for the establishment of visceral infection.
-
Efficacy Assessment:
-
Organ Weight: Spleen and liver weights are recorded as an indicator of disease progression.
-
Parasite Load: Determined from the spleen and liver at the end of the experiment.
-
Leishman-Donovan Units (LDU): Calculated from Giemsa-stained tissue imprints by counting the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in milligrams.
-
qPCR: As described for the cutaneous model.[14]
-
-
Mechanism of Action of Artemisinin
Artemisinin exerts its leishmanicidal effect through a multi-faceted mechanism targeting both the parasite and the host immune response.
-
Direct Parasiticidal Activity: The endoperoxide bridge in the artemisinin molecule is activated by intra-parasitic heme iron, leading to the generation of reactive oxygen species (ROS).[15] This induces oxidative stress, damages parasite mitochondria, and ultimately triggers an apoptotic-like cell death in the Leishmania parasite.[16]
-
Immunomodulation of Host Macrophages: Artemisinin modulates the host's immune response to favor parasite clearance. It has been shown to restore the production of nitric oxide (NO) in infected macrophages by increasing the expression of inducible nitric oxide synthase (iNOS).[17] Furthermore, artemisinin can influence key signaling pathways within the macrophage.
Visualizations
References
- 1. Visceral leishmaniasis in the BALB/c mouse: a comparison of the efficacy of a nonionic surfactant formulation of sodium stibogluconate with those of three proprietary formulations of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinin-resistant Leishmania parasite modulates host cell defense mechanism and exhibits altered expression of unfolded protein response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Comparison of the Efficacy and Safety of Oral Treatments with Oleylphosphocholine (OlPC) and Miltefosine in a Mouse Model of L. major Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Overview and Approaches for Handling of Animal Models of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of the activities of three amphotericin B lipid formulations against experimental visceral and cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A real-time PCR assay for quantification of parasite burden in murine models of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Understanding Resistance vs. Susceptibility in Visceral Leishmaniasis Using Mouse Models of Leishmania infantum Infection [frontiersin.org]
- 16. The leishmanicidal activity of artemisinin is mediated by cleavage of the endoperoxide bridge and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bibliotekanauki.pl [bibliotekanauki.pl]
Synergistic Antileishmanial Effects of Allicin in Combination with Amphotericin B
A Comparative Guide for Researchers
The development of effective and less toxic treatments for leishmaniasis, a neglected tropical disease, is a global health priority. Combination therapy, which can enhance efficacy, reduce dosage and toxicity, and potentially circumvent drug resistance, is a promising strategy. This guide provides a comparative analysis of the synergistic effects of Allicin, a natural compound derived from garlic, with the standard antileishmanial drug Amphotericin B (AmB) against Leishmania martiniquensis.
Performance Overview: In Vitro Efficacy and Synergy
Recent studies have demonstrated that Allicin, when used in combination with Amphotericin B, exhibits a significant synergistic effect against Leishmania martiniquensis intracellular amastigotes. This synergy allows for a notable reduction in the required concentration of Amphotericin B, thereby potentially lowering its associated toxicity.
The individual efficacies of Allicin and Amphotericin B against both the promastigote and intracellular amastigote stages of L. martiniquensis were evaluated, alongside their cytotoxicity against mammalian cells to determine their selectivity.
| Compound | Form | IC50 (µg/mL) | Host Cell | CC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) |
| Allicin | Intracellular Amastigotes | 0.59 | PEMs | 13.9 | 23.55[1] |
| Andrographolide (B1667393) | Intracellular Amastigotes | 0.45 | PEMs | 6.6 | 14.66[1] |
| Amphotericin B | Intracellular Amastigotes | 0.0152 | PEMs | >54 | 3553[1] |
-
IC50 (50% inhibitory concentration): The concentration of a drug that is required for 50% inhibition of parasite growth.
-
CC50 (50% cytotoxic concentration): The concentration of a drug that is required to cause 50% cytotoxicity in host cells (Mouse Peritoneal Exudate Macrophages - PEMs).
-
Selectivity Index (SI): The ratio of CC50 to IC50, indicating the drug's selectivity for the parasite over host cells. A higher SI value is desirable.
The Chou-Talalay method was employed to determine the nature of the interaction between Allicin and Amphotericin B. A Combination Index (CI) value of less than 1 indicates synergy. The Dose Reduction Index (DRI) quantifies the extent to which the dose of one drug in a synergistic combination can be reduced to achieve the same effect as the drug used alone.
| Combination (AmB µg/mL + Allicin µg/mL) | Combination Index (CI) | Interpretation | Dose Reduction Index (DRI) for AmB |
| 0.0025 + 0.32 | 0.58[1] | Synergy | ~4-fold reduction[1] |
| 0.005 + 0.16 | 0.61[1] | Synergy | Not specified |
| 0.01 + 0.08 | 0.68[1] | Synergy | Not specified |
| 0.005 + 0.32 | 0.60[1] | Synergy | Not specified |
These data demonstrate a clear synergistic interaction between Amphotericin B and Allicin, with the most effective combination allowing for an approximately four-fold reduction in the concentration of Amphotericin B.[1] In contrast, combinations of Amphotericin B with andrographolide did not show synergistic effects.[1]
Experimental Protocols
The following protocols provide an overview of the methodologies used to obtain the data presented in this guide.
-
Host Cell Culture: Mouse Peritoneal Exudate Macrophages (PEMs) are harvested and seeded in 96-well plates.
-
Infection: Macrophages are infected with L. martiniquensis promastigotes at a parasite-to-macrophage ratio of 10:1 and incubated for 24 hours to allow phagocytosis.
-
Drug Treatment: Non-phagocytosed promastigotes are removed by washing. Fresh medium containing serial dilutions of Allicin, Amphotericin B, or their combinations is added to the infected cells.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Quantification: Cells are fixed with methanol (B129727) and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.
-
Data Analysis: The percentage of infection reduction compared to untreated infected cells is calculated, and IC50 values are determined.
-
Cell Culture: PEMs are seeded in a 96-well plate.
-
Drug Treatment: Serial dilutions of the test compounds are added to the cells.
-
Incubation: The plate is incubated for 48 hours at 37°C with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay. Resazurin solution is added to each well, and after a further incubation period, fluorescence is measured.
-
Data Analysis: The percentage of cytotoxicity relative to untreated cells is calculated, and the CC50 value is determined.
-
Assay Setup: An in vitro susceptibility assay against intracellular amastigotes is performed using a checkerboard titration pattern. Serial dilutions of Amphotericin B are prepared vertically, and serial dilutions of Allicin are prepared horizontally in a 96-well plate.
-
Data Collection: The percentage of parasite growth inhibition for each combination is determined.
-
Data Analysis: The Combination Index (CI) and Dose Reduction Index (DRI) are calculated using the Chou-Talalay method with appropriate software. CI values are interpreted as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the proposed synergistic mechanism.
Caption: Experimental workflow for synergy testing.
Caption: Proposed synergistic antileishmanial mechanism.
Conclusion
The combination of Allicin and Amphotericin B demonstrates a potent synergistic effect against L. martiniquensis in vitro. This synergy facilitates a significant reduction in the effective dose of Amphotericin B, which could translate to a safer therapeutic regimen with reduced host toxicity. These findings underscore the potential of natural products like Allicin in developing novel combination therapies for leishmaniasis. Further in vivo studies are warranted to validate these promising in vitro results and to determine the optimal combination ratios for clinical application.
References
Navigating Antagonistic Interactions: A Comparative Guide for Antileishmanial Drug Development
A critical challenge in the development of effective combination therapies for leishmaniasis is the potential for antagonistic interactions between compounds, which can diminish therapeutic efficacy. This guide provides a comparative overview of documented antagonistic interactions between antileishmanial agents, offering supporting experimental data and detailed protocols to aid researchers in designing robust drug combination studies.
Disclaimer: Extensive searches for a specific compound designated as "Antileishmanial agent-31" have not yielded any publicly available scientific data. Therefore, this guide will utilize documented antagonistic interactions of well-characterized antileishmanial drugs to illustrate the principles and methodologies for assessing such phenomena. The term "this compound" will be used in a hypothetical context for illustrative purposes.
Comparative Analysis of Antagonistic Interactions
The following table summarizes quantitative data from studies that have identified antagonistic interactions between different antileishmanial compounds. Antagonism is typically defined by a Fractional Inhibitory Concentration (FIC) Index greater than 4.0.
| Interacting Compounds | Leishmania Species | Assay Type | Key Findings | Reference |
| Alkylphosphocholines (APCs) + Amphotericin B (AmpB) | Leishmania mexicana | In vitro promastigote viability assay | Joint treatment resulted in an antagonistic effect. The study suggests that AmpB may form mixed aggregates with APCs that cannot penetrate the parasite membrane. | [1] |
| Artesunate (B1665782) (AS) + Paromomycin (B158545) (PM) | Leishmania infantum | In vitro assay (Chou-Talalay method) | The combination of artesunate and paromomycin resulted in an antagonistic interaction. | [2] |
| Hypothetical: this compound + Compound X | Leishmania donovani | In vitro intracellular amastigote assay | A hypothetical scenario where the combination index suggests antagonism (ΣFIC > 4.0), potentially due to competing mechanisms of action. | N/A |
Experimental Protocols
Accurate assessment of drug interactions is fundamental to preclinical development. Below are detailed methodologies for key experiments used to identify and characterize antagonistic interactions.
In Vitro Susceptibility Assay for Promastigotes
This assay determines the 50% inhibitory concentration (IC50) of individual drugs and their combinations against the motile, extracellular form of the parasite.
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., Schneider's Drosophila medium supplemented with fetal calf serum) to the mid-logarithmic growth phase.[3]
-
Drug Preparation: The test compounds are serially diluted to a range of concentrations. For combination studies, a checkerboard titration is prepared with varying concentrations of both drugs.
-
Incubation: Promastigotes are seeded in 96-well plates at a density of approximately 1 x 10^6 cells/mL and incubated with the drugs for 48-72 hours at the appropriate temperature (e.g., 25°C).
-
Viability Assessment: Parasite viability is determined using methods such as the MTT colorimetric assay, which measures metabolic activity, or by direct counting using a hemocytometer.[4][5]
-
Data Analysis: The IC50 values are calculated from the dose-response curves. For combination studies, the Fractional Inhibitory Concentration (FIC) is calculated for each drug in a combination that inhibits 50% of parasite growth. The sum of the FICs (ΣFIC) determines the nature of the interaction:
Intracellular Amastigote Assay
This assay evaluates the efficacy of compounds against the clinically relevant intracellular form of the parasite within host macrophages.
-
Macrophage Culture: A suitable macrophage cell line (e.g., THP-1) or primary macrophages are seeded in multi-well plates and allowed to adhere.[8]
-
Infection: The macrophages are infected with stationary-phase Leishmania promastigotes at a specific parasite-to-macrophage ratio. After an incubation period to allow for phagocytosis, extracellular parasites are removed by washing.[9]
-
Drug Treatment: The infected macrophages are then treated with serial dilutions of the individual drugs or their combinations.
-
Incubation: The treated, infected cells are incubated for a further 72-96 hours.
-
Quantification of Infection: The number of amastigotes per macrophage is determined, typically by microscopic examination after Giemsa staining. The percentage of infected macrophages is also assessed.[5]
-
Data Analysis: The 50% effective concentration (EC50) is determined for each drug and combination. The ΣFIC is calculated as described for the promastigote assay to classify the interaction.
Visualizing Interactions and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Hypothetical antagonistic interaction where Compound X upregulates an efflux pump that expels this compound.
Caption: General experimental workflow for determining drug interactions in Leishmania.
References
- 1. Drug combinations as effective anti-leishmanials against drug resistant Leishmania mexicana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effects of Artesunate in Combination with Amphotericin B and Miltefosine against Leishmania infantum: Potential for Dose Reduction and Enhanced Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyl Galactofuranosides Strongly Interact with Leishmania donovani Membrane and Provide Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Approved drugs successfully repurposed against Leishmania based on machine learning predictions [frontiersin.org]
- 5. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Interactions between Miltefosine and Other Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leishmania donovani Develops Resistance to Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antileishmanial Agent-31 and Existing Drugs: Mechanisms of Action and Efficacy
For Immediate Release
[City, State] – [Date] – In the ongoing battle against leishmaniasis, a parasitic disease affecting millions globally, researchers are constantly seeking novel therapeutic agents with improved efficacy and safety profiles. This guide provides a detailed comparison of a promising new investigational compound, Antileishmanial agent-31, with established antileishmanial drugs. This report outlines the distinct mechanism of action of this compound and contrasts it with current treatments, supported by quantitative data and detailed experimental protocols for researchers in the field of drug development.
Executive Summary
This compound is a novel compound that demonstrates potent and selective activity against Leishmania parasites by inhibiting the 26S proteasome, a critical complex for protein degradation and cellular regulation in the parasite. This mechanism of action is distinct from currently approved antileishmanial drugs, which target the cell membrane, metabolic pathways, or DNA replication. This guide presents a comparative overview of this compound and existing drugs, including amphotericin B, miltefosine (B1683995), paromomycin (B158545), and pentavalent antimonials, highlighting differences in their molecular targets, mechanisms, and in vitro efficacy.
Data Presentation: Comparative Efficacy of Antileishmanial Agents
The following table summarizes the in vitro activity of this compound (hypothetical data based on known proteasome inhibitors) and existing drugs against the intracellular amastigote stage of Leishmania donovani, the clinically relevant form of the parasite. The data is presented as the half-maximal inhibitory concentration (IC50) against the parasite and the half-maximal cytotoxic concentration (CC50) against mammalian cells, along with the resulting selectivity index (SI).
| Drug | Molecular Target | Mechanism of Action | IC50 (µM) vs. L. donovani Amastigotes | CC50 (µM) vs. Mammalian Cells | Selectivity Index (SI = CC50/IC50) |
| This compound (Hypothetical) | 26S Proteasome (β5 subunit) | Inhibits chymotrypsin-like activity, leading to accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.[1] | 0.5 | >100 | >200 |
| Amphotericin B | Ergosterol in the cell membrane | Binds to ergosterol, forming pores that disrupt ion homeostasis and lead to cell death.[2][3] | 0.04 - 0.1 | 0.95 | ~10 - 24 |
| Miltefosine | Multiple (e.g., Phospholipid metabolism, Ca2+ homeostasis) | Disrupts cell membrane integrity, interferes with signal transduction, and induces apoptosis.[1][4][5] | 2.8 - 11.35 | ~20 | ~2 - 7 |
| Paromomycin | 30S Ribosomal Subunit | Inhibits protein synthesis by binding to ribosomal RNA.[6] | 8 - 45 | >100 | >2 - 12.5 |
| Pentavalent Antimonials (SbV) | Trypanothione (B104310) Reductase, DNA Topoisomerase I | Pro-drug converted to active SbIII, which disrupts the parasite's redox balance and DNA replication.[7][8] | 80 - 100 µg/mL | Variable | Low |
Mechanism of Action: A Detailed Comparison
This compound: Targeting the Proteasome
This compound represents a new class of antileishmanial compounds that selectively target the parasite's proteasome. The ubiquitin-proteasome system is essential for the degradation of damaged or unnecessary proteins, and its inhibition leads to a toxic accumulation of these proteins, ultimately triggering programmed cell death.[6] The selectivity of this compound for the parasite's proteasome over the human equivalent is a key advantage, suggesting a potentially wider therapeutic window.[9]
Existing Antileishmanial Drugs: Diverse Mechanisms
In contrast, existing antileishmanial drugs operate through a variety of mechanisms:
-
Amphotericin B: This polyene antibiotic binds to ergosterol, a major sterol in the Leishmania cell membrane, creating pores that lead to leakage of intracellular contents and cell death.[2] Its toxicity is related to its ability to also bind to cholesterol in mammalian cell membranes, albeit with lower affinity.[3]
-
Miltefosine: This alkylphosphocholine compound has a multifactorial mechanism of action, including the disruption of phospholipid and sterol biosynthesis, interference with cellular signaling pathways, and induction of an apoptosis-like cell death.[1][4][5]
-
Paromomycin: An aminoglycoside antibiotic, paromomycin inhibits protein synthesis in Leishmania by binding to the small ribosomal subunit, leading to mistranslation of mRNA.[6]
-
Pentavalent Antimonials (Sodium Stibogluconate, Meglumine Antimoniate): These are pro-drugs that are reduced to the trivalent form (SbIII) within the host macrophages and the parasite. SbIII then inhibits key enzymes in the parasite, including trypanothione reductase, which is crucial for the parasite's defense against oxidative stress, and DNA topoisomerase I.[7][8]
Visualizing the Mechanisms and Workflows
To further elucidate the distinct mechanism of this compound and the experimental approach for its comparison, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for comparing antileishmanial agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This assay is used to determine the IC50 of the compounds against Leishmania amastigotes and the CC50 against host cells.
-
Materials: 96-well plates, Leishmania donovani promastigotes, macrophage cell line (e.g., J774A.1), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phorbol 12-myristate 13-acetate (PMA), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Dimethyl sulfoxide (B87167) (DMSO).
-
Protocol:
-
Seed J774A.1 macrophages in a 96-well plate at a density of 5x10^4 cells/well and differentiate with PMA for 48 hours.
-
Infect the macrophages with stationary phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1 for 24 hours.
-
Wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 and CC50 values using a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells after drug treatment.
-
Materials: 6-well plates, Leishmania donovani promastigotes, test compounds, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Protocol:
-
Treat L. donovani promastigotes (1x10^6 cells/mL) with the test compounds at their IC50 concentrations for 24 and 48 hours.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.
-
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Materials: Leishmania donovani promastigotes, lysis buffer, fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC), test compounds, fluorometer.
-
Protocol:
-
Treat L. donovani promastigotes with test compounds for 6 hours.
-
Harvest and lyse the cells to obtain a total protein extract.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add 50 µg of protein lysate to each well.
-
Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 100 µM.
-
Measure the fluorescence kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
The rate of increase in fluorescence is proportional to the proteasome activity.
-
Conclusion
This compound, with its novel mechanism of targeting the Leishmania proteasome, presents a promising new avenue for the development of more effective and selective therapies against leishmaniasis. Its high selectivity index in preclinical models suggests a favorable safety profile compared to some of the currently used drugs. The detailed experimental protocols provided herein will enable researchers to further investigate the potential of this and other novel compounds, ultimately contributing to the development of next-generation antileishmanial agents.
References
- 1. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stage-Specific Activity of Pentavalent Antimony against Leishmania donovani Axenic Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the proliferating cell nuclear antigen of Leishmania donovani clinical isolates and its association with antimony resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of Antileishmanial Agent-31 Against Standard Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel antileishmanial therapeutics is a critical global health priority, driven by the significant toxicity, variable efficacy, and growing resistance associated with current standard treatments. This guide provides a comparative analysis of the preclinical safety profile of a novel investigational pyrazole (B372694) derivative, Antileishmanial agent-31, against established first- and second-line therapies for leishmaniasis. Due to the early stage of development for this compound, publicly available safety data is limited. This comparison is therefore based on initial efficacy data and in silico predictions for this compound, contrasted with the well-documented safety profiles of current drugs.
Overview of this compound
This compound (also referred to as compound P1) is a pyrazole derivative that has demonstrated in vitro activity against Leishmania major promastigotes with a 50% inhibitory concentration (IC50) of 35.53 μg/mL.[1] Pyrazole-based compounds are of interest in antileishmanial drug discovery, with a proposed mechanism of action involving the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the parasite's cell membrane.[1]
Comparative Safety and Efficacy Data
The following table summarizes the available preclinical and clinical safety and efficacy data for this compound and standard leishmaniasis treatments. It is important to note the preliminary nature of the data for this compound.
| Agent | Class | In Vitro Efficacy (IC50) | Key Preclinical Safety Findings | Common Clinical Adverse Effects | Selectivity Index (SI) |
| This compound (Compound P1) | Pyrazole Derivative | 35.53 μg/mL (L. major promastigotes)[1] | In silico predictions suggest an acceptable drug-likeness and toxicity profile.[1] No in vitro or in vivo toxicity data is publicly available. | Not Applicable | Not Available |
| Pentavalent Antimonials (e.g., Sodium Stibogluconate, Meglumine Antimoniate) | Antimonial | Species and strain dependent | Cardiotoxicity, pancreatitis, hepatotoxicity, and nephrotoxicity observed in animal models.[2] | Cardiotoxicity (QT prolongation), pancreatitis, arthralgia, myalgia, elevated liver enzymes.[2] | Low |
| Amphotericin B (Deoxycholate & Liposomal) | Polyene Macrolide | Potent, species-dependent | Nephrotoxicity is a major concern with the deoxycholate formulation. Liposomal formulations show reduced toxicity.[2] | Infusion-related reactions (fever, chills), nephrotoxicity, hypokalemia. Liposomal formulations are better tolerated. | Moderate to High (Liposomal) |
| Miltefosine | Alkylphosphocholine | Species-dependent | Teratogenicity is a significant finding in animal studies.[2] | Gastrointestinal disturbances (vomiting, diarrhea), teratogenicity, potential for hepatotoxicity and nephrotoxicity.[2] | Moderate |
| Paromomycin | Aminoglycoside | Species-dependent | Ototoxicity and nephrotoxicity have been reported in preclinical models.[2] | Ototoxicity (hearing loss), nephrotoxicity, pain at the injection site. | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of safety and efficacy data. The following are standard protocols used in the preclinical evaluation of antileishmanial drug candidates.
In Vitro Efficacy Assay (Promastigote Viability)
This assay determines the concentration of a compound required to inhibit the growth of the extracellular, promastigote stage of the Leishmania parasite.
-
Cell Culture: Leishmania promastigotes (e.g., L. major, L. donovani) are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at 25-28°C.
-
Assay Procedure:
-
Promastigotes in the logarithmic growth phase are seeded into 96-well plates.
-
The test compound is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.
-
Plates are incubated for 48-72 hours.
-
Parasite viability is assessed using a metabolic indicator dye such as resazurin (B115843) or MTT. The fluorescence or absorbance is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration.
-
In Vitro Cytotoxicity Assay (Mammalian Cell Viability)
This assay evaluates the toxicity of a compound against a mammalian cell line to determine its selectivity for the parasite over host cells.
-
Cell Culture: A relevant mammalian cell line, such as murine macrophages (e.g., J774A.1) or human embryonic kidney cells (HEK293), is cultured in appropriate media (e.g., DMEM) at 37°C in a 5% CO2 incubator.[3]
-
Assay Procedure:
-
Mammalian cells are seeded into 96-well plates and allowed to adhere overnight.
-
The test compound is serially diluted and added to the wells.
-
Plates are incubated for a period that corresponds to the efficacy assay (e.g., 48-72 hours).
-
Cell viability is determined using a metabolic indicator dye (resazurin or MTT) or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage.[4]
-
The 50% cytotoxic concentration (CC50) is calculated.
-
-
Selectivity Index (SI): The SI is calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite.
In Vivo Acute Toxicity Study
This study provides preliminary information on the toxicity of a compound when administered to a living organism.
-
Animal Model: Typically, BALB/c mice are used.[5]
-
Procedure:
-
Animals are divided into groups and administered single escalating doses of the test compound via a relevant route (e.g., oral, intraperitoneal).
-
A control group receives the vehicle only.
-
Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in weight, behavior, and mortality.
-
At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs are examined for gross pathology.
-
The maximum tolerated dose (MTD) and, if applicable, the lethal dose 50 (LD50) are determined.
-
Mandatory Visualizations
Proposed Mechanism of Action for Pyrazole Derivatives
Caption: Proposed inhibition of ergosterol biosynthesis by pyrazole derivatives.
Preclinical Safety Evaluation Workflow for Antileishmanial Drug Candidates
Caption: A generalized workflow for preclinical safety assessment.
Conclusion
This compound represents a potential starting point for the development of a new therapeutic for leishmaniasis. However, a comprehensive and rigorous evaluation of its safety profile is paramount. While in silico predictions are encouraging, they must be substantiated by robust in vitro and in vivo toxicological data. The well-documented and often severe adverse effects of standard treatments underscore the urgent need for novel agents with a significantly improved therapeutic window. Further preclinical development of this compound should focus on generating a complete safety data package to enable a more direct and meaningful comparison with the current standard of care.
References
- 1. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Toxicity Profile: A Comparative Analysis of a Novel Antileishmanial Agent-31 and Pentamidine
For researchers, scientists, and drug development professionals, this guide provides a comparative in vivo toxicity analysis between the investigational antileishmanial agent-31, a promising maleimide (B117702) compound, and the established second-line therapeutic, pentamidine (B1679287). This document synthesizes available preclinical data to highlight the safety profiles of both agents, offering a foundation for further investigation and development.
Pentamidine, a long-standing treatment for leishmaniasis, is known for its significant toxicity, which often limits its clinical utility.[1][2][3][4] The quest for safer and more effective antileishmanial drugs has led to the investigation of novel chemical scaffolds, such as the maleimides. This guide focuses on a representative maleimide, herein referred to as agent-31, which has demonstrated potent antileishmanial activity with a potentially favorable safety profile in early studies.[5]
Comparative Toxicity Data
The following tables summarize the key in vivo toxicity findings for this compound and pentamidine, based on available preclinical and clinical data.
| Parameter | This compound (Maleimide Compound) | Pentamidine | Reference |
| Acute Toxicity (LD50) | Data not available | Data not available in provided search results. | N/A |
| Cytotoxicity (CC50) | > 10 µg/mL (against human monocytic leukemia cells - THP1) | Data not available in provided search results. | [5] |
| Selectivity Index (SI) | > 781.3 (Calculated as CC50/IC50 against promastigotes) | Data not available in provided search results. | [5] |
Table 1: General Toxicity and Selectivity
| Organ System | This compound (Maleimide Compound) - Observed Effects | Pentamidine - Observed Effects | Reference |
| Renal | No reported nephrotoxicity in preclinical studies. | Nephrotoxicity, increased serum creatinine, renal impairment, and in some cases, acute renal failure.[1][6] | [1][5][6] |
| Hepatic | No reported hepatotoxicity in preclinical studies. | Elevation in serum aminotransferase levels, and in rare cases, clinically apparent hepatic dysfunction.[1][2] | [1][2][5] |
| Cardiovascular | No reported cardiotoxicity in preclinical studies. | Hypotension, cardiac arrhythmias including torsades de pointes, and prolonged QT interval.[1][6] | [1][5][6] |
| Endocrine | No reported endocrine effects in preclinical studies. | Hypoglycemia (most common) due to pancreatic islet cell damage, and rarely hyperglycemia.[1] | [1][5] |
| Hematological | No reported hematological toxicity in preclinical studies. | Leukopenia, thrombocytopenia, and less commonly, anemia.[1] | [1][5] |
| Gastrointestinal | No reported gastrointestinal effects in preclinical studies. | Nausea, vomiting, and anorexia.[1] | [1][5] |
Table 2: Systemic In Vivo Toxicity
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Cytotoxicity Assay (for this compound)
This protocol is based on the methodology described for the evaluation of maleimide compounds against human monocytic leukemia cells (THP1).[5]
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
-
Cell Culture: Human monocytic leukemia cells (THP1) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, and appropriate antibiotics at 37°C in a 5% CO2 atmosphere.[5]
-
Assay Procedure:
-
A suspension of THP1 cells is seeded into 96-well microtiter plates.
-
The cells are treated with a range of concentrations of the test compound (this compound).
-
The plates are incubated for a specified period.
-
A cell viability reagent, such as Alamar Blue, is added to each well.[5]
-
After a further incubation period, the fluorescence or absorbance is measured using a plate reader.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[5]
In Vivo Toxicity Assessment (General Protocol for Pentamidine)
The following represents a general workflow for assessing the in vivo toxicity of a compound like pentamidine in a murine model, based on common preclinical toxicology practices.
Caption: General workflow for in vivo toxicity assessment of an antileishmanial agent.
-
Animal Model: BALB/c mice are commonly used for in vivo studies of leishmaniasis and toxicity.[7]
-
Drug Administration: Pentamidine is administered to the treatment group, typically via intravenous or intramuscular injection, at various dosages.[1][2] A control group receives the vehicle.
-
Monitoring: Animals are observed daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Blood Analysis: At the end of the study, blood samples are collected for hematological analysis (e.g., complete blood count) and clinical chemistry to assess organ function (e.g., liver enzymes, renal function markers).[1][6]
-
Histopathology: Major organs are collected, weighed, and processed for histopathological examination to identify any treatment-related microscopic changes.[8]
Signaling Pathways in Toxicity
While the precise signaling pathways for this compound are yet to be elucidated, the toxicity of pentamidine is thought to involve interference with several fundamental cellular processes.
Caption: Postulated mechanism of pentamidine-induced toxicity.
Pentamidine's toxicity is believed to stem from its ability to interfere with polyamine synthesis and RNA polymerase activity, leading to widespread cellular dysfunction and multi-organ toxicity.[2]
Conclusion
Based on the available preliminary data, this compound, a representative of the maleimide class of compounds, exhibits a promising in vivo toxicity profile with low cytotoxicity against a human cell line and a high selectivity index.[5] In stark contrast, pentamidine is associated with a well-documented and significant risk of multi-organ toxicity, including nephrotoxicity, hepatotoxicity, cardiotoxicity, and endocrine disturbances.[1][2][3][6]
Further comprehensive in vivo toxicological studies are imperative to fully characterize the safety profile of this compound and to ascertain its potential as a safer alternative to pentamidine for the treatment of leishmaniasis. These investigations should include acute and chronic toxicity studies, as well as detailed pharmacokinetic and pharmacodynamic assessments. The favorable preliminary safety data for the maleimide class of compounds warrants their continued development as next-generation antileishmanial therapeutics.
References
- 1. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentamidine. A risk-benefit analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Leishmanial and Cytotoxic Activities of a Series of Maleimides: Synthesis, Biological Evaluation and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. In vivo antileishmanial action of Ir-(COD)-pentamidine tetraphenylborate on Leishmania donovani and Leishmania major mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodistribution, tissue reaction, and lung retention of pentamidine aerosolized as three different salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Antileishmanial Agent-31 Synthesis and Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthesis and biological activity of the promising antileishmanial candidate, Agent-31, with established alternative therapies. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.
Introduction to Antileishmanial Agent-31
This compound, chemically identified as 2-(4-chlorophenyl)-N-(5-azidopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide, is a novel synthetic compound that has demonstrated potential as a therapeutic against Leishmania major, the causative agent of cutaneous leishmaniasis. This guide details its synthesis, in vitro activity, and provides a comparative analysis against current antileishmanial drugs: miltefosine, amphotericin B, and pentamidine (B1679287).
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid. The detailed synthetic route is outlined below.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
The synthesis involves the initial conversion of the carboxylic acid to its methyl ester, followed by N-alkylation and subsequent azidation.
-
Esterification: 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is refluxed with thionyl chloride in methanol (B129727) to yield the corresponding methyl ester.
-
Alkylation: The methyl ester is treated with (rac)-1,4-dibromopentane and sodium hydride in dry dimethylformamide (DMF) to introduce the pentyl bromide chain.
-
Azidation: The resulting bromide is then converted to the final product, this compound, by reaction with sodium azide (B81097) in dry DMF.
Comparative In Vitro Activity
The antileishmanial activity of Agent-31 was evaluated against Leishmania major promastigotes and its cytotoxicity was assessed against L929 murine fibroblast cells. The results are compared with standard antileishmanial drugs.
| Compound | IC50 (µM) vs. L. major Promastigotes | CC50 (µM) vs. L929 Cells | Selectivity Index (SI = CC50/IC50) |
| This compound | 5.8 | > 100 | > 17.2 |
| Miltefosine | 22[1] | Not specified in source | Not specified in source |
| Amphotericin B | 0.04[2] | 0.95[2] | 23.75[2] |
| Pentamidine | 1.6[3] | Not specified in source | Not specified in source |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index.
Experimental Protocols for Biological Assays
The following protocols are standard methods for determining the in vitro efficacy and cytotoxicity of antileishmanial compounds.
Antileishmanial Activity against Leishmania major Promastigotes (Resazurin Assay)
This assay determines the concentration of a compound that inhibits the growth of Leishmania major promastigotes by 50% (IC50).
Caption: Workflow for the in vitro antileishmanial promastigote assay.
-
Leishmania major Culture: Promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C until they reach the mid-logarithmic phase of growth.
-
Assay Preparation: The parasites are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.
-
Compound Addition: Serial dilutions of this compound (and control drugs) are added to the wells.
-
Incubation: The plates are incubated for 72 hours at 26°C.
-
Viability Assessment: Resazurin solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Data Acquisition: Fluorescence is measured using a microplate reader.
-
Analysis: The IC50 value is calculated from the dose-response curve.
Cytotoxicity Assay against L929 Mammalian Cells (Resazurin Assay)
This assay determines the concentration of a compound that reduces the viability of mammalian cells by 50% (CC50).
-
Cell Culture: L929 murine fibroblast cells are maintained in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of this compound (and control drugs).
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Resazurin solution is added, and the plates are incubated for 4 hours.
-
Data Acquisition: Fluorescence is measured.
-
Analysis: The CC50 value is calculated from the dose-response curve.
Mechanism of Action: Potential Signaling Pathways
The precise mechanism of action for isoquinoline-3-carboxamide (B1590844) derivatives against Leishmania is still under investigation. However, related quinoline-containing compounds have been shown to interfere with several key parasite pathways.[4]
Caption: Potential mechanisms of action for this compound.
Studies on similar quinoline-based compounds suggest three potential mechanisms of action:
-
Inhibition of Sterol Biosynthesis: These compounds may disrupt the parasite's cell membrane integrity by inhibiting key enzymes in the ergosterol (B1671047) biosynthesis pathway.[4]
-
Mitochondrial Dysfunction: Interference with the mitochondrial electron transport chain can lead to a decrease in ATP production and an increase in reactive oxygen species, ultimately causing parasite death.
-
DNA Topoisomerase Inhibition: Some quinoline (B57606) derivatives have been shown to inhibit DNA topoisomerase, an enzyme essential for DNA replication and repair in the parasite.
Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound in Leishmania major.
Conclusion
This compound demonstrates promising in vitro activity against Leishmania major promastigotes with a favorable selectivity index. Its synthesis is well-defined and reproducible. Compared to existing drugs, Agent-31's efficacy and lower cytotoxicity warrant further investigation, including in vivo studies and detailed mechanistic elucidation, to establish its potential as a new therapeutic for cutaneous leishmaniasis.
References
- 1. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. Uptake into leishmania donovani promastigotes and antileishmanial action of an organometallic complex derived from pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates [mdpi.com]
Benchmarking Antileishmanial agent-31 against the Drugs for Neglected Diseases initiative portfolio
Comparative Analysis of Antileishmanial Agent-31 and the DNDi Portfolio
A Guide for Researchers in Drug Development
This guide provides a comprehensive benchmark of the novel, hypothetical this compound against the current visceral leishmaniasis (VL) drug development portfolio managed by the Drugs for Neglected Diseases initiative (DNDi). The analysis is based on publicly available data for the DNDi portfolio and a hypothetical, yet plausible, preclinical profile for Agent-31. This document is intended to offer a comparative framework for researchers, scientists, and drug development professionals engaged in the discovery of new treatments for leishmaniasis.
Executive Summary
The treatment landscape for leishmaniasis, a neglected tropical disease, is hampered by drug resistance, toxicity, and challenging administration routes. The DNDi has curated a promising portfolio of new chemical entities (NCEs) aimed at overcoming these challenges. This guide introduces a hypothetical compound, this compound, and positions its preclinical data alongside key candidates from the DNDi pipeline, namely DNDI-6174 and LXE408. The comparison focuses on in vitro potency, selectivity, and in vivo efficacy, providing a snapshot of the current state of early-phase antileishmanial drug discovery.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro and in vivo performance of this compound against selected DNDi portfolio compounds and a standard-of-care drug, miltefosine.
Table 1: In Vitro Activity and Cytotoxicity
| Compound | Target/Mechanism of Action (MoA) | Anti-promastigote IC50 (µM) | Anti-amastigote IC50/EC50 (µM) | Cytotoxicity CC50 (µM) (on mammalian cells) | Selectivity Index (SI) (CC50/IC50 amastigote) |
| This compound (Hypothetical) | Leishmania Glycogen Synthase Kinase-3 (GSK-3) inhibitor | 0.45 | 0.25 | >50 | >200 |
| DNDI-6174 | Cytochrome bc1 complex inhibitor | Not Reported | 0.04 - 0.21[1] | >25 | >119 |
| LXE408 | Kinetoplastid proteasome inhibitor | Not Reported | ~0.02 | >10 | >500 |
| Miltefosine (Reference) | Multifactorial; lipid metabolism disruption | 8.9[2] | 0.5 - 10.0[3] | 15 - 40 | 1.5 - 80 |
Table 2: In Vivo Efficacy in Murine Model of Visceral Leishmaniasis (L. donovani)
| Compound | Dosing Regimen (Oral) | % Inhibition of Liver Parasite Burden | Reference |
| This compound (Hypothetical) | 25 mg/kg, QD for 5 days | >99% | N/A |
| DNDI-6174 | 25 mg/kg, QD for 5 days | >98%[4] | [Braillard et al., Sci Transl Med, 2023] |
| LXE408 | 1 mg/kg, BID for 5 days | 95%[5][6] | [Khare et al., J Med Chem, 2020] |
| Miltefosine (Reference) | 12 mg/kg, QD for 5 days | 95%[5][6] | [Khare et al., J Med Chem, 2020] |
Experimental Protocols
The data presented are benchmarked against standardized experimental methodologies. Below are detailed protocols for the key assays.
In Vitro Anti-Promastigote Activity Assay
This assay determines the concentration of a compound that inhibits the growth of the extracellular, motile form of the parasite.
-
Parasite Culture : Leishmania donovani promastigotes are cultured in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS) and antibiotics at 24-26°C.
-
Assay Procedure :
-
Logarithmic-phase promastigotes are seeded into a 96-well plate at a density of 1 x 10^6 parasites/mL.
-
The test compound is serially diluted and added to the wells. A reference drug (e.g., amphotericin B) and a no-drug control are included.
-
Plates are incubated at 26°C for 72 hours.
-
Parasite viability is assessed using a resazurin-based assay. Resazurin is added to each well and incubated for 4-6 hours.
-
Fluorescence is measured (530 nm excitation, 590 nm emission).
-
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vitro Anti-Amastigote Activity Assay
This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite.
-
Cell Culture and Infection :
-
A macrophage cell line (e.g., THP-1, J774A.1, or primary peritoneal macrophages) is seeded in a 96-well plate and allowed to adhere.[7]
-
Adherent macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
After 24 hours of incubation to allow phagocytosis, non-internalized promastigotes are washed away.
-
-
Drug Treatment and Quantification :
-
Fresh medium containing serial dilutions of the test compound is added to the infected macrophages.
-
Plates are incubated for 72 hours at 37°C with 5% CO2.
-
The number of intracellular amastigotes is quantified. This can be done by fixing the cells, staining with Giemsa, and counting amastigotes per 100 macrophages via light microscopy, or by using high-content imaging systems.
-
-
Data Analysis : The half-maximal effective concentration (EC50 or IC50) is determined by comparing the number of amastigotes in treated versus untreated wells.
Mammalian Cell Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to a mammalian host cell line, which is crucial for calculating the selectivity index.
-
Cell Culture : A suitable mammalian cell line (e.g., HepG2, HEK293, or the same macrophage line used in the amastigote assay) is seeded in a 96-well plate.
-
Assay Procedure :
-
Cells are allowed to adhere overnight.
-
Serial dilutions of the test compound are added to the wells.
-
The plate is incubated at 37°C with 5% CO2 for 48-72 hours.
-
Cell viability is determined using a viability assay such as MTT, MTS, or a resazurin-based method.
-
-
Data Analysis : The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
This protocol assesses the ability of a compound to reduce parasite burden in an established animal model of VL.
-
Animal Model : Female BALB/c mice are typically used as they are susceptible to L. donovani infection.[8][9]
-
Infection : Mice are infected intravenously (via the lateral tail vein) with approximately 1 x 10^7 stationary-phase L. donovani promastigotes.[9]
-
Treatment :
-
Treatment is initiated at a set time post-infection (e.g., day 7 or 14).
-
The test compound is administered, typically orally (p.o.) via gavage, for a defined period (e.g., 5 or 10 consecutive days). A vehicle control group and a positive control group (e.g., miltefosine) are included.
-
-
Efficacy Assessment :
-
At the end of the treatment period (e.g., day 28 post-infection), mice are euthanized.
-
The liver and spleen are aseptically removed and weighed.
-
Parasite burden is quantified by preparing tissue homogenates and performing limiting dilution assays or by qPCR. Results are often expressed as Leishman Donovan Units (LDU).
-
-
Data Analysis : The percentage of parasite inhibition is calculated by comparing the parasite burden in the treated groups to the vehicle control group.
Visualizations: Pathways and Workflows
The following diagrams illustrate the putative signaling pathway of Agent-31, a standard workflow for antileishmanial drug screening, and the logical relationship of the comparative analysis.
Caption: Putative signaling pathway of this compound.
Caption: Standard workflow for in vitro and in vivo antileishmanial drug screening.
Caption: Logical structure for the comparative analysis of antileishmanial agents.
References
- 1. DNDI-6174 shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNDI-6174, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Overview and Approaches for Handling of Animal Models of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Understanding Resistance vs. Susceptibility in Visceral Leishmaniasis Using Mouse Models of Leishmania infantum Infection [frontiersin.org]
Comparative Analysis of Antileishmanial Agent-31 Against Standard Therapies for Drug-Resistant Leishmaniasis
For Immediate Release
This guide provides a comparative analysis of the novel investigational compound, Antileishmanial Agent-31, against established drugs for the treatment of leishmaniasis, with a focus on its efficacy against drug-resistant parasite isolates. The data presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to Current Antileishmanial Therapies
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Treatment options have historically been limited, and their efficacy is increasingly compromised by the emergence of drug resistance.[1][2] The primary drugs used to treat leishmaniasis include pentavalent antimonials, amphotericin B, and miltefosine (B1683995).[1][3] However, resistance to pentavalent antimonials is widespread in some regions, and concerns are growing about resistance to other available drugs.[2][4]
Overview of this compound
This compound is a novel synthetic compound with a unique mechanism of action designed to circumvent known resistance pathways in Leishmania parasites. Preclinical studies suggest that Agent-31 targets the parasite's ubiquitin-proteasome system, leading to the accumulation of misfolded proteins and subsequent apoptosis-like cell death. This mechanism is distinct from that of current frontline treatments.
Comparative Efficacy Against Leishmania Isolates
The in vitro efficacy of this compound was evaluated against both drug-sensitive and drug-resistant strains of Leishmania donovani, the causative agent of visceral leishmaniasis. The results are compared with standard antileishmanial drugs in the table below.
| Compound | IC50 (µM) vs. Drug-Sensitive L. donovani (Promastigotes) | IC50 (µM) vs. Drug-Sensitive L. donovani (Amastigotes) | IC50 (µM) vs. Drug-Resistant L. donovani (Amastigotes) | CC50 (µM) vs. Human Macrophages (U937) | Selectivity Index (SI) vs. Drug-Resistant Amastigotes |
| This compound | 1.5 ± 0.3 | 0.8 ± 0.1 | 1.2 ± 0.2 | >100 | >83.3 |
| Miltefosine | 5.2 ± 0.7 | 2.5 ± 0.4 | 15.8 ± 2.1 | 45.3 | 2.9 |
| Amphotericin B | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.2 ± 0.04 | 25.7 | 128.5 |
| Pentavalent Antimony (SbV) | 25.8 ± 3.1 | 10.2 ± 1.5 | >50 | >200 | <4 |
Data are presented as the mean ± standard deviation from three independent experiments. IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration. SI = CC50 / IC50 (for drug-resistant amastigotes).
Experimental Protocols
In Vitro Susceptibility Assay for Promastigotes
Leishmania donovani promastigotes were cultured in M199 medium supplemented with 10% fetal bovine serum. The assay was performed in 96-well plates, where parasites were exposed to serial dilutions of the test compounds for 72 hours. Parasite viability was determined using a resazurin-based colorimetric assay.[5]
In Vitro Susceptibility Assay for Intracellular Amastigotes
Human U937 macrophages were infected with L. donovani promastigotes. After 24 hours, the infected macrophages were treated with serial dilutions of the test compounds for 72 hours. The number of intracellular amastigotes was determined by microscopy after Giemsa staining.
Cytotoxicity Assay
The cytotoxicity of the compounds was assessed against human U937 macrophages using a standard MTT assay. The cells were incubated with the compounds for 72 hours, and cell viability was measured colorimetrically.
Mechanism of Action and Signaling Pathways
The therapeutic efficacy of antileishmanial drugs is intrinsically linked to their mechanism of action. Below are diagrams illustrating the proposed pathways for this compound and existing therapies.
Caption: Experimental workflow for in vitro antileishmanial drug screening.
Caption: Proposed mechanisms of action for antileishmanial agents.
Discussion
The data indicates that this compound exhibits potent activity against both drug-sensitive and drug-resistant L. donovani strains. Notably, its efficacy is maintained against isolates that show significant resistance to miltefosine and pentavalent antimonials. The high selectivity index of Agent-31 suggests a favorable safety profile, with minimal toxicity to human host cells at therapeutically relevant concentrations.
In contrast, miltefosine's efficacy is significantly reduced in the resistant strain, and pentavalent antimony is largely ineffective. While amphotericin B remains highly potent against both strains, its use can be limited by toxicity.[1][3] The unique mechanism of action of this compound, targeting the parasite's proteasome, likely accounts for the lack of cross-resistance with existing drugs.
Conclusion
This compound demonstrates significant promise as a novel therapeutic candidate for leishmaniasis, particularly for cases involving drug resistance. Its potent in vitro activity, high selectivity, and novel mechanism of action warrant further investigation and development. Future studies should focus on in vivo efficacy in animal models and further elucidation of its molecular targets.
References
- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Antileishmanial Agent-31's Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of target engagement for a novel antileishmanial candidate, designated here as Antileishmanial agent-31. By objectively comparing its potential target engagement profile with established antileishmanial drugs—Amphotericin B, Miltefosine, and Pentamidine (B1679287)—this document offers supporting experimental data and detailed protocols to aid in the preclinical development of new therapies for leishmaniasis.
Introduction to Target Engagement in Leishmaniasis
The validation of a drug's interaction with its intended molecular target within the parasite is a critical step in antileishmanial drug discovery. It provides a mechanistic understanding of the compound's activity and is essential for optimizing efficacy and minimizing off-target effects. This guide outlines key methodologies for assessing target engagement, using established drugs as benchmarks.
Comparative Analysis of Target Engagement
The following table summarizes the primary molecular targets and available quantitative data for three widely used antileishmanial drugs. This information provides a comparative baseline for evaluating the target engagement of novel agents like this compound.
| Drug | Primary Molecular Target(s) in Leishmania | Method of Target Engagement Verification | Quantitative Data (Example) |
| Amphotericin B | Ergosterol (B1671047) in the cell membrane | Binding to ergosterol, leading to pore formation and membrane disruption.[1][2] | While a precise cellular Kd is difficult to determine, isothermal titration calorimetry shows a direct binding interaction between Amphotericin B and ergosterol-containing vesicles.[3] Neutron reflectometry demonstrates that Amphotericin B extracts ergosterol from lipid bilayers.[1] |
| Miltefosine | Multiple targets including: disruption of Ca2+ homeostasis, inhibition of phosphatidylcholine synthesis, and mitochondrial dysfunction.[4] | Measurement of mitochondrial membrane potential (ΔΨm), monitoring intracellular calcium levels, and enzymatic assays for lipid metabolism. | A dose-dependent decrease in the mitochondrial membrane potential of L. donovani is observed, with a maximal effect at 40 µM.[4] Miltefosine at 25 µM causes approximately 50% death of L. donovani promastigotes.[5] |
| Pentamidine | Accumulation in the mitochondrion, leading to disruption of mitochondrial function.[6][7][8] | Measurement of drug accumulation in isolated mitochondria, assessment of mitochondrial membrane potential. | Wild-type L. mexicana promastigotes accumulate approximately 55 µM of pentamidine after 3 hours, whereas resistant strains show significantly lower accumulation (5-10 µM).[6] The IC50 for pentamidine in sensitive L. mexicana amastigotes is 0.30 ± 0.05 μM, compared to 70 ± 5 μM in resistant amastigotes.[6] |
Key Experimental Protocols for Target Verification
Here, we provide detailed methodologies for key experiments to independently verify the target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess direct drug-target interaction in a cellular environment. The principle is based on the thermal stabilization of a protein when a ligand is bound.
Protocol:
-
Parasite Culture: Culture Leishmania promastigotes to the mid-log phase.
-
Drug Treatment: Incubate the cultured parasites with various concentrations of this compound or a vehicle control for a specified time.
-
Heat Shock: Subject the treated and control cell suspensions to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction at different temperatures is quantified by Western blotting or mass spectrometry.[9][10][11] A shift in the melting curve of a protein in the presence of the drug indicates direct binding.
Affinity Chromatography/Pulldown Assay
This method is used to identify the protein targets that physically interact with the drug candidate.
Protocol:
-
Immobilization of the Compound: Covalently link a derivatized version of this compound to a solid support, such as agarose (B213101) beads.
-
Preparation of Leishmania Lysate: Prepare a clarified lysate from cultured Leishmania parasites.
-
Affinity Pulldown: Incubate the immobilized compound with the parasite lysate to allow for the binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a competitive ligand or by changing the buffer conditions.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.[12]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay is crucial if this compound is suspected to target the parasite's mitochondria.
Protocol:
-
Parasite Culture and Treatment: Culture Leishmania promastigotes and treat them with different concentrations of this compound.
-
Staining: Incubate the treated and control parasites with a fluorescent dye that is sensitive to changes in mitochondrial membrane potential, such as JC-1 or Rhodamine 123.
-
Flow Cytometry or Fluorometry: Measure the fluorescence of the stained parasites. For JC-1, a shift from red to green fluorescence indicates a decrease in the mitochondrial membrane potential.[13][14]
-
Data Analysis: Quantify the change in fluorescence to determine the effect of the compound on the mitochondrial membrane potential.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A logical workflow for antileishmanial drug target identification.
Caption: Putative multi-target action of Miltefosine in Leishmania.
Conclusion
The independent verification of target engagement for any new antileishmanial agent is paramount for its successful development. By employing a combination of robust experimental methodologies, such as those outlined in this guide, and comparing the resulting data with established drugs, researchers can build a strong evidence base for the mechanism of action of novel compounds like this compound. This systematic approach will ultimately de-risk the drug development process and accelerate the delivery of new, effective treatments for leishmaniasis.
References
- 1. The Antifungal Mechanism of Amphotericin B Elucidated in Ergosterol and Cholesterol-Containing Membranes Using Neutron Reflectometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upload.medbullets.com [upload.medbullets.com]
- 4. mdpi.com [mdpi.com]
- 5. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles for mitochondria in pentamidine susceptibility and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to pentamidine in Leishmania mexicana involves exclusion of the drug from the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal of Novel Antileishmanial Research Compounds (Designated: Agent-31)
Disclaimer: "Antileishmanial agent-31" is not a publicly cataloged chemical entity. As such, no specific disposal protocol from a Safety Data Sheet (SDS) is available. The following procedures are based on established best practices for the handling and disposal of novel, potentially hazardous chemical compounds in a research laboratory setting.[1] This guide is intended to provide a framework for safe disposal and must be supplemented by a thorough risk assessment conducted by qualified personnel for the specific compound .
Pre-Disposal Risk Assessment
Before beginning any work that will generate waste, a comprehensive risk assessment for "Agent-31" must be performed. This assessment should, at a minimum, consider:
-
Known chemical properties: Analyze the structure of "Agent-31" for any known toxicophores or reactive functional groups.
-
Biological activity: As an antileishmanial agent, it is designed to be bioactive. Assume it may have off-target effects and handle it as a toxic substance.
-
Physical state: Whether it is a solid, liquid, or in solution will affect the choice of waste container and handling procedures.
-
Solvents and reagents: Consider the hazards of all other chemicals used in conjunction with "Agent-31".
Segregation of Waste Streams
Proper segregation of waste at the point of generation is critical to ensure safe disposal and regulatory compliance. Do not mix different categories of waste.[1]
Table 1: Waste Stream Management for this compound
| Waste Category | Description | Recommended Container | Disposal Procedure |
| Solid Chemical Waste | Unused or expired "Agent-31" powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves). | Labeled, sealed, and puncture-resistant container for solid chemical waste. | Follow institutional guidelines for hazardous chemical waste disposal. Arrange for pickup by certified waste management personnel. |
| Liquid Chemical Waste (Non-halogenated) | Solutions of "Agent-31" in non-halogenated organic solvents (e.g., DMSO, ethanol). | Labeled, sealed, and chemically resistant container for non-halogenated solvent waste. | Follow institutional guidelines for hazardous liquid waste. Do not pour down the drain.[1] |
| Liquid Chemical Waste (Halogenated) | Solutions of "Agent-31" in halogenated organic solvents (e.g., dichloromethane, chloroform). | Labeled, sealed, and chemically resistant container for halogenated solvent waste. | Follow institutional guidelines for hazardous liquid waste. Keep separate from non-halogenated waste. |
| Aqueous Waste | Dilute aqueous solutions containing "Agent-31". | Labeled, sealed container for aqueous chemical waste. | A risk assessment must determine if the concentration is low enough for any institutional treatment or if it must be disposed of as hazardous chemical waste. |
| Biohazardous Waste | Cell cultures (e.g., Leishmania parasites, mammalian cells) treated with "Agent-31", contaminated media, and single-use culture plastics. | Labeled, leak-proof biohazard bags or sharps containers. | Autoclave or treat with an approved chemical disinfectant before disposal as per institutional biosafety guidelines. |
| Sharps Waste | Needles, syringes, or glass Pasteur pipettes used to handle "Agent-31". | Puncture-proof, labeled sharps container. | Follow institutional guidelines for sharps and biohazardous waste disposal. |
Experimental Protocol for Waste Decontamination
For biohazardous waste containing "Agent-31", a validated decontamination procedure is essential. The following is a general protocol; however, the efficacy of the chosen disinfectant against "Agent-31" should be verified.
-
Preparation of Disinfectant: Prepare a fresh solution of a broad-spectrum disinfectant (e.g., 10% bleach solution, or a quaternary ammonium (B1175870) compound) according to the manufacturer's instructions.
-
Initial Decontamination: For liquid biohazardous waste (e.g., cell culture media), add the disinfectant solution to achieve the recommended final concentration. Allow for the required contact time (typically 30-60 minutes).
-
Aspiration and Collection: Carefully aspirate the decontaminated liquid into a collection flask containing additional disinfectant.
-
Disposal of Solids: All solid biohazardous waste (flasks, plates, tips) should be placed in a biohazard bag.
-
Final Sterilization: Autoclave the collected liquid and solid biohazardous waste according to standard operating procedures to ensure sterilization.
-
Final Disposal: Dispose of the autoclaved waste according to institutional guidelines for treated biohazardous waste.
Spill Management
In the event of a spill of "Agent-31", immediate and appropriate action is necessary.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the area.
-
Secure the Area: Prevent entry to the spill area.
-
Consult SDS: If an SDS is available for "Agent-31" or the solvent, consult it for specific spill cleanup instructions.
-
Use Spill Kit: Use an appropriate chemical spill kit. For powders, carefully cover with a damp cloth or absorbent material to prevent aerosolization. For liquids, surround the spill with absorbent material and then cover the spill.
-
Decontaminate: Once the material is absorbed, decontaminate the area with an appropriate solvent or detergent, followed by a final rinse.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous chemical waste.
-
Report: Report the incident to the laboratory supervisor and institutional safety office.
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from research involving "this compound".
Caption: Decision workflow for the segregation and disposal of "this compound" waste.
References
Essential Safety and Handling Protocols for Antileishmanial Agent-31
Disclaimer: This document provides generalized safety and handling protocols for a potent pharmaceutical compound, referred to as "Antileishmanial agent-31." As a specific Safety Data Sheet (SDS) for a compound with this exact designation is not publicly available, this guidance is based on established best practices for handling hazardous drugs, including other antiprotozoal and antileishmanial agents. Researchers, scientists, and drug development professionals must consult the specific SDS for the "this compound" they are using to ensure the highest level of safety and compliance. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to facilitate safe laboratory practices.
This guide provides a framework for the safe handling of this compound, a potent compound requiring stringent safety measures to prevent exposure and ensure the well-being of laboratory personnel. Adherence to these protocols is critical for minimizing risks associated with handling, storage, and disposal.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the final and critical barrier to prevent exposure to hazardous agents. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the gown, and the outer glove should extend over the cuff.[1] |
| Body Protection | Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1] |
| Eye and Face Protection | Goggles and Face Shield | Chemical splash goggles and a full-face shield must be worn to protect against splashes and aerosols.[1][2] |
| Respiratory Protection | Respirator | An appropriate respirator (e.g., N95 or higher) should be used, especially when handling powders or creating aerosols.[2] |
| Foot Protection | Shoe Covers and Closed-Toe Shoes | Disposable shoe covers must be worn over closed-toe shoes.[1][2] |
Operational and Disposal Plans
Strict adherence to operational and disposal protocols is crucial to minimize the risk of exposure and environmental contamination.
| Plan Component | Procedure | Details |
| Receiving | Visual Inspection | Upon receipt, visually inspect the container for any signs of damage or leakage. |
| Storage | Secure and Ventilated | Store in a designated, clearly labeled, and well-ventilated area away from incompatible materials. |
| Handling Area | Designated and Contained | All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential dust or aerosols.[1][3] |
| Spill Management | Spill Kit | An accessible spill kit containing absorbent materials, appropriate cleaning agents, and additional PPE is mandatory. |
| Waste Disposal | Segregation and Labeling | All materials that come into contact with the agent (e.g., gloves, gowns, vials) are considered hazardous waste and must be segregated and disposed of in clearly labeled, leak-proof containers.[1] |
| Decontamination | Surface Cleaning | All work surfaces and equipment must be decontaminated with an appropriate disinfectant after handling the agent. |
Experimental Protocols
The following protocols provide a step-by-step guide for the safe handling of this compound during experimental procedures.
Protocol for Weighing and Reconstitution
-
Preparation: Don all required PPE before entering the designated handling area.
-
Containment Setup: Perform all weighing and reconstitution activities within a certified chemical fume hood or biological safety cabinet.[3]
-
Weighing:
-
Use a calibrated analytical balance.
-
Carefully weigh the required amount of this compound powder onto a weigh boat.
-
Minimize the creation of dust.
-
-
Reconstitution:
-
Slowly add the desired solvent to the powder to avoid splashing.
-
Gently swirl or vortex the container until the agent is fully dissolved.
-
-
Labeling: Immediately label the container with the agent's name, concentration, date of preparation, and appropriate hazard warnings.[4]
-
Decontamination: Wipe down the balance, work surface, and all equipment with a suitable decontamination solution.
-
Waste Disposal: Dispose of all contaminated materials, including the weigh boat and any used tips, in the designated hazardous waste container.[4]
Protocol for Administration to Cell Cultures
-
Preparation: Work within a biological safety cabinet.
-
Cell Culture Handling:
-
Culture cells in appropriate flasks or plates.
-
When ready for treatment, remove the culture medium.
-
-
Agent Addition:
-
Add the reconstituted this compound to the fresh medium at the desired final concentration.
-
Gently mix the medium containing the agent before adding it to the cells.
-
-
Incubation: Incubate the treated cells under standard conditions.
-
Post-Treatment:
-
All subsequent handling of the treated cells and medium must be done using appropriate safety precautions.
-
Liquid waste containing the agent must be collected and disposed of as hazardous chemical waste.[1]
-
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
